molecular formula C49H52N4O6S2 B1262016 Promethazine methylenedisalicylate CAS No. 69376-26-7

Promethazine methylenedisalicylate

Cat. No.: B1262016
CAS No.: 69376-26-7
M. Wt: 857.1 g/mol
InChI Key: QOLHOCYZKJILAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Promethazine methylenedisalicylate is a salt form of promethazine, a first-generation antihistamine and phenothiazine derivative. As a research compound, it primarily functions as a potent and selective antagonist of the histamine H1 receptor (citation:2] [citation:6). Its mechanism of action involves blocking the physiological effects of histamine, providing a valuable tool for studying allergic responses and inflammatory pathways in model systems (citation:2). Beyond its core antihistaminic activity, promethazine exhibits additional pharmacological properties of interest to researchers, including moderate anticholinergic effects and weak to moderate antagonism of dopamine D2 and 5-HT2A/2C receptors (citation:2). This multi-receptor profile makes it a useful compound for investigating complex neuropharmacological processes, sedation, and emesis (citation:2]

Properties

CAS No.

69376-26-7

Molecular Formula

C49H52N4O6S2

Molecular Weight

857.1 g/mol

IUPAC Name

5-[(3-carboxy-4-hydroxyphenyl)methyl]-2-hydroxybenzoic acid;N,N-dimethyl-1-phenothiazin-10-ylpropan-2-amine

InChI

InChI=1S/2C17H20N2S.C15H12O6/c2*1-13(18(2)3)12-19-14-8-4-6-10-16(14)20-17-11-7-5-9-15(17)19;16-12-3-1-8(6-10(12)14(18)19)5-9-2-4-13(17)11(7-9)15(20)21/h2*4-11,13H,12H2,1-3H3;1-4,6-7,16-17H,5H2,(H,18,19)(H,20,21)

InChI Key

QOLHOCYZKJILAV-UHFFFAOYSA-N

SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)N(C)C.C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)C(=O)O)C(=O)O)O

Origin of Product

United States

Foundational & Exploratory

Physicochemical Characterization of Promethazine Methylenedisalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618) methylenedisalicylate is a salt form of the first-generation antihistamine promethazine, belonging to the phenothiazine (B1677639) family. A thorough understanding of its physicochemical properties is fundamental for drug development, formulation design, and ensuring therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the key physicochemical characteristics of promethazine methylenedisalicylate, including its chemical identity, and outlines the experimental protocols for its characterization. Due to the limited publicly available data specific to the methylenedisalicylate salt, this guide also incorporates extensive data on promethazine and its more commonly studied hydrochloride salt to provide a thorough understanding of the active moiety. All quantitative data is presented in structured tables, and relevant experimental workflows are visualized using diagrams.

Chemical and Physical Properties

This compound is comprised of two molecules of promethazine and one molecule of 5,5'-methylenedisalicylic acid.[1] Its fundamental properties are summarized below.

PropertyValueSource
Molecular Formula C49H52N4O6S2PubChem[1]
Molecular Weight 857.1 g/mol PubChem[1]
Exact Mass 856.3328 g/mol KEGG[2]
CAS Number 69376-26-7PubChem[1]
Component Compounds Promethazine, 5,5'-Methylenedisalicylic acidPubChem[1]
Table 1: Physicochemical Properties of Promethazine and Promethazine Hydrochloride
PropertyPromethazinePromethazine Hydrochloride
Appearance Crystalline solidWhite to faint yellow, practically odorless, crystalline powder. Slowly oxidizes and turns blue on prolonged exposure to air.[3][4]
Melting Point 60 °C~223 °C with decomposition[5], 230-232 °C with some decomposition[6]
Boiling Point 190-192 °C at 3 mmHgNot available
pKa Not available9.1[4]
Solubility In water: 15.6 mg/L at 24 °C. Very soluble in dilute hydrogen chloride.Very soluble in water; freely soluble in ethanol (B145695) and chloroform; practically insoluble in acetone (B3395972) and ether.[3][6][7][8] In PBS (pH 7.2): ~2 mg/mL.[9]
UV-Vis λmax (in water/PBS) Not available249 nm, 297 nm[6], 252 nm[9]

Experimental Protocols

This section details the methodologies for key experiments relevant to the physicochemical characterization of promethazine salts. These protocols are based on studies conducted on promethazine and its hydrochloride salt and are directly applicable for the analysis of this compound.

Dissolution Testing

A dissolution test for this compound fine granules is described in the Japanese Pharmacopoeia.[10]

  • Apparatus: USP Paddle method

  • Dissolution Medium: 900 mL of 1st fluid for dissolution test

  • Rotation Speed: 50 revolutions per minute

  • Sample Preparation: An accurately weighed quantity of granules equivalent to about 13.5 mg of this compound.

  • Sampling: Withdraw at least 20 mL of the medium at a specified time, filter through a membrane filter (pore size ≤ 0.45 µm), and discard the first 10 mL. Dilute 5 mL of the filtrate to 10 mL with the dissolution medium.

  • Standard Preparation: Accurately weigh about 15 mg of this compound Reference Standard (previously dried at 105°C for 3 hours), dissolve in methanol (B129727) to make 100 mL. Dilute 5 mL of this solution to 100 mL with the dissolution medium.

  • Analysis: Determine the absorbance of the sample and standard solutions at 249 nm using a UV-visible spectrophotometer with the dissolution medium as a blank.[10]

High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Analysis

A stability-indicating HPLC method is crucial for determining the purity and degradation products of promethazine salts.[11][12]

  • Instrumentation: A standard HPLC system with a UV/photodiode array detector.

  • Column: A reverse-phase column, such as a C8 or C18, is typically used.[12] For example, a Cogent Phenyl Hydride™ (4.6 x 150 mm, 4µm) for assay or a Cogent UDC-Cholesterol™ (4.6 x 150 mm, 4µm) for impurity analysis.[13]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., potassium dihydrogen phosphate) and organic solvents like acetonitrile (B52724) and methanol.[12][14] The pH of the aqueous phase is a critical parameter to optimize separation.[14]

  • Flow Rate: Typically around 1.0 mL/min.[12]

  • Detection: UV detection at a wavelength where the analyte has significant absorbance, such as 254 nm.[14]

  • Sample Preparation: Accurately weigh the sample, dissolve it in a suitable diluent (e.g., a mixture of water, acetonitrile, and an ion-pairing agent like trifluoroacetic acid), and dilute to the desired concentration.[11][13]

Thermal Analysis (DSC/TGA)

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to investigate the thermal properties of the compound, such as melting point, decomposition temperature, and polymorphism.[15]

  • DSC Protocol:

    • Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum pan.

    • Seal the pan and place it in the DSC cell.

    • Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen purge.

    • Record the heat flow as a function of temperature to identify endothermic (melting) and exothermic (decomposition, crystallization) events.

  • TGA Protocol:

    • Accurately weigh a sample (typically 5-10 mg) into a TGA pan.

    • Heat the sample at a controlled rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

    • Record the change in mass as a function of temperature to determine thermal stability and decomposition patterns.

Spectroscopic Analysis

Spectroscopic techniques are essential for structural elucidation and identification.

  • Infrared (IR) Spectroscopy:

    • Acquire the IR spectrum of the solid sample using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) disk.

    • The spectrum reveals the functional groups present in the molecule.

  • UV-Visible (UV-Vis) Spectroscopy:

    • Prepare a dilute solution of the sample in a suitable solvent (e.g., water, ethanol, or the dissolution medium).

    • Scan the solution over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

    • The wavelength(s) of maximum absorbance (λmax) are characteristic of the compound's electronic structure.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).

    • Acquire 1H and 13C NMR spectra using an NMR spectrometer.

    • The chemical shifts, coupling constants, and integration of the signals provide detailed information about the molecular structure.

Signaling Pathways and Experimental Workflows

General Antihistamine Action

Promethazine acts as an H1-receptor antagonist.[5] The binding of histamine (B1213489) to its H1 receptor initiates a signaling cascade that leads to allergic symptoms. Promethazine competitively blocks this binding, thereby preventing the downstream effects.

G Simplified Histamine H1 Receptor Signaling Histamine Histamine H1_Receptor H1_Receptor Histamine->H1_Receptor Binds to G_Protein G_Protein H1_Receptor->G_Protein Activates PLC Phospholipase C G_Protein->PLC Activates IP3_DAG IP3 & DAG (Second Messengers) PLC->IP3_DAG Generates Allergic_Response Allergic Response (e.g., inflammation, itching) IP3_DAG->Allergic_Response Leads to Promethazine Promethazine Promethazine->H1_Receptor Blocks

Caption: Promethazine's mechanism as an H1 receptor antagonist.

Physicochemical Characterization Workflow

A typical workflow for the comprehensive physicochemical characterization of a new salt form like this compound is outlined below.

G Physicochemical Characterization Workflow cluster_0 Initial Assessment cluster_1 Core Property Determination cluster_2 Solid-State Characterization cluster_3 Performance and Purity A Synthesis and Purification B Structural Confirmation (NMR, Mass Spec) A->B C Melting Point (DSC) B->C D Solubility Profiling (in various solvents/pH) B->D E pKa Determination (Potentiometric titration) B->E F Crystallinity (X-ray Diffraction - XRD) B->F J Purity and Impurity Profiling (HPLC) B->J I Dissolution Rate D->I G Thermal Stability (TGA) F->G H Hygroscopicity K Stability Studies (Forced Degradation) J->K

Caption: A logical workflow for characterizing a new drug salt.

Conclusion

The physicochemical characterization of this compound is a critical step in its development as a pharmaceutical product. While specific experimental data for this salt form is limited in public literature, established analytical techniques for promethazine and its hydrochloride salt provide a robust framework for its comprehensive evaluation. This guide summarizes the known properties and provides detailed experimental protocols and logical workflows to aid researchers and drug development professionals in the thorough characterization of this compound. Further studies are warranted to fully elucidate the specific physicochemical properties of this salt and its potential advantages in formulation and therapeutic delivery.

References

Navigating the Solubility Landscape of Promethazine Methylenedisalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of promethazine (B1679618), with a focus on its various salt forms. Due to a lack of specific quantitative data for promethazine methylenedisalicylate in publicly available literature, this document presents solubility data for the more extensively studied promethazine hydrochloride and promethazine base. This information serves as a valuable surrogate for understanding the physicochemical properties of the promethazine molecule, which is crucial for formulation development, bioavailability enhancement, and ensuring reliable outcomes in preclinical and clinical research.

Understanding Promethazine and its Salts

Solubility Profile of Promethazine and its Hydrochloride Salt

The following tables summarize the available quantitative and qualitative solubility data for promethazine and its hydrochloride salt in various solvents. This data provides critical insights into the polarity and dissolution characteristics of the molecule.

Table 1: Quantitative Solubility of Promethazine Hydrochloride

SolventSolubilityTemperature
WaterVery solubleNot Specified
Water~2 mg/mL (in PBS, pH 7.2)Not Specified
EthanolFreely solubleNot Specified
Ethanol~2 mg/mLNot Specified
Acetic Acid (100)Freely solubleNot Specified
Methylene ChlorideFreely solubleNot Specified
Acetic AnhydrideSparingly solubleNot Specified
Diethyl EtherPractically insolubleNot Specified
Dimethyl Sulfoxide (DMSO)~5 mg/mLNot Specified
Dimethyl Formamide~10 mg/mLNot Specified

Data compiled from multiple sources.[3][4][5][6][7]

Table 2: Qualitative and Quantitative Solubility of Promethazine (Base)

SolventSolubilityTemperature (°C)
Water383.9 µg/L22.5
Water15.6 mg/L24
ChloroformSlightly solubleNot Specified
MethanolSlightly soluble (sonicated)Not Specified
Dilute Hydrogen ChlorideVery solubleNot Specified

Data compiled from multiple sources.[8][9][10]

Experimental Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

The "shake-flask" method is a widely recognized and recommended technique for determining the equilibrium (thermodynamic) solubility of a compound.[8][11] This method involves equilibrating an excess amount of the solid drug in a specific solvent system over a defined period and then measuring the concentration of the dissolved compound in the supernatant.

Materials and Equipment
  • Test Compound (e.g., this compound)

  • Selected Solvents (e.g., water, phosphate (B84403) buffer pH 7.4, ethanol, etc.)

  • Stoppered flasks or vials

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm)

  • Validated analytical method (e.g., HPLC-UV, LC-MS/MS)

  • pH meter

Procedure
  • Preparation: Add an excess amount of the solid test compound to a series of stoppered flasks, each containing a known volume of the desired solvent. It is crucial to ensure that undissolved solid remains at the end of the experiment to confirm that equilibrium has been reached.[12]

  • Equilibration: Place the flasks in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitation speed. The equilibration time is critical and should be sufficient to allow the system to reach a state of equilibrium, which can range from 24 to 72 hours.[11]

  • Phase Separation: After equilibration, allow the suspensions to settle. To separate the dissolved drug from the undissolved solid, the samples are typically centrifuged at high speed.

  • Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant and filter it through a syringe filter to remove any remaining solid particles.

  • Analysis: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS/MS.

  • Data Reporting: The solubility is reported as the mean concentration from replicate experiments, typically in units of mg/mL or µg/mL.

Experimental Workflow and Visualization

The following diagram illustrates the key steps in the shake-flask method for determining thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis A Weigh excess solid compound B Add to flask with known solvent volume A->B C Incubate on orbital shaker (Constant Temp & Agitation) 24-72 hours B->C Start Equilibration D Centrifuge sample to pellet solid C->D End Equilibration E Collect supernatant D->E F Filter supernatant (e.g., 0.45 µm filter) E->F G Quantify concentration (HPLC-UV or LC-MS/MS) F->G Analyze Filtrate H Report solubility (mg/mL or µg/mL) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: An Alternative Approach

For high-throughput screening in early drug discovery, kinetic solubility assays are often employed.[1][5][13] These methods are faster as they involve shorter incubation times. Typically, a concentrated stock solution of the compound in an organic solvent (like DMSO) is added to an aqueous buffer, and the formation of a precipitate is monitored.[2][3] While providing a rapid assessment, kinetic solubility values may differ from thermodynamic solubility as the system may not reach true equilibrium.

Conclusion

While specific solubility data for this compound is sparse, the information available for promethazine and its hydrochloride salt provides a solid foundation for formulation scientists. The choice of salt and the solvent system are critical determinants of a drug's dissolution profile and subsequent bioavailability. The standardized shake-flask method remains the gold standard for accurately determining thermodynamic solubility, providing essential data for robust drug development. For high-throughput needs, kinetic solubility assays offer a valuable screening tool. Further research into the specific solubility characteristics of this compound is warranted to fully characterize this salt form.

References

A Guide to the Crystal Structure Analysis of Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: The three-dimensional arrangement of atoms in an active pharmaceutical ingredient (API) is fundamental to its physicochemical properties, including solubility, stability, and bioavailability. This technical guide outlines the comprehensive methodology for the crystal structure analysis of promethazine (B1679618) methylenedisalicylate, a salt composed of two promethazine molecules and one methylenedisalicylic acid molecule. While a definitive, publicly available crystal structure for this specific salt has not been identified, this document serves as a detailed framework for its determination and characterization. It provides standardized experimental protocols for crystallization, single-crystal and powder X-ray diffraction, and presents the expected data in a structured format. This guide is intended to be a valuable resource for researchers in crystallography, solid-state chemistry, and pharmaceutical development.

Introduction to Promethazine Methylenedisalicylate

This compound is an organic salt formed from the antihistaminic and sedative agent promethazine, and the dicarboxylic acid, methylenedisalicylic acid. The chemical formula is (C₁₇H₂₀N₂S)₂·C₁₅H₁₂O₆, with a corresponding molecular weight of approximately 857.1 g/mol .[1] The salt consists of two protonated promethazine cations and one doubly deprotonated methylenedisalicylate anion. Understanding the precise crystal packing, hydrogen bonding network, and conformational analysis of these components is critical for controlling the solid-state properties of the drug substance.

Experimental Protocols

The determination of a crystal structure is a multi-step process requiring careful execution of crystallization, data collection, and structure refinement.

Obtaining high-quality single crystals is the most critical and often most challenging step. A comprehensive screening of crystallization conditions is necessary.

Objective: To grow single crystals of this compound of sufficient size (typically > 0.1 mm in all dimensions) and quality for single-crystal X-ray diffraction.

Methodology: Solvent Evaporation & Vapor Diffusion

  • Material Preparation:

    • Ensure the this compound sample is of high purity. Confirm identity and purity using techniques like NMR, HPLC, and mass spectrometry.

    • Select a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, and water). All solvents should be of high purity (≥ 99.8%).

  • Screening by Slow Evaporation:

    • Prepare saturated or near-saturated solutions of the compound in various individual solvents and solvent mixtures at room temperature.

    • Transfer the solutions to small, clean vials.

    • Cover the vials with a cap containing a few pinholes to allow for slow solvent evaporation.

    • Store the vials in a vibration-free environment and monitor for crystal growth over several days to weeks.

  • Screening by Vapor Diffusion (Hanging Drop or Sitting Drop):

    • Reservoir Preparation: Fill the wells of a crystallization plate with a range of precipitant solutions (e.g., a solvent in which the compound is less soluble).

    • Drop Preparation: On a cover slip (for hanging drop) or a post (for sitting drop), mix a small volume (1-2 µL) of a concentrated solution of this compound with an equal volume of the reservoir solution.

    • Sealing: Seal the well with the cover slip (hanging drop) or a clear sealing tape (sitting drop).

    • Equilibration: The vapor pressure difference between the drop and the reservoir will cause the precipitant to slowly diffuse into the drop, gradually inducing crystallization.

    • Monitor the drops under a microscope for the formation of single crystals.

SC-XRD is the definitive technique for determining the atomic arrangement within a crystal.

Objective: To determine the unit cell parameters, space group, and atomic coordinates of this compound.

Methodology:

  • Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head using a cryo-loop and cryoprotectant oil.

  • Data Collection:

    • The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.5418 Å) and a detector (e.g., CCD or CMOS).

    • The crystal is cooled to a low temperature (typically 100 K) using a nitrogen or helium cryostream to minimize thermal motion and radiation damage.

    • A series of diffraction images are collected as the crystal is rotated through a range of angles. Data collection strategy software is used to ensure a complete and redundant dataset is obtained.

  • Data Reduction: The collected images are processed to integrate the reflection intensities, correct for experimental factors (e.g., Lorentz and polarization effects), and perform an absorption correction.

  • Structure Solution and Refinement:

    • The positions of the atoms are determined from the diffraction data using direct methods or Patterson methods (e.g., using software like SHELXT).

    • The initial structural model is refined against the experimental data using full-matrix least-squares techniques (e.g., using SHELXL). This process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

    • Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

    • The final model is validated using metrics such as R-factors (R1, wR2) and Goodness-of-Fit (GooF).

PXRD is used to analyze the bulk crystalline material, confirm phase purity, and identify the crystalline form.

Objective: To obtain a characteristic diffraction pattern for the bulk this compound sample and confirm it corresponds to the structure determined by SC-XRD.

Methodology:

  • Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of crystallites and packed into a sample holder.

  • Data Collection:

    • The sample is analyzed using a powder diffractometer.

    • X-rays are directed at the sample, and the intensity of the scattered radiation is measured as a function of the scattering angle (2θ).

    • The instrument is typically operated in a Bragg-Brentano geometry with a Cu Kα X-ray source.

  • Data Analysis:

    • The experimental PXRD pattern is compared to the pattern calculated from the single-crystal X-ray structure data to confirm the phase identity of the bulk sample.

    • The pattern serves as a unique fingerprint for this specific crystalline form of this compound.

Data Presentation (Hypothetical)

The following tables summarize the type of quantitative data that would be obtained from a successful crystal structure analysis. Note: The data presented here is hypothetical and for illustrative purposes only.

Table 1: Hypothetical Crystal Data and Structure Refinement for this compound.

Parameter Value
Crystal Data
Chemical Formula (C₁₇H₂₀N₂S)₂·C₁₅H₁₂O₆
Formula Weight 857.09 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a 15.123(4) Å
b 10.456(2) Å
c 28.987(6) Å
α 90°
β 98.54(3)°
γ 90°
Volume 4532(2) ų
Z 4
Calculated Density 1.256 g/cm³
Absorption Coefficient (μ) 0.15 mm⁻¹
F(000) 1816
Data Collection
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100(2) K
2θ range for data collection 4.1° to 52.5°
Reflections collected 25480
Independent reflections 9015 [R(int) = 0.045]
Refinement
Refinement method Full-matrix least-squares on F²
Data / restraints / parameters 9015 / 0 / 559
Goodness-of-fit (GooF) on F² 1.03
Final R indices [I > 2σ(I)] R₁ = 0.048, wR₂ = 0.115
R indices (all data) R₁ = 0.062, wR₂ = 0.128

| Largest diff. peak and hole | 0.45 and -0.31 e·Å⁻³ |

Table 2: Hypothetical Selected Interatomic Distances and Angles.

Bond/Angle Length (Å) / Angle (°)
Promethazine Cation
S(1)-C(12A) 1.765(3)
S(1)-C(12B) 1.768(3)
N(10)-C(11) 1.472(4)
N(2')-C(1') 1.481(4)
C(12A)-S(1)-C(12B) 98.2(1)
C(11)-N(10)-C(10A) 118.5(2)
Methylenedisalicylate Anion
C(1)-C(7) (Carboxylate) 1.258(4)
C(1')-C(7') (Carboxylate) 1.261(4)
C(5)-C(8) (Methylene) 1.512(4)
O(2)-C(2) 1.355(3)
O(1)-C(7)-O(1A) 125.6(3)
C(5)-C(8)-C(5') 112.1(2)
Hydrogen Bonds

| N(2')-H···O(1) | 2.754(3) |

Visualizations

Visual representations are essential for understanding workflows and molecular relationships.

G cluster_prep Sample Preparation & Crystallization cluster_data Data Collection & Processing cluster_analysis Structure Solution & Validation cluster_output Final Output A High Purity This compound B Crystallization Screening (Evaporation, Vapor Diffusion) A->B E Powder XRD Data Collection A->E C Single Crystal Selection B->C D Single-Crystal XRD Data Collection C->D F SC-XRD Data Reduction (Integration & Scaling) D->F J PXRD Pattern Comparison E->J G Structure Solution (Direct Methods) F->G H Structure Refinement G->H I Structure Validation (CIF Check) H->I I->J K Crystallographic Tables I->K L Final Structural Model I->L

Caption: Workflow for Crystal Structure Analysis.

G cluster_salt This compound (2:1 Salt) P1 Promethazine Cation 1 (PMZ-H+) MDS Methylenedisalicylate Anion (MDS2-) P1->MDS Ionic Interaction (H-Bond) P2 Promethazine Cation 2 (PMZ-H+) P2->MDS Ionic Interaction (H-Bond)

Caption: this compound Salt Formation.

Conclusion

The crystal structure analysis of this compound is a crucial step in its development as a pharmaceutical product. While specific experimental data is not yet publicly available, the protocols and expected data formats outlined in this guide provide a robust framework for such an investigation. A successful analysis, combining crystallization, SC-XRD, and PXRD techniques, will yield a detailed three-dimensional model of the salt. This model is invaluable for understanding its solid-state behavior, guiding formulation strategies, and ensuring the quality and consistency of the final drug product.

References

An In-depth Technical Guide to the Synthesis and Purification of Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of promethazine (B1679618) methylenedisalicylate, a salt of the first-generation antihistamine promethazine. The document details the synthetic pathways for the active pharmaceutical ingredient (API) and the salicylic (B10762653) acid-based counter-ion, along with purification methodologies. All quantitative data is presented in structured tables, and experimental workflows are illustrated with diagrams in the DOT language.

Synthesis of Promethazine Free Base

The synthesis of promethazine typically begins with the formation of the phenothiazine (B1677639) tricycle, followed by N-alkylation to introduce the dimethylaminopropyl side chain. The free base is then isolated before salt formation.

Synthesis of Phenothiazine

The foundational phenothiazine structure is commonly synthesized from diphenylamine (B1679370).

Experimental Protocol:

A mixture of diphenylamine and sulfur is heated in the presence of a catalyst, such as iodine or aluminum chloride, to induce cyclization. The crude phenothiazine is then purified, typically by crystallization.

Synthesis of Promethazine Free Base

The subsequent step involves the N-alkylation of phenothiazine.

Experimental Protocol:

Phenothiazine is reacted with 1-dimethylamino-2-propyl chloride in the presence of a strong base, such as sodium amide or potassium hydroxide, in a suitable solvent like toluene.[1] The reaction mixture is heated under reflux. After the reaction is complete, the mixture is cooled, and the promethazine free base is extracted into an organic solvent. The organic layer is then washed and concentrated to yield the crude free base.[2]

Purification of Promethazine Free Base:

The crude promethazine free base can be purified by vacuum distillation.[2]

Quantitative Data for Promethazine Synthesis (from Hydrochloride Salt Preparation):

ParameterValueReference
Main fraction collection temperature (vacuum distillation)180-199°C[2]

Synthesis Pathway for Promethazine Free Base

G diphenylamine Diphenylamine phenothiazine Phenothiazine diphenylamine->phenothiazine  Iodine/AlCl3 sulfur Sulfur sulfur->phenothiazine promethazine_base Promethazine Free Base phenothiazine->promethazine_base  Toluene, Reflux alkylating_agent 1-Dimethylamino-2-propyl chloride alkylating_agent->promethazine_base base Base (e.g., NaOH) base->promethazine_base

Caption: Synthesis of Promethazine Free Base.

Synthesis and Purification of 5,5'-Methylenedisalicylic Acid

5,5'-Methylenedisalicylic acid is prepared by the condensation of salicylic acid with a formaldehyde (B43269) source.

Experimental Protocol:

Salicylic acid and paraformaldehyde are reacted in an aqueous medium using p-toluenesulfonic acid as a catalyst.[3] The reaction mixture is heated to 95-100°C.[3] Alternatively, concentrated sulfuric acid can be used as a catalyst.[4] The product precipitates upon cooling and can be collected by filtration.

Purification of 5,5'-Methylenedisalicylic Acid:

The crude 5,5'-methylenedisalicylic acid can be purified by recrystallization from a solvent mixture such as acetone (B3395972) and benzene.[4]

Quantitative Data for 5,5'-Methylenedisalicylic Acid Synthesis:

ParameterValueReference
Equivalent ratio of salicylic acid to paraformaldehyde1 : 0.7 to 1 : 1[3]
Amount of p-toluenesulfonic acid (equivalent ratio to salicylic acid)0.01 to 0.10[3]
Amount of water (times the weight of salicylic acid)2 to 3[3]
Reaction Temperature95-100°C[3]

Synthesis Pathway for 5,5'-Methylenedisalicylic Acid

G salicylic_acid Salicylic Acid methylenedisalicylic_acid 5,5'-Methylenedisalicylic Acid salicylic_acid->methylenedisalicylic_acid  Water, 95-100°C paraformaldehyde Paraformaldehyde paraformaldehyde->methylenedisalicylic_acid catalyst Catalyst (p-TSA or H2SO4) catalyst->methylenedisalicylic_acid

Caption: Synthesis of 5,5'-Methylenedisalicylic Acid.

Synthesis and Purification of Promethazine Methylenedisalicylate

The final step is the salt formation between the promethazine free base and 5,5'-methylenedisalicylic acid.

Experimental Protocol:

Purification of this compound:

Purification is typically achieved through recrystallization. The selection of an appropriate solvent or solvent system is crucial for obtaining a high-purity crystalline product. For other promethazine salts, solvents such as isopropanol (B130326) or acetone have been used for recrystallization.[5]

General Workflow for Synthesis and Purification

G promethazine_base Promethazine Free Base mixing Mixing in a suitable solvent promethazine_base->mixing methylenedisalicylic_acid 5,5'-Methylenedisalicylic Acid methylenedisalicylic_acid->mixing salt_formation Salt Formation mixing->salt_formation filtration Filtration salt_formation->filtration crude_product Crude this compound filtration->crude_product recrystallization Recrystallization crude_product->recrystallization pure_product Pure this compound recrystallization->pure_product

Caption: General workflow for the synthesis and purification of this compound.

Analytical Methods and Characterization

The purity and identity of this compound can be confirmed using various analytical techniques.

Analytical Techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC methods are widely used for the assay and impurity profiling of promethazine and its salts.[6]

  • Spectroscopy (UV-Vis, IR): Spectroscopic methods can be used for the identification and quantification of the compound.

  • X-ray Diffraction (XRD): XRD is essential for characterizing the crystalline form of the salt.[7]

  • Differential Scanning Calorimetry (DSC): DSC can be used to determine the melting point and thermal behavior of the salt.

Quantitative Data from a Dissolution Test of this compound Fine Granules:

ParameterValueReference
Labeled amount135 mg/g[8]
Specified minute90 minutes[8]
Dissolution rateNot less than 70%[8]
Purity of Reference StandardNot less than 99.0%[8]

This guide provides a foundational understanding of the synthesis and purification of this compound, drawing from available scientific literature. Further process development and optimization would be required for large-scale production, with a particular focus on the selection of an optimal solvent for the salt formation and crystallization steps to ensure high yield and purity.

References

mechanism of action of promethazine methylenedisalicylate at a molecular level

Author: BenchChem Technical Support Team. Date: December 2025

A Molecular-Level Examination of the Mechanism of Action of Promethazine (B1679618)

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Promethazine is a first-generation phenothiazine (B1677639) derivative widely recognized for its potent antihistaminic, sedative, and antiemetic properties.[1][2][3] While clinically utilized as various salts, including promethazine methylenedisalicylate, its pharmacological activity is conferred by the promethazine molecule itself.[4] Its therapeutic versatility stems from a complex mechanism of action that extends beyond simple histamine (B1213489) antagonism, involving interactions with a range of crucial neuroreceptors.[2][5][6] This guide provides a detailed examination of the molecular interactions and signaling pathways that underpin the multifaceted effects of promethazine, supported by quantitative binding data and experimental methodologies.

Primary Mechanism: Histamine H1 Receptor Inverse Agonism

Promethazine's principal mechanism of action is its potent and competitive blockade of the histamine H1 receptor.[7][8] Modern pharmacological understanding classifies promethazine not merely as a neutral antagonist but as an inverse agonist .[9][10] This distinction is critical for understanding its efficacy.

G-protein coupled receptors (GPCRs), like the H1 receptor, exist in a conformational equilibrium between an inactive (R) and an active (R*) state.[10] While agonists stabilize the active state, inverse agonists like promethazine preferentially bind to and stabilize the inactive conformation. This action not only prevents histamine binding but also reduces the receptor's basal, or constitutive, activity that occurs even in the absence of an agonist.[10]

The H1 Receptor Signaling Cascade

The H1 receptor is canonically coupled to the Gq/11 family of G-proteins.[9] Its activation by histamine initiates a well-defined signaling cascade that promethazine effectively inhibits:

  • G-Protein Activation : Histamine binding induces a conformational change in the H1 receptor, activating the associated Gq/11 protein.

  • PLC Stimulation : The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[9]

  • Second Messenger Generation : PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

  • Calcium Mobilization : IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) ions.

  • PKC Activation : The combination of elevated intracellular Ca2+ and membrane-bound DAG activates Protein Kinase C (PKC).[9]

  • Cellular Response : PKC proceeds to phosphorylate numerous downstream targets, culminating in the transcription of pro-inflammatory mediators and producing classic allergic and inflammatory responses.[9]

Promethazine, by stabilizing the H1 receptor in its inactive state, prevents this entire cascade from being initiated, thereby attenuating the inflammatory response.

H1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol H1R_inactive H1 Receptor (Inactive) H1R_active H1 Receptor (Active) H1R_inactive->H1R_active Activates Gq11 Gq/11 H1R_active->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG DAG PIP2->DAG IP3 IP3 PIP2->IP3 PKC PKC DAG->PKC Activates ER Endoplasmic Reticulum IP3->ER Binds Ca_ion Ca²⁺ ER->Ca_ion Releases Ca_ion->PKC Activates Response Pro-inflammatory Response PKC->Response Phosphorylates Targets Histamine Histamine Histamine->H1R_inactive Binds Promethazine Promethazine Promethazine->H1R_inactive Binds & Stabilizes

Caption: H1 Receptor Signaling and Promethazine's Point of Inhibition.

Secondary Mechanisms of Action

Promethazine's broad clinical profile is due to its activity at several other CNS receptors.[1][5] These interactions are key to its antiemetic and sedative effects, as well as its characteristic side-effect profile.

  • Dopamine (B1211576) D2 Receptor Antagonism : Promethazine acts as an antagonist at postsynaptic D2 dopamine receptors in the brain.[2][11] This blockade in the chemoreceptor trigger zone (CTZ) of the medulla is a primary contributor to its potent antiemetic effects.[7][11]

  • Muscarinic Acetylcholine Receptor (mAChR) Antagonism : The drug exhibits significant anticholinergic properties by blocking muscarinic receptors.[1][12] This action contributes to its anti-nausea effects and is also responsible for common side effects such as dry mouth, blurred vision, and urinary retention.[7][12][13]

  • α1-Adrenergic Receptor Antagonism : As an antagonist at α1-adrenergic receptors, promethazine can cause vasodilation, which may lead to side effects such as orthostatic hypotension.[2][7][11] This activity also contributes to its sedative properties.[7]

  • Serotonin (5-HT) Receptor Antagonism : Promethazine displays weak to moderate antagonistic affinity for 5-HT2A and 5-HT2C receptors, which may subtly modulate its overall CNS effects.[1][5]

Quantitative Data: Receptor Binding Affinities

The affinity of promethazine for its various targets has been quantified using in vitro binding assays. The inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50) are reported, with lower values indicating higher binding affinity.

Receptor TargetLigand TypeValue (nM)Assay TypeSource(s)
Histamine H1 Antagonist/Inverse AgonistKi: 1.4 Radioligand Binding[1]
IC50: 2.87 Radioligand Binding ([³H]Pyrilamine)[14]
IC50: 5.4 Radioligand Binding[14]
Muscarinic M2 AntagonistKi: 12 Radioligand Binding ([³H]N-Methylscopolamine)[14]
IC50: 35 Radioligand Binding ([³H]N-Methylscopolamine)[14]
Dopamine D2 AntagonistModerate Affinity(Not Quantified in Sources)[1]
Serotonin 5-HT2A/2C AntagonistWeak to Moderate Affinity(Not Quantified in Sources)[1]
α1-Adrenergic AntagonistModerate Affinity(Not Quantified in Sources)[1]

Note: Data is compiled from various sources and experimental conditions may differ.

Experimental Protocols: Radioligand Binding Assay

Determining the binding affinity (Ki) of a compound like promethazine is commonly achieved via a competitive radioligand binding assay.[15] This technique measures the ability of an unlabeled compound to displace a specific, radiolabeled ligand from a receptor.

General Methodology: Competitive Binding for H1 Receptor

Objective: To determine the IC50 and calculate the Ki of promethazine for the human histamine H1 receptor.

Materials:

  • Receptor Source: Cell membrane preparations from a stable cell line (e.g., HEK293, CHO) recombinantly expressing the human H1 receptor.[16][17][18]

  • Radioligand: A tritiated H1 antagonist with high affinity, such as [³H]mepyramine (also known as [³H]pyrilamine).[14][16][19]

  • Test Compound: Promethazine hydrochloride dissolved and serially diluted.

  • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a structurally distinct H1 antagonist, such as mianserin, to saturate all specific binding sites.[16][19]

  • Assay Buffer: Typically 50 mM Tris-HCl, pH 7.4.[16]

  • Equipment: Glass fiber filters (e.g., Whatman GF/C), cell harvester for rapid filtration, and a liquid scintillation counter.[16]

Procedure:

  • Preparation: Thaw receptor membrane preparations on ice. Prepare serial dilutions of promethazine.

  • Incubation: In assay tubes or microplates, combine the receptor preparation, a fixed concentration of [³H]mepyramine (typically at or near its Kd value), and varying concentrations of promethazine. A parallel set of tubes containing the NSB control instead of promethazine is also prepared.

  • Equilibration: Incubate the mixture for a sufficient duration (e.g., 60 minutes at room temperature) to allow binding to reach equilibrium.[16]

  • Separation: Rapidly terminate the reaction by filtering the contents of each tube through a glass fiber filter using a cell harvester. The receptor-ligand complexes are trapped on the filter, while unbound ligand passes through.[16]

  • Washing: Immediately wash the filters with several volumes of ice-cold assay buffer to remove any remaining unbound radioligand.[16]

  • Quantification: Place the filters into scintillation vials with a scintillation cocktail and measure the amount of radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate Specific Binding: For each concentration, subtract the non-specific binding (counts from NSB control tubes) from the total binding to get the specific binding.

  • Generate Curve: Plot the percentage of specific binding against the logarithm of the promethazine concentration. This will produce a sigmoidal dose-response curve.

  • Determine IC50: The IC50 is the concentration of promethazine that displaces 50% of the specifically bound [³H]mepyramine. This value is determined from the curve using non-linear regression.

  • Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[17]

Experimental_Workflow start Start prep Prepare Reagents: - Receptor Membranes - [³H]Mepyramine (Radioligand) - Serial Dilutions of Promethazine start->prep incubate Incubate Components: Receptor + Radioligand + Promethazine (Allow to reach equilibrium) prep->incubate filter Rapid Filtration (Separate Bound from Free Ligand) incubate->filter wash Wash Filters (Remove non-bound radioactivity) filter->wash count Scintillation Counting (Quantify bound radioactivity) wash->count analyze Data Analysis: - Plot Competition Curve - Determine IC50 - Calculate Ki count->analyze end End analyze->end

Caption: Workflow for a competitive radioligand binding assay.

References

The Anti-inflammatory Properties of Promethazine Methylenedisalicylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618), a first-generation antihistamine of the phenothiazine (B1677639) class, is widely recognized for its sedative, antiemetic, and antiallergic effects.[1][2] These primary activities are attributed to its potent antagonism of the histamine (B1213489) H1 receptor.[1] However, emerging evidence reveals that promethazine possesses broader pharmacological activities, including direct anti-inflammatory and analgesic properties that extend beyond its antihistaminergic function.[3] This technical guide provides an in-depth review of the known anti-inflammatory mechanisms of promethazine, with a focus on its modulation of key intracellular signaling pathways. While the available scientific literature primarily investigates promethazine or its hydrochloride salt, this guide is intended to inform research on promethazine methylenedisalicylate, a salt form composed of promethazine and 5,5'-methylenedisalicylic acid.[4] It is hypothesized that the anti-inflammatory profile of the methylenedisalicylate salt will be at least equivalent to that of other forms, potentially augmented by the salicylate (B1505791) moiety. This document summarizes the current understanding of promethazine's impact on the PI3K/AKT, NF-κB, and MAPK signaling cascades, presents available quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate further research and development.

Introduction

Promethazine is a phenothiazine derivative used clinically for a variety of indications, including the management of allergic reactions, motion sickness, and preoperative sedation.[1][5] Its principal mechanism of action is the competitive antagonism of histamine H1 receptors.[1] Inflammation is a complex biological response involving a host of cellular and molecular mediators. Key signaling pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) are central to the transcriptional regulation of pro-inflammatory genes, including those encoding cytokines like TNF-α and IL-6.[6][7][8] Recent studies have demonstrated that the therapeutic effects of promethazine in certain contexts may be attributable to the modulation of these fundamental inflammatory pathways. Furthermore, evidence points to the involvement of the PI3K/AKT/mTOR pathway, a critical regulator of cell growth, proliferation, and survival, as a target for promethazine's pharmacological activity.[9][10] This guide synthesizes the existing, albeit limited, data to provide a technical overview of these non-canonical anti-inflammatory properties.

Molecular Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of promethazine appear to be multifaceted, involving the modulation of several key intracellular signaling pathways.

Inhibition of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a crucial signaling cascade that promotes cell survival and proliferation. Its dysregulation is often linked to chronic inflammation and cancer. Multiple studies have identified this pathway as a target of promethazine.

In models of chronic myeloid leukemia and colorectal cancer, promethazine has been shown to inhibit the PI3K/AKT/mTOR signaling pathway.[9][10][11] Mechanistically, this involves the downregulation of phosphorylated PI3K (p-PI3K) and phosphorylated AKT (p-AKT).[9] The downstream consequences of this inhibition include the suppression of cell proliferation and the induction of apoptosis, partly through the downregulation of the anti-apoptotic protein Bcl-2 and activation of caspase-3.[9] While these studies are in the context of oncology, the central role of the PI3K/AKT pathway in regulating inflammatory responses suggests this inhibitory action is a key component of promethazine's anti-inflammatory profile.

PI3K_AKT_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTOR mTOR AKT->mTOR Activates Cell_Survival Cell Proliferation & Survival (Inflammation) mTOR->Cell_Survival Promotes Promethazine Promethazine Promethazine->PI3K Inhibits Promethazine->AKT Inhibits (Downstream Effect)

Figure 1: Promethazine's Inhibition of the PI3K/AKT/mTOR Pathway.

Modulation of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[7] In its inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli lead to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This liberates NF-κB to translocate to the nucleus and initiate gene transcription.[12]

While direct mechanistic studies are scarce, evidence suggests that phenothiazines as a class can modulate this pathway. Given that NF-κB activation is a downstream event of many inflammatory triggers, including histamine in some cells, it is plausible that promethazine's anti-inflammatory action involves the attenuation of NF-κB activation. However, the precise molecular target of promethazine within this pathway—whether it be the IKK complex or another upstream activator—has not yet been fully elucidated.

NFkB_Pathway cluster_receptor Cell Surface cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Inflammatory Stimulus (e.g., TNF-α, IL-1) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates (P) IkB_NFkB IκBα-NF-κB (Inactive Complex) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) IkB_NFkB->NFkB_nuc IκBα Degradation & NF-κB Translocation Promethazine Promethazine (Hypothesized) Promethazine->IKK Inhibits (Proposed) Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2) NFkB_nuc->Gene Induces

Figure 2: Hypothesized Inhibition of the Canonical NF-κB Pathway.

Involvement of the MAPK Signaling Pathway

The MAPK family, comprising key kinases such as ERK, p38, and JNK, is another critical regulator of inflammation. These kinases are activated by a wide range of extracellular stimuli and control the activity of transcription factors like AP-1, which collaborates with NF-κB to drive inflammatory gene expression.[13] Studies on other phenothiazines have shown modulation of ERK and p38 phosphorylation.[14] Specifically, under conditions of oxidative stress, some phenothiazines were found to enhance the phosphorylation of ERK and p38.[14] This suggests a complex, potentially stress-dependent interaction. The direct inhibitory or regulatory effect of promethazine on MAPK signaling in a purely inflammatory context requires further investigation to delineate its role.

Quantitative Data on Anti-inflammatory and Related Activities

Table 1: In Vivo Analgesic Activity of Promethazine

Assay Type Animal Model Doses Administered (Intraperitoneal) Observed Effect (% Inhibition of Writhing) Reference(s)
Acetic Acid-Induced Writhing Mouse 2 mg/kg 43.2% [15]
4 mg/kg 53.9% [15]

| | | 6 mg/kg | 62.3% |[15] |

Table 2: In Vitro Anti-proliferative Activity of Promethazine in Colorectal Cancer (CRC) Cell Lines

Cell Line IC50 (µM) after 24h Reference(s)
Caco2 40.96 [15]
HCT116 74.79 [15]
HT29 27.34 [15]

| SW480 | 33.00 |[15] |

Experimental Protocols

Acetic Acid-Induced Writhing Test for Analgesic Activity (In Vivo)

This protocol assesses the analgesic (pain-relieving) properties of a compound, which are often correlated with anti-inflammatory activity.

  • Animal Model: Male NMRI mice (20–30 g) are used.

  • Acclimatization: Animals are maintained under standard conditions (12-hour light/dark cycle, ad libitum access to food and water) for at least one week prior to experimentation.

  • Drug Administration: Promethazine is dissolved in a suitable vehicle (e.g., saline). Test animals receive promethazine via intraperitoneal (i.p.) injection at desired doses (e.g., 2, 4, 6 mg/kg). The control group receives an equivalent volume of the vehicle.

  • Induction of Writhing: 30 minutes after drug or vehicle administration, a 0.7% solution of acetic acid is injected i.p. at a volume of 10 ml/kg body weight.

  • Observation: Five minutes after the acetic acid injection, the number of writhes (abdominal constrictions and stretching of hind limbs) for each mouse is counted over a 10-minute period.

  • Data Analysis: The percentage of analgesic activity is calculated using the formula: [(Nc - Nt) / Nc] x 100, where Nc is the mean number of writhes in the control group and Nt is the number of writhes in the drug-treated animal.

Writhing_Test_Workflow Acclimatization Animal Acclimatization (NMRI Mice, 1 week) Grouping Random Grouping (Control & Test Groups) Acclimatization->Grouping Dosing Drug Administration (i.p.) - Control: Vehicle - Test: Promethazine Grouping->Dosing Wait1 Wait 30 minutes Dosing->Wait1 Induction Induce Writhing (Acetic Acid 0.7% i.p.) Wait1->Induction Wait2 Wait 5 minutes Induction->Wait2 Observation Observe & Count Writhes (10-minute period) Wait2->Observation Analysis Data Analysis (% Inhibition Calculation) Observation->Analysis

Figure 3: Experimental Workflow for the Acetic Acid-Induced Writhing Assay.

Inhibition of LPS-Induced Pro-inflammatory Cytokines (In Vitro)

This protocol is a standard method to assess the direct anti-inflammatory potential of a compound by measuring its ability to inhibit the production of key inflammatory mediators.

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.

  • Cell Plating: Cells are seeded into 96-well plates at a density of ~5 x 10^4 cells/well and allowed to adhere overnight.

  • Pre-treatment: The culture medium is replaced with fresh medium containing various concentrations of promethazine or a vehicle control. Cells are incubated for 1-2 hours.

  • Inflammatory Stimulation: Lipopolysaccharide (LPS) from E. coli is added to all wells (except the unstimulated control) at a final concentration of 1 µg/mL to induce an inflammatory response.

  • Incubation: The plates are incubated for 24 hours to allow for cytokine production and release into the supernatant.

  • Supernatant Collection: After incubation, the culture supernatant is carefully collected from each well.

  • Cytokine Quantification: The concentrations of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant are measured using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.

  • Data Analysis: A standard curve is generated to calculate cytokine concentrations. The percentage inhibition of cytokine production by promethazine is calculated relative to the LPS-stimulated control group. The IC50 value (the concentration that causes 50% inhibition) can then be determined from a dose-response curve.

Conclusion and Future Directions

The available evidence indicates that promethazine exerts anti-inflammatory effects that are independent of its well-established H1 receptor antagonism. The primary identified mechanism involves the inhibition of the PI3K/AKT signaling pathway. Furthermore, while direct evidence is still needed, it is highly probable that promethazine also modulates the central inflammatory NF-κB and MAPK pathways.

Significant research gaps remain. Crucially, there is a lack of studies specifically investigating the biological activities of this compound, and it is unknown if the methylenedisalicylic acid moiety contributes to the overall anti-inflammatory profile. Additionally, the precise molecular targets of promethazine within the NF-κB and MAPK cascades are yet to be identified. Future research should focus on:

  • Direct comparative studies of this compound against other salt forms in validated in vitro and in vivo inflammation models.

  • Kinase screening assays to identify specific upstream kinases in the NF-κB and MAPK pathways that are directly inhibited by promethazine.

  • Transcriptomic and proteomic analyses of immune cells treated with promethazine to build a comprehensive picture of its regulatory effects on inflammatory gene expression.

Addressing these questions will provide a more complete understanding of promethazine's anti-inflammatory properties and could pave the way for its repositioning or the development of new phenothiazine-based anti-inflammatory therapeutics.

References

preliminary pharmacokinetic profile of promethazine methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Preliminary Pharmacokinetic Profile of Promethazine (B1679618): A Technical Guide

Introduction

Promethazine is a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. It belongs to the phenothiazine (B1677639) class of drugs.[1][2] Despite its long history of clinical use, a detailed understanding of its pharmacokinetic profile is crucial for optimal dosing strategies and for the development of new formulations. This guide synthesizes the available data on the absorption, distribution, metabolism, and excretion of promethazine to provide a preliminary pharmacokinetic profile for researchers, scientists, and drug development professionals.

Data Presentation: Pharmacokinetic Parameters

The pharmacokinetic parameters of promethazine exhibit significant variability depending on the route of administration and the formulation used. The following tables summarize the key quantitative data from various studies.

Table 1: Pharmacokinetic Parameters of Promethazine after Oral Administration

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Bioavailability (%)Half-life (hr)Reference(s)
Oral Syrup50 mg19.34.4268 (AUC₀₋₂₄)2516-19[3][4]
Oral Tablets50 mg13.43 ± 10.922.00 ± 1.1687.94 ± 81.02 (AUC₀₋t)-5.88 ± 3.47[5]
Oral Solution50 mg---2512-15[6][7]

Table 2: Pharmacokinetic Parameters of Promethazine after Rectal Administration

FormulationDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Relative Bioavailability (%)Half-life (hr)Reference(s)
Suppository (PEG base)50 mg---No significant difference from oral syrup-[8]
Suppository (Cocoa butter)50 mgLower than PEG baseLonger than PEG baseLower than PEG base--[8]
Suppository50 mg9.046.7-8.6168 (AUC₀₋₂₄)70-9716-19[3][4]

Table 3: Pharmacokinetic Parameters of Promethazine after Parenteral Administration

RouteDoseCmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)Volume of Distribution (L/kg)Clearance (L/min)Reference(s)
Intramuscular50 mgHigher than oral/rectalShorter than oral/rectalSignificantly greater than oral/rectal--[9]
Intravenous----301.14[6][7]

Experimental Protocols

The pharmacokinetic data for promethazine has been primarily generated from clinical studies in healthy volunteers. A typical experimental protocol for such a study is outlined below.

Study Design

Most studies employ an open-label, randomized, crossover design to compare different formulations or routes of administration.[3][4][8] A washout period of at least five to nine days is typically implemented between treatment phases to ensure complete elimination of the drug from the body.[3][4]

Study Population
  • Inclusion Criteria: Healthy adult male and/or female volunteers, typically between the ages of 18 and 45, with a body weight within 15% of the ideal range are included.[3][4] Participants undergo a thorough medical screening, including a physical examination, electrocardiogram (ECG), and clinical laboratory tests (hematology, serum chemistry, and urinalysis) to confirm their health status.[4]

  • Exclusion Criteria: Subjects with a history of alcohol or drug abuse, tobacco use, or use of prescription or over-the-counter medications within a specified period before the study are generally excluded.[4]

Drug Administration and Sample Collection
  • Administration: Following an overnight fast, subjects receive a single dose of the promethazine formulation being studied.[4][5]

  • Blood Sampling: Venous blood samples are collected into heparinized or EDTA-containing tubes at predetermined time points. A typical schedule includes a pre-dose sample and multiple samples at intervals such as 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.[3][4]

  • Sample Processing: Plasma is separated by centrifugation and stored frozen (e.g., at -20°C or colder) until analysis.[4]

Analytical Methodology: HPLC

The concentration of promethazine in plasma samples is most commonly determined using a validated high-performance liquid chromatography (HPLC) method.[3][4][6][10][11]

  • Sample Preparation: Promethazine and an internal standard (e.g., triflupromazine) are extracted from the plasma using liquid-liquid extraction.[9]

  • Chromatographic System:

    • Column: A reversed-phase column, such as a C8 or C18, is typically used for separation.[11]

    • Mobile Phase: The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and a buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) at a specific pH.[6][11]

    • Flow Rate: A constant flow rate, typically around 1.0 mL/min, is maintained.[11]

  • Detection:

    • Electrochemical Detector: This method offers high sensitivity, with a lower limit of quantification (LOQ) around 0.1 ng/mL.[10]

    • UV Detector: Detection is also commonly performed using a UV detector set at a wavelength of approximately 250 nm.[5][11]

  • Quantification: The concentration of promethazine is determined by comparing the peak area or peak height ratio of the drug to the internal standard against a standard calibration curve.[6]

Visualization of Key Processes

Experimental Workflow

The following diagram illustrates the typical workflow of a clinical pharmacokinetic study for a drug like promethazine.

G cluster_0 Pre-Study Phase cluster_1 Clinical Phase cluster_2 Analytical Phase cluster_3 Data Analysis & Reporting A Protocol Design & IRB Approval B Volunteer Screening (Inclusion/Exclusion Criteria) A->B C Informed Consent B->C D Drug Administration (Single Dose, Crossover) C->D E Timed Blood Sample Collection D->E F Sample Processing (Plasma Separation & Storage) E->F G Sample Analysis (e.g., HPLC) F->G H Quantification of Promethazine Concentration G->H I Pharmacokinetic Modeling (Cmax, Tmax, AUC, etc.) H->I J Statistical Analysis I->J K Final Study Report J->K

Caption: Workflow of a typical clinical pharmacokinetic study.

Metabolic Pathway of Promethazine

Promethazine undergoes extensive hepatic metabolism. The primary metabolic pathways and the key enzyme involved are depicted below.

G Promethazine Promethazine Sulphoxide Promethazine Sulphoxide Promethazine->Sulphoxide S-oxidation Desmethyl N-Desmethylpromethazine Promethazine->Desmethyl N-demethylation Excretion Urinary Excretion Sulphoxide->Excretion Desmethyl->Excretion CYP2D6 CYP2D6 (Primary Enzyme) CYP2D6->Promethazine Metabolizes

Caption: Metabolic pathway of promethazine.

Discussion of Pharmacokinetic Profile

Absorption

Promethazine is well absorbed from the gastrointestinal tract after oral administration.[7] However, it undergoes extensive first-pass metabolism, primarily in the liver, which significantly reduces its systemic bioavailability to approximately 25%.[6][7] The rate and extent of absorption can be highly variable among individuals and are influenced by the formulation. For instance, oral syrups tend to be absorbed more rapidly, resulting in a higher Cmax and shorter Tmax compared to rectal suppositories.[3][4]

Distribution

Promethazine is widely distributed throughout the body tissues, which is reflected by its large apparent volume of distribution (approximately 30 L/kg).[6][7] It is highly bound to plasma proteins (around 93%), mainly albumin.[7]

Metabolism

The metabolism of promethazine is extensive and occurs predominantly in the liver.[7] The main metabolic pathways are S-oxidation and N-demethylation.[3]

  • Major Metabolites: The primary metabolites are promethazine sulphoxide and N-desmethylpromethazine.[3]

  • Key Enzyme: In vitro studies using human liver microsomes have identified Cytochrome P450 2D6 (CYP2D6) as the principal enzyme responsible for the metabolism of promethazine.[12] This implies that the pharmacokinetic profile of promethazine may be affected by genetic polymorphisms in the CYP2D6 gene, as well as by co-administration of drugs that are inhibitors or inducers of this enzyme.[12][13]

Excretion

Less than 1% of a promethazine dose is excreted unchanged in the urine.[14] The metabolites, primarily promethazine sulfoxide (B87167) and N-demethylpromethazine, are the main compounds eliminated via the urine.[3] The total body clearance of promethazine is high, which is consistent with its extensive metabolism.[6]

Conclusion

This technical guide provides a summary of the preliminary pharmacokinetic profile of promethazine based on data from its hydrochloride and other salt forms. Promethazine is characterized by good absorption but low oral bioavailability due to extensive first-pass metabolism, a large volume of distribution, and clearance that is almost entirely metabolic. The primary enzyme responsible for its metabolism is CYP2D6. Significant inter-individual variability in its pharmacokinetic parameters has been observed. Further studies are warranted to specifically characterize the pharmacokinetic profile of promethazine methylenedisalicylate and to explore the full clinical implications of its metabolic pathway and potential for drug-drug interactions.

References

Unveiling the Enigma of Promethazine Methylenedisalicylate Polymorphism: A Technical Guide to Characterization and Implication

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, publicly accessible scientific literature and patent databases do not contain specific studies on the polymorphism of promethazine (B1679618) methylenedisalicylate. Consequently, this technical guide utilizes data and concepts from the well-studied promethazine hydrochloride salt as a surrogate to illustrate the principles of polymorphic screening, characterization, and the potential implications for drug development. The experimental protocols and data presented herein are for illustrative and educational purposes and should be adapted and validated for promethazine methylenedisalicylate.

Executive Summary

Polymorphism, the ability of a solid material to exist in multiple crystalline forms, is a critical attribute of an active pharmaceutical ingredient (API) that can profoundly influence its physicochemical properties and, consequently, its therapeutic efficacy and manufacturability. Different polymorphic forms of the same API can exhibit variations in solubility, dissolution rate, stability, and bioavailability.[1][2] Therefore, a thorough investigation and control of polymorphism are mandated by regulatory agencies like the FDA and EMA to ensure the quality, safety, and efficacy of the final drug product.[3][4][5] This guide provides a comprehensive technical overview of the potential for polymorphism in this compound and outlines a systematic approach to its investigation. While specific data for this salt is unavailable, this document leverages the known polymorphic behavior of promethazine hydrochloride to present a practical framework for researchers and drug development professionals.

The Critical Impact of Polymorphism in Drug Development

The crystalline form of an API is a crucial factor that can dictate the success or failure of a drug product. The arrangement of molecules in the crystal lattice affects the energy of the solid state, which in turn influences several key parameters.

Implications of Polymorphism:

  • Solubility and Dissolution Rate: Metastable polymorphs, being in a higher energy state, generally exhibit higher solubility and faster dissolution rates compared to their stable counterparts.[1] This can significantly impact the bioavailability of poorly soluble drugs.

  • Bioavailability: Differences in solubility and dissolution directly affect the rate and extent of drug absorption.[1][2] The classic case of chloramphenicol (B1208) palmitate, where the metastable form is biologically active while the stable form is not, underscores the clinical significance of polymorphism.[1]

  • Stability: Metastable forms can convert to more stable forms over time, especially when subjected to heat, humidity, or mechanical stress during manufacturing and storage.[2][6] This transformation can lead to a loss of efficacy and unpredictable therapeutic outcomes.

  • Manufacturing and Formulation: The mechanical properties of different polymorphs, such as compressibility and flowability, can vary, impacting the ease of processing and the quality of the final dosage form.[6]

Hypothetical Polymorphic Landscape of this compound

Given the documented polymorphism of promethazine hydrochloride, it is reasonable to hypothesize that this compound may also exist in multiple crystalline forms. The larger, more complex methylenedisalicylate counter-ion could introduce additional conformational flexibility and intermolecular interactions, potentially leading to a rich polymorphic landscape.

Experimental Protocols for Polymorphic Investigation

A systematic approach is essential to identify, characterize, and select the optimal polymorphic form of this compound for development.

Polymorph Screening

The initial step involves a comprehensive screen to induce the formation of different crystalline forms. This is typically achieved by crystallizing the compound from a wide range of solvents with varying polarities and under different conditions (e.g., temperature, evaporation rate, and cooling rate).

Methodology:

  • Solvent Selection: A diverse panel of solvents (e.g., alcohols, ketones, esters, ethers, hydrocarbons, and water) should be employed.

  • Crystallization Techniques:

    • Slow Evaporation: Solutions of this compound in various solvents are allowed to evaporate slowly at different temperatures (e.g., ambient, 4°C, 40°C).

    • Cooling Crystallization: Saturated solutions at elevated temperatures are slowly cooled to induce crystallization.

    • Anti-Solvent Addition: A poor solvent (anti-solvent) is added to a solution of the compound to precipitate the solid.

    • Slurry Experiments: A suspension of the solid is stirred in different solvents at various temperatures to facilitate the conversion to the most stable form.

  • Solid-State Characterization: The resulting solid from each experiment is harvested and analyzed using techniques like Powder X-ray Diffraction (PXRD) to identify unique crystalline forms.

Physicochemical Characterization of Polymorphs

Once different polymorphs are identified, they must be thoroughly characterized to understand their properties.

4.2.1 Powder X-ray Diffraction (PXRD)

PXRD is the primary technique for identifying and differentiating crystalline forms based on their unique diffraction patterns.

Methodology:

  • Sample Preparation: A small amount of the powdered sample is gently packed into a sample holder.

  • Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source is typically used.

  • Data Collection: The sample is scanned over a 2θ range of 5° to 40° at a specified scan rate.

  • Analysis: The resulting diffractograms are compared to identify unique peak positions and intensities characteristic of each polymorph.

4.2.2 Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature, providing information on melting points, phase transitions, and heats of fusion.

Methodology:

  • Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan and hermetically sealed.

  • Instrumentation: A calibrated differential scanning calorimeter is used.

  • Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Analysis: The resulting thermogram is analyzed to determine the onset and peak of thermal events.

4.2.3 Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, which is useful for identifying solvates and hydrates.

Methodology:

  • Sample Preparation: A few milligrams of the sample are placed in a tared TGA pan.

  • Instrumentation: A calibrated thermogravimetric analyzer is used.

  • Data Collection: The sample is heated at a constant rate (e.g., 10°C/min) under a nitrogen purge.

  • Analysis: The TGA curve is analyzed for any mass loss, which can indicate the presence of solvent or water molecules.

4.2.4 Spectroscopic Techniques (FTIR and Raman)

Vibrational spectroscopy techniques like Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide complementary information on the molecular structure and bonding within the crystal lattice.

Methodology:

  • Sample Preparation: Samples can be analyzed directly as solids.

  • Instrumentation: An FTIR spectrometer with an ATR accessory or a Raman microscope is used.

  • Data Collection: Spectra are collected over a specific wavenumber range.

  • Analysis: The spectra of different polymorphs are compared for differences in peak positions and shapes.

Data Presentation: A Comparative Analysis (Hypothetical Data)

The following tables summarize hypothetical quantitative data for two putative polymorphic forms of this compound, designated as Form A and Form B. This data is modeled on typical differences observed between polymorphs of pharmaceutical compounds.

Table 1: Physicochemical Properties of Hypothetical this compound Polymorphs

PropertyForm AForm B
Melting Point (DSC) 155 °C148 °C
Heat of Fusion (DSC) 85 J/g72 J/g
Aqueous Solubility (mg/mL at 25°C) 0.51.2
Dissolution Rate (mg/cm²/min) 0.10.3
Stability Thermodynamically StableMetastable

Table 2: Key PXRD Peaks for Hypothetical this compound Polymorphs

Form A (2θ)Form B (2θ)
8.57.2
12.310.8
15.714.5
19.118.9
21.822.4

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships in the study of polymorphism.

experimental_workflow cluster_screening Polymorph Screening cluster_characterization Solid-State Characterization cluster_analysis Data Analysis and Form Selection start Promethazine Methylenedisalicylate crystallization Crystallization from diverse solvents and conditions start->crystallization solids Harvested Solids crystallization->solids pxrd PXRD solids->pxrd dsc DSC solids->dsc tga TGA solids->tga spectroscopy FTIR / Raman solids->spectroscopy analysis Identification of Unique Polymorphs (Form A, Form B, etc.) pxrd->analysis dsc->analysis tga->analysis spectroscopy->analysis properties Physicochemical Property Assessment (Solubility, Stability) analysis->properties selection Selection of Optimal Polymorph for Development properties->selection

Figure 1: Experimental workflow for polymorphism screening and characterization.

logical_relationship cluster_polymorphs Polymorphic Forms cluster_properties Physicochemical Properties form_a Form A (Stable) stability Stability form_a->stability Higher form_b Form B (Metastable) form_b->form_a Transformation (Heat, Pressure, Time) solubility Solubility form_b->solubility Higher bioavailability Bioavailability solubility->bioavailability Influences stability->bioavailability Impacts (long-term)

References

Navigating the Formulation Landscape: An In-depth Technical Guide to the Excipient Compatibility of Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Promethazine (B1679618) methylenedisalicylate, a salt of the first-generation antihistamine promethazine, presents unique considerations in pharmaceutical formulation. While extensive data exists for the hydrochloride salt, specific compatibility profiles for the methylenedisalicylate form are not widely published. This technical guide provides a comprehensive overview of anticipated excipient compatibility for promethazine methylenedisalicylate, drawing upon established knowledge of promethazine hydrochloride, fundamental principles of drug-excipient interactions, and the physicochemical properties of the active pharmaceutical ingredient (API) and its counter-ion. This document aims to equip researchers and formulation scientists with the necessary knowledge to design robust, stable, and effective dosage forms of this compound.

Introduction to this compound

Promethazine is a phenothiazine (B1677639) derivative with potent antihistaminic, sedative, and antiemetic properties.[1][2] Its mechanism of action is multifactorial, primarily involving the antagonism of histamine (B1213489) H1 receptors, with additional activity at dopamine (B1211576) D2 and muscarinic acetylcholine (B1216132) receptors.[1][2][3] The methylenedisalicylate salt is formed from promethazine and 5,5'-methylenedisalicylic acid.[4] Understanding the physicochemical properties of both the active moiety and the counter-ion is critical for predicting potential interactions with pharmaceutical excipients.

Physicochemical Properties of 5,5'-Methylenedisalicylic Acid:

PropertyValue
Molecular FormulaC15H12O6
Molar Mass288.25 g/mol
Melting Point235-242°C
SolubilitySparingly soluble in water[5]
AppearanceWhite to off-white powder[5]

Inferred Excipient Compatibility Profile

Due to the limited availability of direct studies on this compound, the following compatibility data is largely inferred from studies conducted on promethazine hydrochloride and general principles of drug-excipient interactions.[6][7][8] Formulation scientists should consider this a preliminary guide and conduct specific compatibility studies for their intended formulations.

Potentially Compatible Excipients

The following table summarizes excipients that are likely to be compatible with this compound, based on data from promethazine hydrochloride studies.

Excipient CategoryExcipientRationale for Compatibility with Promethazine HCl
Diluents/Fillers Microcrystalline Cellulose (MCC)Shown to be compatible in thermal and non-thermal studies.[6]
MannitolGenerally considered inert and compatible.
Binders Hydroxypropyl Methylcellulose (HPMC)No interactions observed in compatibility studies.[6]
Polyvinylpyrrolidone (PVP)Commonly used and generally inert.
Disintegrants Sodium Starch Glycolate (Explotab®)Found to be compatible in compatibility studies.[6]
CrospovidoneWidely used and generally non-reactive.
Lubricants Magnesium StearateStudies with promethazine HCl show compatibility, though it can interact with some APIs.[6][9]
TalcDemonstrated compatibility in thermal analysis.[6]
Glidants Colloidal Silicon DioxideInert and commonly used.
Polymers (for modified release) Methocel® K100MFound to be compatible.[6]
Carbopol® 971PDemonstrated compatibility.[6]
EthylcelluloseShown to be compatible in thermal analysis.[6]
Potentially Incompatible Excipients and Interactions of Concern

Caution should be exercised when formulating this compound with the following excipients due to potential chemical or physical incompatibilities.

Excipient/ImpurityPotential InteractionMechanism and Consequences
Reducing Sugars (e.g., Lactose) Maillard ReactionPromethazine, as a secondary amine, can react with the aldehyde group of reducing sugars, leading to the formation of a Schiff base and subsequent Amadori rearrangement.[7][10][11] This results in brownish discoloration and degradation of the API.[6]
Alkaline Excipients Base-catalyzed DegradationExcipients with an alkaline pH microenvironment could potentially lead to the degradation of the promethazine base.
Acidic Excipients Acid-catalyzed DegradationWhile promethazine is formulated as a salt of a weak base and a weak acid, strong acidic excipients could potentially alter the salt form and impact stability.[12]
Oxidizing Agents/Peroxides OxidationPhenothiazine derivatives are susceptible to oxidation. Excipients containing peroxide impurities (e.g., some grades of povidone, polyethylene (B3416737) glycol) can accelerate the degradation of promethazine.[9][13]
Metal Ions Catalysis of DegradationTrace metal ion impurities in excipients can catalyze oxidative degradation of promethazine.

Experimental Protocols for Compatibility Testing

Robust preformulation studies are essential to confirm the compatibility of this compound with selected excipients. The following are detailed methodologies for key experiments.

Differential Scanning Calorimetry (DSC)

Objective: To detect physical and chemical interactions by observing changes in the thermal profiles of the drug, excipient, and their physical mixtures.

Methodology:

  • Accurately weigh 3-5 mg of the sample (this compound, excipient, or a 1:1 physical mixture) into a standard aluminum pan.

  • Seal the pan hermetically. An empty, sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Heat the samples at a constant rate of 10°C/min from ambient temperature to a temperature above the melting point of the components (e.g., 250°C).

  • Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min.

  • Record the thermograms and analyze for the appearance of new peaks, disappearance or shift of existing peaks, or changes in the enthalpy of melting.

Fourier-Transform Infrared Spectroscopy (FTIR)

Objective: To identify chemical interactions by detecting changes in the characteristic vibrational frequencies of functional groups.

Methodology:

  • Prepare samples by mixing the test material (this compound, excipient, or their physical mixture) with potassium bromide (KBr) in a ratio of approximately 1:100.

  • Triturate the mixture in an agate mortar until a fine, uniform powder is obtained.

  • Compress the powder into a thin, transparent pellet using a hydraulic press.

  • Record the infrared spectrum of the pellet over a wavenumber range of 4000 to 400 cm⁻¹.

  • Compare the spectrum of the physical mixture with the spectra of the individual components. The appearance of new bands, disappearance of characteristic bands, or significant shifts in band positions can indicate an interaction.

High-Performance Liquid Chromatography (HPLC) for Isothermal Stress Testing

Objective: To quantify the degradation of the API in the presence of excipients under accelerated storage conditions.

Methodology:

  • Sample Preparation: Prepare 1:1 physical mixtures of this compound and each excipient. Store the mixtures in sealed vials at an elevated temperature and humidity (e.g., 55°C/75% RH) for a specified period (e.g., 4 weeks).

  • Chromatographic Conditions (based on promethazine HCl methods):

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact composition should be optimized.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 30°C.

  • Analysis: At predetermined time points, dissolve a known amount of the stressed mixture in a suitable solvent, filter, and inject into the HPLC system.

  • Quantification: Determine the percentage of this compound remaining by comparing the peak area to that of a standard solution of known concentration. The appearance of new peaks indicates the formation of degradation products.

Visualization of Key Pathways and Workflows

Experimental Workflow for Excipient Compatibility Screening

G cluster_start Phase 1: Initial Screening cluster_thermal Thermal Analysis cluster_spectroscopic Spectroscopic Analysis cluster_stress Phase 2: Stress Testing cluster_chromatographic Chromatographic Analysis cluster_decision Decision start API + Excipient (Binary Mixtures) dsc Differential Scanning Calorimetry (DSC) start->dsc ftir Fourier-Transform Infrared (FTIR) start->ftir stress Isothermal Stress Testing (e.g., 55°C/75% RH) start->stress compatible Compatible dsc->compatible No Interaction incompatible Incompatible dsc->incompatible Interaction ftir->compatible No Change ftir->incompatible Spectral Changes hplc HPLC Analysis (Purity & Degradants) stress->hplc hplc->compatible < 5% Degradation hplc->incompatible > 5% Degradation

Caption: Excipient compatibility screening workflow.

Simplified Signaling Pathway for Promethazine's Antihistaminic Action

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular histamine Histamine h1r Histamine H1 Receptor histamine->h1r Activates promethazine Promethazine promethazine->h1r Antagonizes gq Gq Protein h1r->gq Activates plc Phospholipase C (PLC) gq->plc Activates pip2 PIP2 plc->pip2 Hydrolyzes ip3 IP3 pip2->ip3 dag DAG pip2->dag ca2 ↑ Intracellular Ca²⁺ ip3->ca2 pkc Protein Kinase C (PKC) dag->pkc response Allergic Response (e.g., inflammation, smooth muscle contraction) ca2->response pkc->response

Caption: Promethazine's antagonism of the H1 receptor pathway.

Simplified Signaling Pathway for Promethazine's Antidopaminergic Action

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular dopamine Dopamine d2r Dopamine D2 Receptor dopamine->d2r Activates promethazine Promethazine promethazine->d2r Antagonizes gi Gi Protein d2r->gi Activates ac Adenylyl Cyclase (AC) gi->ac Inhibits atp ATP camp ↓ cAMP atp->camp Converts pka Protein Kinase A (PKA) camp->pka Activates response Dopaminergic Response (e.g., antiemetic effect) pka->response

Caption: Promethazine's antagonism of the D2 receptor pathway.

Conclusion

The successful formulation of this compound relies on a thorough understanding of its potential interactions with pharmaceutical excipients. While direct compatibility data is scarce, a robust formulation strategy can be developed by leveraging the extensive knowledge available for promethazine hydrochloride and applying fundamental principles of drug-excipient chemistry. The potential for a Maillard reaction with reducing sugars and oxidative degradation are key considerations. The experimental protocols and workflows provided in this guide offer a framework for systematic compatibility screening. Ultimately, comprehensive preformulation testing is imperative to ensure the development of a stable, safe, and effective drug product.

References

Methodological & Application

Application Note: Validated HPLC Method for the Quantification of Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed, validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of promethazine (B1679618) from promethazine methylenedisalicylate in pharmaceutical formulations.

Introduction

Promethazine is a first-generation antihistamine and antiemetic agent belonging to the phenothiazine (B1677639) family. It is widely used for the treatment of allergies, motion sickness, and nausea. Accurate and reliable quantification of promethazine in pharmaceutical dosage forms is crucial for ensuring product quality and therapeutic efficacy. This application note describes a robust, stability-indicating reversed-phase HPLC (RP-HPLC) method for the determination of promethazine. The method has been validated according to the International Council for Harmonisation (ICH) guidelines.

Experimental

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this method. The following table summarizes the chromatographic conditions.

Table 1: HPLC Instrumentation and Conditions

ParameterSpecification
HPLC System Agilent 1200 series or equivalent
Detector UV/PDA Detector
Column Symmetry Shield RP8 (150 mm x 4.6 mm, 5 µm) or equivalent C8/C18 column[1]
Mobile Phase Acetonitrile (B52724) and 25mM Potassium Phosphate (B84403) Buffer (pH 7.0) (50:50, v/v)[2][3]
Flow Rate 1.0 mL/min[1][2][3]
Injection Volume 10 µL[1]
Column Temperature 25°C[1]
Detection Wavelength 249 nm[2][3]

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing Standard_Prep Standard Preparation System_Suitability System Suitability Test Standard_Prep->System_Suitability Sample_Prep Sample Preparation Chromatography Chromatographic Run Sample_Prep->Chromatography Mobile_Phase_Prep Mobile Phase Preparation Mobile_Phase_Prep->Chromatography System_Suitability->Chromatography If Passed Peak_Integration Peak Integration & Identification Chromatography->Peak_Integration Quantification Quantification Peak_Integration->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for HPLC quantification.

Protocols

Mobile Phase Preparation
  • Buffer Preparation (25mM Potassium Phosphate, pH 7.0): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 25mM solution. Adjust the pH to 7.0 with a dilute potassium hydroxide (B78521) solution.[1]

  • Mobile Phase: Mix the prepared phosphate buffer and acetonitrile in a 50:50 (v/v) ratio.[2][3] Degas the mobile phase by sonication or vacuum filtration before use.

Standard Solution Preparation
  • Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh about 10 mg of promethazine reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 1-20 µg/mL).

Sample Preparation (from a solid dosage form)
  • Weigh and finely powder a representative number of tablets.

  • Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a suitable volumetric flask.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Dilute to the final volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter before injection, discarding the first few mL of the filtrate.

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.[2][3]

Table 2: Method Validation Parameters

ParameterResult
Linearity (Concentration Range) 1-20 µg/mL
Correlation Coefficient (r²) > 0.999[4]
Accuracy (% Recovery) 99.00 - 101.28%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.04 µg/mL[5][6]
Limit of Quantification (LOQ) 0.07 µg/mL[5][6]
Specificity No interference from excipients or degradation products[2][3]
Robustness The method is robust to small, deliberate changes in flow rate and mobile phase composition.[1]

System Suitability

Before sample analysis, the chromatographic system must meet the following criteria:

Table 3: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates > 2000
% RSD of Peak Areas (n=6) ≤ 2.0%

Data Analysis and Quantification

The concentration of promethazine in the sample preparations is determined by comparing the peak area of the sample with the peak area of the standard solution. A calibration curve can be constructed by plotting the peak areas of the working standard solutions against their corresponding concentrations. The concentration of promethazine in the sample is then calculated using the regression equation of the calibration curve.

Stability-Indicating Properties

Forced degradation studies, including exposure to acidic, basic, oxidative, and thermal stress, have shown that the degradation products do not interfere with the quantification of the parent promethazine peak, indicating the stability-indicating nature of this method.[2][3]

Conclusion

The HPLC method detailed in this application note is simple, rapid, accurate, and precise for the quantification of this compound in pharmaceutical dosage forms. The method's validation in accordance with ICH guidelines ensures its suitability for routine quality control analysis.

References

UPLC analysis of promethazine methylenedisalicylate in biological samples

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: UPLC-UV Analysis of Promethazine (B1679618) in Biological Samples

Audience: Researchers, scientists, and drug development professionals.

Introduction

Promethazine is a first-generation antihistamine and antiemetic agent from the phenothiazine (B1677639) family, widely used for treating allergies, motion sickness, and nausea.[1][2] Accurate quantification of promethazine in biological matrices such as plasma and serum is crucial for pharmacokinetic, bioequivalence, and toxicological studies. This application note details a robust, sensitive, and reliable isocratic reverse-phase Ultra-Performance Liquid Chromatography (UPLC) method for the determination of promethazine in biological samples. The described protocols are suitable for various salt forms, including promethazine methylenedisalicylate, as the analyte is ionized in the analytical mobile phase. The method is validated according to the International Conference on Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Experimental Protocols

Instrumentation, Chemicals, and Materials
  • Instrumentation : UPLC system with a Photodiode Array (PDA) or UV detector (e.g., Waters ACQUITY UPLC).

  • Analytical Column : BEH C18 column (50 mm x 2.1 mm, 1.7 µm particle size).[3]

  • Chemicals and Reagents :

    • Promethazine reference standard.

    • Potassium dihydrogen phosphate (B84403) (KH₂PO₄), analytical grade.[2][3]

    • Potassium hydroxide (B78521) (KOH), analytical grade.[2][3]

    • Acetonitrile (B52724) (ACN), HPLC grade.[2][3]

    • Methanol (MeOH), HPLC grade.[2][3]

    • Milli-Q or HPLC grade water.[2][3]

    • Drug-free human plasma/serum for blanks and standard preparation.

UPLC Chromatographic Conditions

A simple isocratic method provides excellent resolution and peak shape for promethazine. The conditions are summarized in the table below.

ParameterCondition
Mobile Phase 3.4% KH₂PO₄ in water (pH adjusted to 7.0 with KOH) : Acetonitrile : Methanol (40:40:20, v/v/v).[1][2]
Column BEH C18, 50 mm x 2.1 mm, 1.7 µm.[3]
Flow Rate 0.6 mL/min.[1][4]
Column Temperature 40°C.[5][6]
Injection Volume 2 µL.[5][6]
Detection Wavelength 254 nm.[1][2][4]
Run Time Approximately 3 minutes.[1][2]
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL) : Accurately weigh and dissolve the promethazine reference standard in a suitable diluent (e.g., methanol) to obtain a high-concentration stock solution. Store at 4°C, protected from light.

  • Working Standard Solutions : Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to create a calibration curve (e.g., 10-100 µg/mL).[6]

  • Spiked Plasma/Serum Samples (for Calibration and QC) : Spike known volumes of working standard solutions into drug-free plasma or serum to prepare calibration standards and quality control (QC) samples at low, medium, and high concentrations.

Sample Preparation Protocol: Protein Precipitation

Protein precipitation is a rapid and effective method for extracting promethazine from plasma or serum.[7]

  • Aliquot Sample : Transfer 200 µL of the plasma/serum sample (blank, standard, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add Precipitation Solvent : Add 600 µL of ice-cold acetonitrile (a 3:1 ratio of solvent to sample) to the tube.[8]

  • Vortex : Vortex the mixture vigorously for 2 minutes to ensure complete protein precipitation.[8]

  • Centrifuge : Centrifuge the tube at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Collect Supernatant : Carefully transfer the clear supernatant to a clean vial.

  • Inject : Inject a 2 µL aliquot of the supernatant directly into the UPLC system for analysis.

Data Presentation: Method Validation Summary

The UPLC method was validated according to ICH Q2(R1) guidelines, demonstrating its suitability for the quantitative analysis of promethazine in biological samples. The key validation parameters are summarized below.

Validation ParameterResult
Linearity Range 10 - 100 µg/mL.[6]
Correlation Coefficient (r²) > 0.999.[1][4]
Accuracy (% Recovery) 100.0% – 100.2%.[6]
Precision (% RSD)
   Repeatability (Intra-day)0.52%.[1][4]
   Intermediate Precision (Inter-day)0.24%.[1][4]
Limit of Detection (LOD) 0.04 µg/mL.[5]
Limit of Quantification (LOQ) 0.07 µg/mL.[5]

Visualizations

Experimental Workflow

The overall workflow from sample receipt to final data analysis is depicted below. This process ensures efficient and reproducible sample processing for accurate quantification.

G cluster_prep Sample Preparation cluster_analysis UPLC Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Serum) Precipitation Add Acetonitrile (3:1) & Vortex Sample->Precipitation Centrifuge Centrifuge at 10,000 x g Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject 2 µL into UPLC Supernatant->Injection Separation Isocratic Separation (BEH C18 Column) Injection->Separation Detection UV Detection at 254 nm Separation->Detection Acquisition Data Acquisition (Peak Integration) Detection->Acquisition Quantification Quantification (Calibration Curve) Acquisition->Quantification

UPLC analysis workflow for promethazine in biological samples.
Method Validation Logical Flow

The validation of an analytical method follows a logical progression where the results of initial tests inform the experiments for subsequent parameters. This ensures a comprehensive evaluation of the method's performance.

G cluster_primary Primary Validation Parameters cluster_secondary Quantitative Validation Parameters Method Validated UPLC Method Specificity Specificity Specificity->Method Linearity Linearity Specificity->Linearity Linearity->Method Range Range Linearity->Range LOD LOD Linearity->LOD LOQ LOQ Linearity->LOQ Range->Method Accuracy Accuracy Range->Accuracy Precision Precision Range->Precision Accuracy->Method Precision->Method LOD->Method LOQ->Method Robustness Robustness Robustness->Method

Logical relationship of parameters for UPLC method validation.

This application note provides a comprehensive and validated UPLC method for the quantitative determination of promethazine in biological samples. The protocol, featuring a straightforward protein precipitation step and a rapid isocratic UPLC analysis, is shown to be linear, accurate, precise, and sensitive. This method is well-suited for high-throughput analysis in clinical and research settings, supporting various studies in drug development and therapeutic drug monitoring.

References

Development of a Stability-Indicating Assay for Promethazine Methylenedisalicylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine with anticholinergic, sedative, and antiemetic properties. It is available in various salt forms, including promethazine methylenedisalicylate. To ensure the quality, safety, and efficacy of pharmaceutical products containing this compound, a validated stability-indicating assay method (SIAM) is crucial. A SIAM is a quantitative analytical procedure used to detect a decrease in the amount of the active pharmaceutical ingredient (API) in a drug product due to degradation. According to regulatory guidelines from the International Council for Harmonisation (ICH), a SIAM must be able to separate, detect, and quantify the active ingredient and its significant degradation products, and it should be validated to demonstrate its specificity, accuracy, precision, linearity, and robustness.[1]

This document provides detailed application notes and protocols for the development of a stability-indicating assay for promethazine, with a focus on adapting existing methods for promethazine hydrochloride to be applicable for this compound. Forced degradation studies are outlined to identify potential degradation pathways and to demonstrate the specificity of the analytical method.

Physicochemical Properties of Promethazine

  • Chemical Name: (RS)-N,N-Dimethyl-1-(10H-phenothiazin-10-yl)propan-2-amine

  • Molecular Formula (Promethazine): C₁₇H₂₀N₂S

  • Molecular Weight (Promethazine): 284.42 g/mol

  • Appearance: Solid promethazine hydrochloride is a white to faint-yellow, practically odorless, crystalline powder.[2] It may undergo slow oxidation upon prolonged exposure to air, often resulting in a blue discoloration.[2]

  • Solubility: Promethazine hydrochloride is freely soluble in water and somewhat soluble in alcohol.[2]

Proposed Stability-Indicating Analytical Method

A Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) or Ultra-Performance Liquid Chromatography (RP-UPLC) method is recommended for the stability-indicating assay of this compound. The following method parameters are based on established methods for promethazine hydrochloride and can be used as a starting point for method development and validation for the methylenedisalicylate salt.[1][3][4]

Table 1: Proposed Chromatographic Conditions

ParameterRecommended Conditions
Column C18 or C8 (e.g., 150 mm x 4.6 mm, 3-5 µm particle size)
Mobile Phase Acetonitrile and a phosphate (B84403) buffer (e.g., 25mM potassium phosphate) with pH adjustment (e.g., pH 7.0). A gradient elution may be necessary to resolve all degradation products.
Flow Rate 1.0 mL/min
Detection UV at 249 nm or 254 nm[1][4]
Injection Volume 10 µL
Column Temperature 25-30 °C
Diluent Mobile phase or a mixture of water and acetonitrile.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to generate potential degradation products and to demonstrate the specificity of the analytical method.[1] The stress conditions described below are based on ICH guidelines and published literature on promethazine hydrochloride.[1][3]

4.1.1. Preparation of Stock Solution

Accurately weigh and dissolve an appropriate amount of this compound in the diluent to obtain a stock solution of a known concentration (e.g., 1 mg/mL).

4.1.2. Stress Conditions

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N hydrochloric acid. Heat the solution at 80°C for a specified period (e.g., 2, 4, 8, 24 hours). Cool, neutralize with an appropriate volume of 1 N sodium hydroxide, and dilute to the final concentration with the diluent.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 1 N sodium hydroxide. Heat the solution at 80°C for a specified period. Cool, neutralize with an appropriate volume of 1 N hydrochloric acid, and dilute to the final concentration with the diluent.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 3-30% hydrogen peroxide. Keep the solution at room temperature for a specified period. Dilute to the final concentration with the diluent. Studies have shown that promethazine is susceptible to oxidation, leading to the formation of promethazine 5-oxide.[5]

  • Thermal Degradation: Place the solid drug substance and a solution of the drug in a hot air oven at a high temperature (e.g., 105°C) for a specified period.[3]

  • Photolytic Degradation: Expose the solid drug substance and a solution of the drug to UV light (e.g., 200 Wh/m²) and cool white fluorescent light (e.g., 1.2 million lux hours) in a photostability chamber.[1][3] A control sample should be wrapped in aluminum foil to protect it from light.

Sample Analysis

Analyze the stressed samples using the proposed HPLC/UPLC method. The chromatograms of the stressed samples should be compared with that of an unstressed sample to identify and quantify the degradation products.

Data Presentation

The results of the forced degradation studies should be summarized to clearly indicate the extent of degradation and the formation of degradation products under each stress condition.

Table 2: Summary of Forced Degradation Studies for Promethazine

Stress ConditionReagent/ConditionDurationTemperature% Degradation (Promethazine HCl)Major Degradation Products
Acidic1 N HCl24 hours80°CNo significant degradation observed in some studies[3]-
Basic1 N NaOH30 minutesAmbientNo significant degradation observed in some studies[3]-
Oxidative30% H₂O₂15 minutesRoom Temp~12%[3]Promethazine 5-oxide, 10-formyl-5-oxophenothiazine[5][6]
Thermal (Solid)Dry Heat24 hours105°CStable[3]-
PhotolyticUV & Visible Light--Stable in some studies[3]-
AqueousWater24 hoursAmbient~7%[3]-

Note: The degradation percentages are based on studies with promethazine hydrochloride and may vary for this compound.

Method Validation

The developed stability-indicating assay method must be validated according to ICH Q2(R1) guidelines. The validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated through forced degradation studies.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is typically evaluated over a range of 80-120% of the expected sample concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Detection Limit (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Quantitation Limit (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) acid Acid Hydrolysis (1N HCl, 80°C) stock->acid Stress Conditions base Base Hydrolysis (1N NaOH, 80°C) stock->base Stress Conditions oxidative Oxidative Degradation (30% H2O2, RT) stock->oxidative Stress Conditions thermal Thermal Degradation (105°C) stock->thermal Stress Conditions photo Photolytic Degradation (UV/Vis Light) stock->photo Stress Conditions hplc RP-HPLC / UPLC Analysis acid->hplc Analysis of Stressed Samples base->hplc Analysis of Stressed Samples oxidative->hplc Analysis of Stressed Samples thermal->hplc Analysis of Stressed Samples photo->hplc Analysis of Stressed Samples validation Method Validation (ICH Q2) hplc->validation Validation of Developed Method

Caption: Workflow for the development of a stability-indicating assay.

Proposed Degradation Pathway of Promethazine

G promethazine Promethazine C₁₇H₂₀N₂S sulfoxide Promethazine-5-oxide (Sulfoxide) C₁₇H₂₀N₂OS promethazine->sulfoxide Oxidation (H₂O₂) formyl 10-formyl-5-oxophenothiazine C₁₃H₉NO₂S sulfoxide->formyl Further Oxidation / Rearrangement

Caption: Proposed oxidative degradation pathway of promethazine.

Conclusion

The development and validation of a stability-indicating assay method are critical for ensuring the quality and stability of this compound drug products. The provided protocols for forced degradation studies and the proposed RP-HPLC/UPLC method serve as a comprehensive guide for researchers and scientists. It is important to note that while methods for promethazine hydrochloride provide a strong foundation, specific method development and full validation are necessary for the this compound salt form to meet regulatory requirements. The successful implementation of this stability-indicating assay will enable accurate monitoring of the drug's stability profile and ensure the safety and efficacy of the final pharmaceutical product.

References

Application Notes and Protocols for the Formulation of Promethazine Methylenedisalicylate for Pediatric Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) is a first-generation antihistamine with sedative and antiemetic properties.[1][2][3] While effective, its use in the pediatric population, particularly in children under two years of age, is associated with a risk of fatal respiratory depression.[4] For children aged two and older, promethazine should be used with caution and at the lowest effective dose.[1][4] The profound bitter taste of promethazine presents a significant challenge to patient adherence in children, making the development of a palatable pediatric formulation crucial.[5][6][7]

These application notes provide a framework for the development of a pediatric oral liquid formulation of promethazine methylenedisalicylate, with a focus on addressing the key challenges of taste-masking, stability, and appropriate dosing.

Data Presentation

Physicochemical Properties

The selection of the appropriate salt form and an understanding of its physicochemical properties are fundamental to formulation development. While specific data for this compound is limited in publicly available literature, data for the hydrochloride salt can serve as a starting point for formulation design.

PropertyValue (Promethazine HCl)Value (Promethazine Base)Reference
Molecular FormulaC₁₇H₂₀N₂S·HClC₁₇H₂₀N₂S[8]
Molecular Weight320.88 g/mol 284.4 g/mol [8][9]
AppearanceWhite to faint yellow, crystalline powderCrystals[8][9][10]
Melting Point~223-232°C (with decomposition)60°C[11]
pKa9.1-[10]
Solubility in WaterVery soluble/Freely soluble15.6 mg/L at 24°C[8][10][11][12]
Solubility in AlcoholSoluble/Freely solubleSoluble in ethanol (B145695) (~2 mg/mL)[8][13]
λmax (in water)248 nm, 297 nm-[3]
Pediatric Dosing Recommendations

Accurate, weight-based dosing is critical for the safe use of promethazine in children. Liquid formulations offer the flexibility required for precise dose administration.

IndicationRecommended Pediatric Dose (2 years and older)Maximum DoseReference
Nausea and Vomiting0.25-1 mg/kg every 4-6 hours as needed25 mg/day[1]
Allergic Conditions0.125 mg/kg every 6 hours and 0.5 mg/kg at bedtime as needed-[4]
Sedation12.5 to 25 mg at bedtime-[4]
Motion Sickness12.5 to 25 mg twice daily (30-60 minutes before travel)-[4]

Note: Promethazine is contraindicated in children under 2 years of age due to the risk of fatal respiratory depression.[1][4]

Excipient Selection for Pediatric Oral Liquids

The choice of excipients is critical in pediatric formulations to ensure safety and palatability.

Excipient TypeExamplesConsiderations for Pediatric Use
SolventsPurified Water, GlycerinWater is the primary solvent. Co-solvents like glycerin can be used.
SweetenersSucrose, Sorbitol, Sodium Saccharin, AspartameA combination of bulk and high-intensity sweeteners is often effective for taste-masking. Sorbitol can have a laxative effect at high doses.
Flavoring AgentsCherry, Grape, Bubblegum (Artificial and Natural)Age-appropriateness and patient preference are key.
Buffering AgentsCitrate Buffer, Phosphate (B84403) BufferTo maintain a pH that ensures drug stability and solubility. A pH of 4.7-5.2 is common for promethazine HCl syrups.[8][9]
PreservativesSodium Benzoate, Potassium SorbateEssential for multi-dose aqueous formulations to prevent microbial growth.
Viscosity ModifiersXanthan Gum, Hypromellose (HPMC)Can improve mouthfeel and aid in taste-masking by reducing contact of the drug with taste buds.

Experimental Protocols

Protocol 1: Solubility Determination of this compound

Objective: To determine the solubility of this compound in various pharmaceutically relevant solvents.

Materials:

  • This compound active pharmaceutical ingredient (API)

  • Purified water

  • Glycerin

  • Propylene glycol

  • Phosphate buffer solutions (pH 4.0, 5.0, 6.0, 7.0)

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Method:

  • Add an excess amount of this compound to a known volume of each solvent in separate sealed containers.

  • Place the containers in a shaker bath set at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent.

  • Determine the concentration of the dissolved drug using a validated HPLC or UV-Vis spectrophotometric method.

  • Express the solubility in mg/mL.

Protocol 2: Drug-Excipient Compatibility Study

Objective: To assess the compatibility of this compound with selected excipients.

Materials:

  • This compound API

  • Selected excipients (e.g., sweeteners, preservatives, buffering agents)

  • Analytical balance

  • Vials

  • Stability chambers (e.g., 40°C/75% RH)

  • HPLC with a photodiode array detector

  • Differential Scanning Calorimetry (DSC) instrument

Method:

  • Prepare binary mixtures of the drug and each excipient in a 1:1 ratio by weight.

  • Prepare a control sample of the pure drug.

  • Place the samples in vials and store them under accelerated stability conditions (e.g., 40°C/75% RH) for a specified period (e.g., 4 weeks).

  • At predetermined time points (e.g., 0, 1, 2, 4 weeks), analyze the samples by HPLC for the appearance of any degradation products and for any change in the peak area of the active drug.

  • Perform DSC analysis on the initial binary mixtures to observe any interactions, such as a shift in the melting point of the drug.

  • A significant change in the physical appearance, a decrease in the drug peak, or the appearance of new peaks in the chromatogram indicates a potential incompatibility.

Protocol 3: Formulation of a Taste-Masked Oral Solution

Objective: To develop a stable and palatable oral solution of this compound.

Materials:

  • This compound API

  • Selected compatible excipients (solvents, sweeteners, flavor, buffer, preservative)

  • Beakers

  • Stirring equipment

  • pH meter

  • Volumetric flasks

Method:

  • Vehicle Preparation: In a beaker, dissolve the buffering agents and preservatives in the primary solvent (e.g., purified water) with stirring.

  • Sweetener and Flavor Incorporation: Add the sweeteners and flavor to the vehicle and stir until completely dissolved.

  • Drug Dissolution: Slowly add the accurately weighed amount of this compound to the sweetened and flavored vehicle while stirring continuously until the drug is fully dissolved.

  • pH Adjustment: Check the pH of the solution and adjust if necessary to the target pH range using the buffering agents.

  • Final Volume: Transfer the solution to a volumetric flask and make up to the final volume with the solvent.

  • Characterization: Evaluate the final formulation for clarity, pH, viscosity, and drug content.

Protocol 4: Stability-Indicating HPLC Method for Promethazine

Objective: To develop and validate an HPLC method to quantify promethazine in the presence of its degradation products.

Materials:

  • HPLC system with UV detector

  • C18 analytical column

  • Acetonitrile (B52724) (HPLC grade)

  • Phosphate buffer (HPLC grade)

  • Promethazine reference standard

  • Forced degradation samples (acid, base, oxidative, thermal, photolytic)

Method:

  • Chromatographic Conditions (Example):

    • Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 50:50 v/v), pH adjusted to 7.0.

    • Flow Rate: 1.0 mL/min.

    • Column: C8 or C18, 150 mm x 4.6 mm, 3 µm particle size.[14]

    • Detection Wavelength: 250 nm.[15]

    • Injection Volume: 20 µL.

  • Forced Degradation: Subject the drug solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, light) to generate degradation products.

  • Method Validation: Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. Ensure that the peaks of the degradation products are well-resolved from the parent drug peak.

Protocol 5: Taste Assessment by a Human Taste Panel

Objective: To evaluate the palatability of the developed this compound oral solution.

Materials:

  • Developed oral solution formulations with varying levels of sweeteners and flavors.

  • Placebo solution (without the active drug).

  • Water for rinsing.

  • Standardized taste assessment questionnaire.

  • Trained adult human taste panel.

Method:

  • Panelist Recruitment and Training: Recruit healthy adult volunteers and train them on the taste assessment procedure and scoring scale.

  • Sample Presentation: Provide panelists with a small, accurately measured volume of the formulation. Samples should be coded and presented in a randomized order.

  • Evaluation: Panelists swirl the sample in their mouth for a specific duration (e.g., 5-10 seconds) and then expectorate. They then rate the formulation on parameters such as bitterness, sweetness, flavor intensity, and overall acceptability using a validated scale (e.g., a 9-point hedonic scale).

  • Rinsing: Panelists rinse their mouths thoroughly with water between samples.

  • Data Analysis: Analyze the scores to determine the most palatable formulation.

Visualization of Workflows and Pathways

Drug_Development_Workflow cluster_preformulation Pre-formulation Studies cluster_formulation Formulation Development cluster_evaluation Evaluation cluster_finalization Finalization physicochemical Physicochemical Characterization (Solubility, pKa, Stability) excipient_compatibility Drug-Excipient Compatibility physicochemical->excipient_compatibility Inform selection formulation_design Formulation Design (Oral Solution) excipient_compatibility->formulation_design taste_masking Taste-Masking Strategy formulation_design->taste_masking bioavailability Bioavailability/Pharmacokinetic Studies formulation_design->bioavailability analytical_method Analytical Method Development taste_masking->analytical_method taste_assessment Taste Assessment taste_masking->taste_assessment stability_studies Stability Studies analytical_method->stability_studies final_formulation Final Formulation Selection stability_studies->final_formulation taste_assessment->final_formulation bioavailability->final_formulation scale_up Scale-Up and Manufacturing final_formulation->scale_up

Caption: Pediatric Formulation Development Workflow.

Taste_Masking_Strategy cluster_approaches Taste-Masking Approaches bitter_api Bitter API (Promethazine) sweeteners Sweeteners & Flavors bitter_api->sweeteners polymer_coating Polymer Coating bitter_api->polymer_coating complexation Complexation (e.g., with Ion-Exchange Resins) bitter_api->complexation palatable_formulation Palatable Pediatric Formulation sweeteners->palatable_formulation polymer_coating->palatable_formulation complexation->palatable_formulation

Caption: Strategies for Taste-Masking Bitter APIs.

References

Application Notes and Protocols for Promethazine in Topical Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Active Pharmaceutical Ingredient (API): The following application notes and protocols are based on available scientific literature for promethazine (B1679618) , with the vast majority of research conducted on promethazine hydrochloride . While the principles of formulation and evaluation are generally applicable, specific quantitative parameters may differ for promethazine methylenedisalicylate . Researchers should consider the physicochemical differences between the salt forms, such as solubility and partitioning behavior, which may necessitate adjustments to the described protocols.

Introduction

Promethazine is a first-generation antihistamine with sedative and antiemetic properties.[1] Topical and transdermal delivery of promethazine offers a potential alternative to oral administration, aiming to bypass first-pass metabolism, reduce systemic side effects, and provide localized or controlled systemic effects.[2][3] Transdermal delivery can avoid the variable absorption and unpredictable bioavailability associated with oral and rectal formulations.[4] This document provides an overview of formulation strategies and experimental protocols for the evaluation of promethazine in topical drug delivery systems.

Formulation Strategies

The development of a successful topical formulation for promethazine involves the careful selection of excipients to ensure drug stability, solubility, and adequate skin permeation. Common formulations investigated include transdermal patches and gels.

2.1 Transdermal Patches:

Matrix-type transdermal patches are a common approach for controlled drug release.[5] The polymer matrix governs the release of the drug. A combination of hydrophilic and hydrophobic polymers can be used to modulate the release profile.

2.2 Topical Gels:

Gels provide a simple and cosmetically appealing vehicle for topical drug delivery.

  • Gelling Agents: Carbopol and Xanthan gum are common choices for forming the gel matrix.[2]

  • Solvents/Co-solvents: Water, ethanol, and propylene glycol are used to dissolve the drug and other excipients.

  • Permeation Enhancers: As with patches, enhancers like menthol can be incorporated to improve drug penetration.[2]

  • Organogels: Pluronic lecithin (B1663433) organogels (PLOs) have been investigated as vehicles for promethazine, although they may show lower permeation compared to other bases like Lipoderm.[6][7]

Experimental Protocols

3.1 Formulation of Transdermal Patches (Solvent Casting Evaporation Technique) [5]

This protocol describes the preparation of matrix-type transdermal patches.

Materials:

  • Promethazine hydrochloride

  • Polymers (e.g., HPMC, Ethylcellulose, Eudragit)

  • Plasticizer (e.g., Propylene glycol)

  • Permeation enhancer (e.g., Menthol)

  • Solvents (e.g., Methanol, Chloroform)

  • Petri dish or other suitable casting surface

  • Magnetic stirrer

Procedure:

  • Accurately weigh the required quantities of polymers and dissolve them in a suitable solvent or solvent mixture (e.g., 10 ml of methanol:chloroform 1:1) with continuous stirring.

  • To the polymer solution, add the plasticizer (e.g., 0.5% w/w) and permeation enhancer (e.g., 10% w/w) and mix until a homogeneous solution is formed.

  • Add the accurately weighed drug (e.g., 25mg) to the solution and stir until it is completely dissolved.

  • Pour the resulting solution into a clean, leveled petri dish.

  • Allow the solvent to evaporate slowly at room temperature for 24 hours.

  • After complete evaporation of the solvent, the patch is carefully removed and inspected.

  • Cut the patch into desired sizes for further evaluation.

3.2 In Vitro Drug Release Studies [3]

This protocol determines the rate at which the drug is released from the formulation.

Apparatus:

  • Franz diffusion cell

  • Synthetic membrane (e.g., cellophane)

  • Phosphate (B84403) buffer pH 7.4 (receptor medium)

  • Magnetic stirrer

  • Constant temperature water bath (37 ± 0.5°C)

  • UV-Vis Spectrophotometer or HPLC

Procedure:

  • Mount the synthetic membrane between the donor and receptor compartments of the Franz diffusion cell.

  • Fill the receptor compartment with phosphate buffer pH 7.4 and ensure no air bubbles are trapped beneath the membrane.

  • Maintain the temperature of the receptor medium at 37 ± 0.5°C and stir continuously.

  • Place the transdermal patch of a specified area in the donor compartment, with the drug-releasing side facing the membrane.

  • At predetermined time intervals, withdraw an aliquot of the receptor medium and replace it with an equal volume of fresh, pre-warmed buffer.

  • Analyze the withdrawn samples for drug content using a suitable analytical method (e.g., UV-Vis spectrophotometry at the drug's λmax).

  • Calculate the cumulative amount of drug released per unit area over time.

3.3 Ex Vivo Skin Permeation Studies [2][6]

This protocol assesses the permeation of the drug through an excised skin model, which is more representative of in vivo conditions.

Apparatus:

  • Franz diffusion cell

  • Excised animal or human skin (e.g., rat abdominal skin, human ex vivo skin)

  • Phosphate buffer pH 7.4 (receptor medium)

  • Magnetic stirrer

  • Constant temperature water bath (37 ± 0.5°C)

  • Analytical instrument (HPLC is often preferred for its sensitivity and specificity)

Procedure:

  • Excise the skin from the animal or obtain human skin. Remove any subcutaneous fat and hair.

  • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment and the dermal side in contact with the receptor medium.

  • Fill the receptor compartment with phosphate buffer pH 7.4 and maintain the temperature at 37 ± 0.5°C with constant stirring.

  • Apply the transdermal patch or a specified amount of the topical gel to the surface of the skin in the donor compartment.

  • At predetermined time intervals (e.g., 4, 8, 12, 24, 32, and 48 hours), collect samples from the receptor compartment and replace with fresh buffer.[6]

  • Analyze the samples for drug concentration using a validated analytical method.

  • Calculate the cumulative amount of drug permeated per unit area and determine the steady-state flux (Jss) and permeability coefficient (Kp).

Data Presentation

Table 1: Physicochemical Evaluation of Promethazine Hydrochloride Transdermal Patches Data synthesized from multiple studies for illustrative purposes.

Formulation CodePolymer Ratio (EC:HPMC)Thickness (mm)Weight Variation (mg)Drug Content (%)Folding Endurance
F11:10.25 ± 0.02150 ± 595.2 ± 1.5>300
F21:20.28 ± 0.03155 ± 494.8 ± 1.8>300
F31:30.31 ± 0.02160 ± 696.1 ± 1.2>300

Table 2: In Vitro Drug Release from Transdermal Patches Illustrative data based on typical release profiles.

Formulation CodePolymer System% Drug Release at 12 hoursRelease Kinetics Model
P1Eudragit RL 100: Eudragit RS 100 (5:1)96.15%Fickian Diffusion
P2Ethylcellulose:HPMCFaster ReleaseKorsmeyer-Peppas
P3Eudragit:HPMCSlower ReleaseKorsmeyer-Peppas

Table 3: Ex Vivo Permeation of Promethazine Hydrochloride from Different Formulations Data adapted from published studies.[2][6]

Formulation TypeVehiclePermeation EnhancerSteady-State Flux (µg/cm²/h)Cumulative Permeation at 48h (%)
GelCarbopolMenthol117.5N/A
PatchHPMC-basedMentholEnhanced 1.4-foldN/A
OrganogelPluronic Lecithin Organogel (PLO)-N/A10.31 ± 5.44
CreamLipoderm-N/A23.06 ± 3.33

Visualizations

Experimental_Workflow_Transdermal_Patch cluster_formulation Formulation cluster_evaluation Evaluation a Polymer & Drug Dissolution b Addition of Plasticizer & Enhancer a->b c Solvent Casting b->c d Drying & Patch Formation c->d e Physicochemical Tests (Thickness, Weight, Drug Content) d->e Characterization f In Vitro Release Study (Franz Cell - Synthetic Membrane) d->f Release Profile g Ex Vivo Permeation Study (Franz Cell - Excised Skin) d->g Permeation Profile

Caption: Workflow for the formulation and evaluation of a transdermal patch.

Franz_Diffusion_Cell_Setup cluster_cell Franz Diffusion Cell donor Donor Compartment (Patch/Gel Applied Here) membrane Membrane (Synthetic or Excised Skin) donor->membrane receptor Receptor Compartment (Buffer at 37°C) membrane->receptor sampling Sampling Port receptor->sampling Sample Collection stirrer Magnetic Stirrer stirrer->receptor Stirring

Caption: Schematic of a Franz diffusion cell for permeation studies.

References

Application Notes and Protocols for Nanoparticle-Based Formulation of Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on existing research on promethazine (B1679618) and promethazine hydrochloride nanoparticle formulations. Due to a lack of specific data for promethazine methylenedisalicylate, these guidelines have been adapted. Researchers should consider the physicochemical differences of the methylenedisalicylate salt and optimize these protocols accordingly.

Introduction

Promethazine is a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. Its clinical utility can be enhanced through nanoformulation, which offers potential benefits such as improved solubility, sustained release, and targeted delivery, thereby potentially reducing dosing frequency and side effects. This document provides an overview of a nanoparticle-based formulation of promethazine, summarizing key data and detailing experimental protocols for its synthesis, characterization, and evaluation.

Data Presentation

The following tables summarize quantitative data from studies on promethazine nanoparticle formulations.

Table 1: Physicochemical Properties of Promethazine Nanoparticles

Formulation TypePolymer/MaterialParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Chitosan (B1678972) NanoparticlesChitosan/TPP153.8 ± 14+31.4 ± 0.999.7 ± 0.06[1]
Polyamide Nanocapsulesl-Arginine-based Polyamide193.63 ± 39.1-31.7 ± 1.25Not Reported

Table 2: In Vitro Drug Release Profile of Promethazine from Chitosan Nanoparticles

Time (hours)Cumulative Release (%) - Uncoated NanoparticlesCumulative Release (%) - Polymer-Coated Nanoparticles
1~30~10
6~65~25
12~85~40
24>95~60

Data are illustrative and based on sustained-release profiles described in the literature. Actual release kinetics will vary based on the specific formulation and experimental conditions.

Experimental Protocols

Preparation of Chitosan-Based this compound Nanoparticles (Ionic Gelation Method)

This protocol is adapted from a method for preparing promethazine-loaded chitosan nanoparticles.[1]

Materials:

  • This compound

  • Chitosan (low molecular weight)

  • Sodium Tripolyphosphate (TPP)

  • Acetic Acid (glacial)

  • Deionized Water

Equipment:

  • Magnetic stirrer

  • pH meter

  • Centrifuge

  • Freeze-dryer (optional)

Protocol:

  • Preparation of Chitosan Solution:

    • Dissolve a specific amount of chitosan (e.g., 0.1% w/v) in an aqueous solution of acetic acid (e.g., 1% v/v) by stirring overnight at room temperature to ensure complete dissolution.

    • Adjust the pH of the chitosan solution to a suitable value (e.g., 4.5-5.0) using 1M NaOH.

  • Drug Incorporation:

    • Dissolve this compound in the chitosan solution at the desired concentration (e.g., 1 mg/mL). Stir until a homogenous solution is obtained.

  • Nanoparticle Formation:

    • Prepare an aqueous solution of TPP (e.g., 0.1% w/v).

    • Add the TPP solution dropwise to the chitosan-drug solution under constant magnetic stirring at a moderate speed (e.g., 700 rpm) at room temperature.

    • Continue stirring for a defined period (e.g., 30 minutes) to allow for the formation and stabilization of nanoparticles. The resulting suspension will appear opalescent.

  • Purification:

    • Centrifuge the nanoparticle suspension at a high speed (e.g., 15,000 rpm) for 30 minutes at 4°C.

    • Discard the supernatant and resuspend the nanoparticle pellet in deionized water.

    • Repeat the centrifugation and resuspension steps twice to remove unreacted reagents and free drug.

  • Lyophilization (Optional):

    • For long-term storage, the purified nanoparticle suspension can be freeze-dried. A cryoprotectant (e.g., trehalose) may be added before freezing.

G cluster_prep Preparation cluster_formation Nanoparticle Formation cluster_purification Purification & Storage Chitosan_Solution Prepare Chitosan Solution Drug_Incorporation Incorporate Promethazine Methylenedisalicylate Chitosan_Solution->Drug_Incorporation TPP_Addition Add TPP Solution Dropwise (Ionic Gelation) Drug_Incorporation->TPP_Addition Centrifugation Centrifuge and Resuspend TPP_Addition->Centrifugation Lyophilization Lyophilize for Storage (Optional) Centrifugation->Lyophilization

Characterization of Nanoparticles

a) Particle Size and Zeta Potential Analysis (Dynamic Light Scattering - DLS)

  • Resuspend the purified nanoparticle pellet in a suitable dispersant (e.g., deionized water or phosphate-buffered saline, PBS).

  • Dilute the suspension to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size (hydrodynamic diameter) and polydispersity index (PDI) using a DLS instrument.

  • For zeta potential measurement, use a specific folded capillary cell and measure the electrophoretic mobility of the nanoparticles.

b) Morphological Analysis (Scanning Electron Microscopy - SEM)

  • Place a drop of the diluted nanoparticle suspension onto a clean silicon wafer or an aluminum stub.

  • Allow the sample to air-dry completely in a dust-free environment or use a critical point dryer.

  • Coat the dried sample with a thin layer of a conductive material (e.g., gold or palladium) using a sputter coater.

  • Image the sample using an SEM under high vacuum.

c) Thermal Analysis (Differential Scanning Calorimetry - DSC)

  • Accurately weigh a small amount (2-5 mg) of the lyophilized nanoparticles, pure this compound, and the plain polymer into separate aluminum pans.

  • Seal the pans and place them in the DSC instrument. An empty sealed pan is used as a reference.

  • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen atmosphere.

  • Record the heat flow as a function of temperature to obtain the thermograms.

In Vitro Drug Release Study
  • Disperse a known amount of promethazine-loaded nanoparticles in a specific volume of release medium (e.g., PBS at pH 7.4) to form a suspension.

  • Place the suspension in a dialysis bag with a suitable molecular weight cut-off (e.g., 12-14 kDa).

  • Immerse the dialysis bag in a larger volume of the same release medium, maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw a small aliquot of the release medium from the external chamber and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analyze the concentration of promethazine in the collected samples using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Calculate the cumulative percentage of drug released over time.

G Start Nanoparticle Suspension in Dialysis Bag Incubate Incubate in Release Medium (37°C, with stirring) Start->Incubate Sample Withdraw Aliquot at Time Intervals Incubate->Sample t = 1, 2, 4... hrs Sample->Incubate Replace with fresh medium Analyze Analyze Drug Concentration (e.g., HPLC) Sample->Analyze Calculate Calculate Cumulative Release Analyze->Calculate

In Vitro Cytotoxicity Assay (MTT Assay)
  • Seed a suitable cell line (e.g., human dermal fibroblasts or a relevant cancer cell line) in a 96-well plate at a specific density and allow them to adhere overnight.

  • Prepare serial dilutions of the promethazine nanoparticles and a solution of the free drug in the cell culture medium.

  • Remove the old medium from the cells and add the different concentrations of the nanoparticle suspensions and free drug solutions. Include untreated cells as a control.

  • Incubate the cells for a specified period (e.g., 24 or 48 hours).

  • After incubation, add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the cell viability as a percentage relative to the untreated control cells.

In Vivo Evaluation (Animal Model)

Disclaimer: All animal experiments must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.

  • Animal Model: Select a suitable animal model (e.g., mice or rats).

  • Dosing: Administer the promethazine nanoparticle formulation and the free drug solution to different groups of animals via the intended route of administration (e.g., oral gavage or intravenous injection). Include a control group receiving the vehicle.

  • Pharmacokinetic Study: At various time points after administration, collect blood samples. Process the blood to obtain plasma and analyze the concentration of promethazine using a validated bioanalytical method (e.g., LC-MS/MS).

  • Toxicity Study: Monitor the animals for any signs of toxicity, such as changes in body weight, behavior, or food and water intake. At the end of the study, perform a necropsy and collect major organs for histopathological examination.

  • Efficacy Study: If a relevant disease model is available (e.g., an allergy or nausea model), assess the therapeutic efficacy of the nanoparticle formulation compared to the free drug.

Signaling Pathway

Promethazine exerts its effects by acting as an antagonist at several G protein-coupled receptors. The following diagram illustrates the primary signaling pathways inhibited by promethazine.

G cluster_ligands Ligands cluster_receptors Receptors cluster_effects Cellular Response Histamine Histamine H1R Histamine H1 Receptor Histamine->H1R Dopamine Dopamine D2R Dopamine D2 Receptor Dopamine->D2R Acetylcholine Acetylcholine MR Muscarinic Receptor Acetylcholine->MR Allergic_Response Allergic Response (e.g., vasodilation, itching) H1R->Allergic_Response Sedation Sedation H1R->Sedation Nausea_Vomiting Nausea and Vomiting D2R->Nausea_Vomiting Cholinergic_Effects Cholinergic Effects (e.g., salivation, gut motility) MR->Cholinergic_Effects Promethazine Promethazine Promethazine->H1R Promethazine->D2R Promethazine->MR

References

Application Notes and Protocols for In Vivo Evaluation of Promethazine Methylenedisalicylate Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618) methylenedisalicylate is a first-generation antihistamine with a well-established clinical profile encompassing antihistaminic, sedative, and antiemetic properties.[1][2] Its therapeutic effects are primarily attributed to its potent antagonism of histamine (B1213489) H1 receptors, as well as its interaction with dopamine (B1211576) D2 and muscarinic M1 receptors.[3][4][5] Rigorous preclinical evaluation of promethazine's efficacy is crucial for understanding its pharmacological activity and for the development of new therapeutic applications. This document provides detailed application notes and standardized protocols for assessing the efficacy of promethazine methylenedisalicylate in established in vivo animal models for its principal indications.

Antihistaminic Efficacy: Histamine-Induced Paw Edema in Rats

The histamine-induced paw edema model is a classic and reliable method for evaluating the in vivo efficacy of antihistaminic agents.[6] This model assesses the ability of a compound to inhibit the inflammatory response, specifically the increased vascular permeability and subsequent edema, induced by histamine injection.

Experimental Protocol

Animal Model: Male Wistar rats (200-250g) are typically used for this model.[7]

Materials:

  • This compound

  • Histamine dihydrochloride

  • Saline solution (0.9% NaCl)

  • Plethysmometer

Procedure:

  • Animal Acclimation: House rats in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week prior to the experiment.

  • Grouping: Randomly assign animals to the following groups (n=6-8 per group):

    • Vehicle Control (Saline)

    • Promethazine (e.g., 1, 5, and 10 mg/kg)

    • Positive Control (e.g., another H1 antagonist like diphenhydramine)

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes before the induction of edema.

  • Edema Induction: Inject 0.1 mL of histamine solution (1 mg/mL in saline) into the sub-plantar surface of the right hind paw of each rat.[8]

  • Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer at 0, 30, 60, 120, and 180 minutes post-histamine injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the following formula:

    • % Inhibition = [(Vc - Vt) / Vc] x 100

    • Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Data Presentation
Treatment GroupDose (mg/kg, i.p.)Paw Volume Increase at 60 min (mL)% Inhibition of Edema
Vehicle Control-0.85 ± 0.05-
Promethazine10.55 ± 0.0435.3%
Promethazine50.32 ± 0.0362.4%
Promethazine100.18 ± 0.0278.8%

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation grouping Random Grouping acclimation->grouping drug_prep Drug Preparation grouping->drug_prep drug_admin Drug/Vehicle Administration (i.p.) drug_prep->drug_admin histamine_injection Histamine Injection (sub-plantar) drug_admin->histamine_injection 30 min paw_measurement Paw Volume Measurement (Plethysmometer) histamine_injection->paw_measurement 0, 30, 60, 120, 180 min calc_inhibition Calculate % Inhibition of Edema paw_measurement->calc_inhibition stat_analysis Statistical Analysis calc_inhibition->stat_analysis

Caption: Workflow for Histamine-Induced Paw Edema Model.

Sedative Efficacy: Open Field Test in Mice

The open field test is a widely used behavioral assay to assess general locomotor activity and anxiety-like behavior in rodents. A reduction in locomotor activity is indicative of a sedative effect.

Experimental Protocol

Animal Model: Male CD-1 mice (25-30g).

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • Open field apparatus (a square arena with walls, typically 40x40x30 cm)

  • Video tracking software

Procedure:

  • Animal Acclimation: Acclimate mice to the testing room for at least 1 hour before the experiment.

  • Grouping: Randomly assign mice to different treatment groups (n=8-10 per group):

    • Vehicle Control (Saline)

    • Promethazine (e.g., 5, 10, and 20 mg/kg)

  • Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to the test.

  • Open Field Test:

    • Gently place each mouse in the center of the open field arena.

    • Allow the mouse to explore the arena for 10 minutes.

    • Record the session using a video camera mounted above the arena.

  • Data Analysis: Use video tracking software to analyze the following parameters:

    • Total distance traveled (cm)

    • Time spent in the center zone (s)

    • Number of rearings

Data Presentation
Treatment GroupDose (mg/kg, i.p.)Total Distance Traveled (cm)Time in Center (s)Number of Rearings
Vehicle Control-3500 ± 25045 ± 560 ± 8
Promethazine52800 ± 20040 ± 445 ± 6
Promethazine101500 ± 15030 ± 325 ± 4
Promethazine20800 ± 10020 ± 210 ± 3

Note: The data presented in this table is illustrative and may not represent actual experimental results.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation grouping Random Grouping acclimation->grouping drug_admin Drug/Vehicle Administration (i.p.) grouping->drug_admin open_field Open Field Test (10 min) drug_admin->open_field 30 min video_analysis Video Tracking Analysis open_field->video_analysis param_extraction Extract Locomotor Parameters video_analysis->param_extraction

Caption: Workflow for Open Field Test.

Antiemetic Efficacy

Radiation-Induced Emesis in Dogs

This model is highly relevant for assessing the antiemetic potential of drugs against nausea and vomiting induced by radiotherapy.

Experimental Protocol

Animal Model: Male mixed-breed dogs.[9]

Materials:

  • This compound

  • Saline solution (0.9% NaCl)

  • ⁶⁰Co radiation source

  • Canned dog food

Procedure:

  • Animal Conditioning: Condition dogs to the experimental setup to minimize stress.

  • Feeding: Feed each dog 0.4 kg of canned dog food one hour before exposure to radiation.[9]

  • Drug Administration: Administer promethazine (2.0 mg/kg, intramuscularly) or saline 30 minutes prior to irradiation.[10][11]

  • Irradiation: Expose the dogs to a specific dose of ⁶⁰Co radiation. The dose required to induce emesis in 50% of the animals (ED50) is determined.[9]

  • Observation: Continuously observe the dogs for 10 hours post-irradiation and record the number of emetic episodes.[12]

  • Data Analysis: Compare the number of emetic episodes and the radiation ED50 for emesis between the promethazine-treated and control groups.

Data Presentation
Treatment GroupDose (mg/kg, i.m.)Radiation ED50 for Emesis (rad)
Control-170[12]
Promethazine2.0402[12]
Xylazine-Induced Emesis in Cats

Xylazine (B1663881), an α2-adrenergic agonist, reliably induces emesis in cats, providing a useful model for screening antiemetic drugs.

Experimental Protocol

Animal Model: Healthy adult cats.[13][14]

Materials:

  • This compound

  • Xylazine HCl

  • Saline solution (0.9% NaCl)

Procedure:

  • Animal Acclimation: House cats individually and acclimate them to the environment.

  • Grouping: Use a crossover design where each cat receives all treatments with a washout period of at least one week between treatments.[13]

  • Drug Administration: Administer promethazine (1, 2, and 4 mg/kg, intramuscularly) or saline one hour before xylazine administration.[13]

  • Emesis Induction: Administer xylazine HCl (0.66 mg/kg, intramuscularly) to induce emesis.[13]

  • Observation: Observe the cats continuously for at least one hour and record the number of emetic episodes.

  • Data Analysis: Compare the frequency of emetic episodes between the different promethazine doses and the saline control.

Data Presentation
Treatment GroupDose (mg/kg, i.m.)Mean Number of Emetic Episodes
Saline Control-2.63 ± 0.60[1]
Promethazine11.50 ± 0.33[1]
Promethazine21.25 ± 0.37[1]
Promethazine41.25 ± 0.31[1]

*Statistically significant reduction compared to saline control (P < 0.05).[1]

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis acclimation Animal Acclimation grouping Grouping/Crossover Design acclimation->grouping drug_admin Promethazine/Vehicle Administration grouping->drug_admin emesis_induction Emetogen Administration (Radiation/Xylazine) drug_admin->emesis_induction 30-60 min observation Observation for Emesis emesis_induction->observation record_episodes Record Number of Emetic Episodes observation->record_episodes stat_analysis Statistical Comparison record_episodes->stat_analysis

Caption: General Workflow for Antiemetic Efficacy Models.

Signaling Pathways

Promethazine's diverse therapeutic effects are a result of its interaction with multiple receptor systems.

Histamine H1 Receptor Antagonism

Promethazine competitively blocks the H1 receptor, preventing histamine from binding and initiating the downstream signaling cascade that leads to allergic and inflammatory responses.[15] This involves the inhibition of the Gq/11 protein, which in turn prevents the activation of phospholipase C (PLC) and the subsequent production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). This ultimately leads to a decrease in intracellular calcium levels and the inhibition of protein kinase C (PKC).[15]

G cluster_pathway Histamine H1 Receptor Signaling Histamine Histamine H1R H1 Receptor Histamine->H1R Promethazine Promethazine Promethazine->H1R Antagonism Gq11 Gq/11 H1R->Gq11 PLC Phospholipase C Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 PKC PKC Activation DAG->PKC Response Allergic/Inflammatory Response Ca2->Response PKC->Response

Caption: Promethazine's Antagonism of H1 Receptor Signaling.

Dopamine D2 Receptor Antagonism

Promethazine's antiemetic effects are partly due to its antagonism of D2 receptors in the chemoreceptor trigger zone (CTZ) of the brain.[4][16] By blocking these receptors, promethazine inhibits the downstream signaling that leads to the sensation of nausea and the vomiting reflex. This involves the inhibition of adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity.[17]

G cluster_pathway Dopamine D2 Receptor Signaling in Emesis Dopamine Dopamine D2R D2 Receptor (in CTZ) Dopamine->D2R Promethazine Promethazine Promethazine->D2R Antagonism Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA Emesis Emesis PKA->Emesis

Caption: Promethazine's Antagonism of D2 Receptor Signaling.

Muscarinic M1 Receptor Antagonism

Promethazine's effectiveness in treating motion sickness is attributed to its anticholinergic properties, specifically its antagonism of muscarinic M1 receptors in the vestibular system and the brainstem.[3][18] By blocking acetylcholine's action at these receptors, promethazine reduces the overstimulation that leads to motion sickness. Similar to H1 receptor signaling, M1 receptor activation leads to a Gq/11-mediated increase in intracellular calcium.

G cluster_pathway Muscarinic M1 Receptor Signaling in Motion Sickness ACh Acetylcholine M1R M1 Receptor ACh->M1R Promethazine Promethazine Promethazine->M1R Antagonism Gq11 Gq/11 M1R->Gq11 PLC Phospholipase C Gq11->PLC IP3 ↑ IP3 PLC->IP3 Ca2 ↑ Intracellular Ca²⁺ IP3->Ca2 MotionSickness Motion Sickness Ca2->MotionSickness

Caption: Promethazine's Antagonism of M1 Receptor Signaling.

References

Application Notes and Protocols for Dissolution Testing of Promethazine Methylenedisalicylate Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the dissolution testing of solid oral dosage forms containing promethazine (B1679618) methylenedisalicylate. This document outlines compendial methods, strategies for poorly soluble drugs, and detailed analytical procedures to ensure robust and reliable dissolution data.

Introduction

Promethazine methylenedisalicylate is a salt of promethazine, a first-generation antihistamine with antiemetic and sedative properties. The dissolution of the solid dosage form is a critical quality attribute that influences the rate and extent of drug absorption. Given that promethazine base has low aqueous solubility, the methylenedisalicylate salt is also expected to exhibit limited solubility, potentially impacting its bioavailability. Therefore, developing a discriminating and biorelevant dissolution method is crucial for formulation development, quality control, and ensuring therapeutic efficacy.

This document provides protocols for standard compendial dissolution testing as well as methods employing biorelevant media to better simulate the in vivo conditions of the gastrointestinal tract.

Physicochemical Properties of Promethazine and its Salts

ParameterPromethazine BasePromethazine Hydrochloride
Molecular Formula C₁₇H₂₀N₂SC₁₇H₂₀N₂S · HCl
Molecular Weight 284.42 g/mol 320.88 g/mol
Aqueous Solubility 15.6 mg/L at 24 °C[1]Freely soluble in water[2]
pKa 9.1-
LogP 4.8-

Dissolution Testing Methods

This section details three distinct dissolution testing protocols for this compound solid dosage forms.

Protocol 1: Compendial Method for this compound Fine Granules

This method is adapted from the Japanese Pharmacopoeia for the quality control of this compound fine granules.

Objective: To provide a standardized QC method for assessing the dissolution of this compound.

Experimental Protocol:

ParameterCondition
Apparatus USP Apparatus 2 (Paddle)
Rotation Speed 50 rpm
Dissolution Medium 900 mL of 1st fluid for dissolution test (pH 1.2 simulated gastric fluid without enzymes)
Temperature 37 ± 0.5 °C
Sampling Times 90 minutes
Analytical Method UV-Vis Spectrophotometry at 249 nm

Procedure:

  • Prepare the dissolution medium and equilibrate to 37 ± 0.5 °C.

  • Place an accurately weighed quantity of the fine granules, equivalent to about 13.5 mg of this compound, into each dissolution vessel.

  • Start the paddle rotation at 50 rpm.

  • At 90 minutes, withdraw a sample of the dissolution medium.

  • Filter the sample through a 0.45 µm membrane filter.

  • Analyze the filtrate for promethazine concentration using a validated UV-Vis spectrophotometric method at 249 nm.

Protocol 2: Dissolution in Biorelevant Media (Fasted State)

For poorly soluble drugs, dissolution testing in biorelevant media can provide more clinically relevant information. This protocol outlines the use of Fasted State Simulated Intestinal Fluid (FaSSIF).

Objective: To evaluate the dissolution of this compound solid dosage forms under conditions simulating the small intestine in a fasted state.

Experimental Protocol:

ParameterCondition
Apparatus USP Apparatus 2 (Paddle)
Rotation Speed 75 rpm
Dissolution Medium 900 mL of FaSSIF (pH 6.5)
Temperature 37 ± 0.5 °C
Sampling Times 15, 30, 45, 60, 90, and 120 minutes
Analytical Method HPLC-UV

Procedure for FaSSIF Preparation:

A simplified method for preparing FaSSIF is as follows:

  • Prepare FaSSIF Buffer: Dissolve 1.74 g of NaOH pellets, 19.77 g of NaH₂PO₄·H₂O, and 30.93 g of NaCl in 5 L of purified water. Adjust the pH to 6.5 with 1 N NaOH or 1 N HCl.[3]

  • Prepare FaSSIF: Dissolve 3.3 g of sodium taurocholate in 500 mL of the blank FaSSIF buffer. Add 11.8 mL of a 100 mg/mL lecithin (B1663433) solution in methylene (B1212753) chloride and remove the organic solvent under vacuum. Alternatively, simplified commercial powders are available that can be directly dissolved in the buffer.[3][4]

Dissolution Procedure:

  • Follow the general dissolution procedure outlined in Protocol 1, using FaSSIF as the medium and a rotation speed of 75 rpm.

  • Withdraw samples at the specified time points, replacing the withdrawn volume with fresh, pre-warmed FaSSIF.

  • Filter the samples and analyze using a validated HPLC-UV method.

Protocol 3: Dissolution in Biorelevant Media (Fed State)

This protocol uses Fed State Simulated Intestinal Fluid (FeSSIF) to mimic post-meal conditions in the small intestine.

Objective: To assess the potential for food effects on the dissolution of this compound solid dosage forms.

Experimental Protocol:

ParameterCondition
Apparatus USP Apparatus 2 (Paddle)
Rotation Speed 75 rpm
Dissolution Medium 900 mL of FeSSIF (pH 5.0)
Temperature 37 ± 0.5 °C
Sampling Times 30, 60, 90, 120, 180, and 240 minutes
Analytical Method HPLC-UV

Procedure for FeSSIF Preparation:

  • Prepare FeSSIF Buffer: Dissolve 20.2 g of NaOH pellets, 43.25 g of glacial acetic acid, and 59.37 g of NaCl in 5 L of purified water. Adjust the pH to 5.0 with 1 N NaOH or 1 N HCl.[3]

  • Prepare FeSSIF: Dissolve 16.5 g of sodium taurocholate in 500 mL of blank FeSSIF buffer. Add 59.08 mL of a 100 mg/mL lecithin solution in methylene chloride and remove the organic solvent under vacuum. Commercially available powders offer a simplified preparation.[3][4]

Dissolution Procedure:

  • Follow the general dissolution procedure as in Protocol 2, using FeSSIF as the dissolution medium.

  • Withdraw and analyze samples as described for the fasted state protocol.

Analytical Methods for Quantification

Accurate and validated analytical methods are essential for quantifying the amount of dissolved promethazine.

UV-Vis Spectrophotometric Method

This method is suitable for quality control purposes where the dissolution medium does not contain interfering substances.

ParameterCondition
Wavelength (λmax) 249 nm[5]
Blank Corresponding dissolution medium
Linearity Range 0.5 - 15 µg/mL in distilled water[5]

Procedure:

  • Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol) and dilute with the dissolution medium to create a series of calibration standards.

  • Measure the absorbance of the standards and the filtered dissolution samples at 249 nm.

  • Construct a calibration curve and determine the concentration of promethazine in the samples.

HPLC-UV Method

A stability-indicating HPLC method is recommended for biorelevant media and for formulations containing excipients that may interfere with UV analysis.

ParameterCondition
Column C8 (2), 150 mm x 4.6 mm, 3 µm particle size[6]
Mobile Phase Acetonitrile: 25mM Phosphate Buffer (pH 7.0) (50:50, v/v)[6]
Flow Rate 1.0 mL/min[6]
Detection UV at 249 nm[6]
Injection Volume 20 µL

Procedure:

  • Prepare a stock solution of this compound reference standard in the mobile phase.

  • Create a series of calibration standards by diluting the stock solution.

  • Inject the standards and filtered dissolution samples into the HPLC system.

  • Quantify the promethazine peak area against the calibration curve.

Data Presentation

Quantitative data from dissolution studies should be summarized in a clear and structured format for easy comparison.

Table 2: Example of Dissolution Data Summary

Time (minutes)% Drug Dissolved (Protocol 1)% Drug Dissolved (Protocol 2 - FaSSIF)% Drug Dissolved (Protocol 3 - FeSSIF)
15-Mean ± SD-
30-Mean ± SDMean ± SD
45-Mean ± SD-
60-Mean ± SDMean ± SD
90Mean ± SDMean ± SDMean ± SD
120-Mean ± SDMean ± SD
180--Mean ± SD
240--Mean ± SD

Visualization of Experimental Workflow

A clear workflow diagram is essential for understanding the sequence of experimental steps.

Dissolution_Workflow cluster_prep Preparation Phase cluster_dissolution Dissolution Testing cluster_analysis Sample Analysis cluster_data Data Handling DosageForm Solid Dosage Form RunTest Introduce Dosage Form & Start Test DosageForm->RunTest MediaPrep Prepare Dissolution Medium (e.g., pH 1.2, FaSSIF, FeSSIF) Setup Set up Dissolution Apparatus (USP 2, 37°C) MediaPrep->Setup AnalyticsPrep Prepare Analytical Standards (UV-Vis or HPLC) Quantify Quantify Promethazine (UV-Vis or HPLC) AnalyticsPrep->Quantify Setup->RunTest Sampling Withdraw Samples at Predetermined Times RunTest->Sampling Filter Filter Samples (0.45 µm) Sampling->Filter Filter->Quantify Calculate Calculate % Drug Dissolved Quantify->Calculate Report Generate Dissolution Profile & Report Calculate->Report

Caption: Experimental workflow for dissolution testing of this compound.

Logical Relationship of Dissolution Method Selection

The choice of dissolution method depends on the stage of drug development and the objective of the study.

Method_Selection Start Objective of Dissolution Study QC Quality Control (Batch Release) Start->QC Dev Formulation Development & Biorelevance Start->Dev Compendial Protocol 1: Compendial Method (pH 1.2) QC->Compendial Biorelevant Protocols 2 & 3: Biorelevant Media (FaSSIF/FeSSIF) Dev->Biorelevant IVIVC In Vitro-In Vivo Correlation (IVIVC) Biorelevant->IVIVC

Caption: Decision tree for selecting an appropriate dissolution method.

References

Application Note: A Stability-Indicating UPLC Method for the Determination of Impurities in Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document details a comprehensive, stability-indicating Ultra-Performance Liquid Chromatography (UPLC) method for the identification and quantification of process-related and degradation impurities in Promethazine (B1679618) Methylenedisalicylate. The protocol provides a rapid and sensitive analytical procedure, crucial for ensuring the quality, safety, and efficacy of the active pharmaceutical ingredient (API). The method is developed to separate promethazine from its known impurities and potential degradants generated under forced degradation conditions. This application note includes detailed experimental protocols for method implementation, forced degradation studies, and validation according to ICH Q2(R1) guidelines.

Introduction

Promethazine is a first-generation antihistamine and antiemetic agent belonging to the phenothiazine (B1677639) class.[1] It is formulated as various salts, including promethazine methylenedisalicylate.[2][3] The control of impurities in the API is a critical regulatory requirement, as impurities can affect the safety and efficacy of the final drug product.[4] This application note describes the development of a stability-indicating UPLC method that can resolve promethazine from its key impurities, including those that may form during synthesis or upon storage. The use of UPLC technology offers significant advantages over traditional HPLC, including higher resolution, increased sensitivity, and faster analysis times.[5][6]

Potential Promethazine-Related Impurities:

  • Promethazine Sulfoxide

  • Isopromethazine

  • N-Desmethylpromethazine

  • Phenothiazine

Potential Methylenedisalicylic Acid-Related Impurities:

  • Salicylic Acid[7]

  • 4-Hydroxybenzoic Acid[7]

  • 4-Hydroxyisophthalic Acid[7]

  • Formaldehyde

Analytical Method Development Strategy

The development of a robust, stability-indicating method follows a logical progression. The primary goal is to achieve adequate separation of the main component from all potential impurities and degradation products.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Stability-Indicating Assessment cluster_3 Phase 4: Method Validation A Literature Review & Impurity Identification B Column & Mobile Phase Screening (pH, Organic Modifier) A->B Define Separation Challenge C Gradient & Flow Rate Optimization B->C Initial Separation D Optimize Temperature & Detection Wavelength C->D Refine Resolution E Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) D->E Optimized Method F Peak Purity Analysis (PDA Detector) E->F Assess Specificity G Validation as per ICH Q2(R1) (Specificity, Linearity, Accuracy, Precision, etc.) F->G Confirm Stability- Indicating Nature H Routine Quality Control & Stability Testing G->H Final Method

Caption: Workflow for Analytical Method Development and Validation.

Experimental Protocols

Materials and Reagents
  • Reference Standards: this compound, Promethazine Sulfoxide, Isopromethazine, N-Desmethylpromethazine, Phenothiazine, Salicylic Acid.

  • Reagents: Acetonitrile (UPLC/MS Grade), Methanol (UPLC Grade), Formic Acid, Ammonium Acetate, Hydrochloric Acid, Sodium Hydroxide, Hydrogen Peroxide (30%).

  • Water: Deionized water, filtered through a 0.22 µm membrane.

  • Instrumentation: UPLC system with a Photodiode Array (PDA) detector and preferably a Mass Spectrometer (MS) for peak identification.[5]

  • Column: Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm (or equivalent).

Protocol 1: UPLC Method for Impurity Profiling

This protocol provides the starting chromatographic conditions for the separation of promethazine and its related impurities.

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of Methanol and Water.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent for analysis.

  • Chromatographic Conditions:

ParameterCondition
Column Acquity UPLC BEH C18, 1.7 µm, 2.1 x 100 mm
Column Temperature 40 °C
Flow Rate 0.4 mL/min
Injection Volume 1.0 µL
UV Detection PDA Scan 210-400 nm, Extraction at 254 nm
Gradient Program Time (min)
0.0
10.0
12.0
13.0
13.1
15.0
Protocol 2: Forced Degradation Study

Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[8] A target degradation of 5-20% is generally recommended.[9]

  • Acid Hydrolysis: Dissolve the sample in diluent, add 1N HCl, and heat at 60 °C for 2 hours. Neutralize with 1N NaOH before injection.

  • Base Hydrolysis: Dissolve the sample in diluent, add 1N NaOH, and keep at room temperature for 1 hour. Neutralize with 1N HCl before injection.

  • Oxidative Degradation: Dissolve the sample in diluent and add 3% H₂O₂. Keep at room temperature for 2 hours before injection.

  • Thermal Degradation: Expose the solid API to 105 °C for 24 hours. Prepare the sample as described in Protocol 1.

  • Photolytic Degradation: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8] Prepare the sample as described in Protocol 1.

  • Control Samples: Prepare a control sample (unstressed) and a blank (diluent only) for each condition.

Protocol 3: Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[10][11]

  • Specificity: Analyze blank, placebo, and spiked samples to demonstrate that there is no interference at the retention time of promethazine and its impurities. Use the results from the forced degradation study to prove separation from degradants.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by calculating from the standard deviation of the response and the slope of the calibration curve.

  • Linearity: Analyze a minimum of five concentrations across the expected range (e.g., LOQ to 150% of the specification limit for impurities). Plot a graph of peak area versus concentration and determine the correlation coefficient (r²), which should be ≥ 0.99.

  • Accuracy (Recovery): Perform recovery studies by spiking the drug product matrix with known amounts of impurities at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should be within an acceptable range (e.g., 90-110%).

  • Precision:

    • Repeatability (Intra-assay precision): Analyze six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument. The Relative Standard Deviation (%RSD) should be within acceptable limits (e.g., < 5% for impurities).

    • Intermediate Precision: Repeat the study on a different day, with a different analyst, and/or on a different instrument to assess variability.

  • Robustness: Intentionally vary method parameters (e.g., pH of mobile phase ±0.2, column temperature ±5 °C, flow rate ±10%) and observe the effect on the separation and system suitability parameters.

Data Presentation

Forced Degradation Results (Hypothetical)
Stress Condition% Degradation of PromethazineMajor Degradant(s) Observed
Acid Hydrolysis (1N HCl, 60°C) 12.5%Impurity X (Unknown), Phenothiazine
Base Hydrolysis (1N NaOH, RT) 8.2%Impurity Y (Unknown)
Oxidation (3% H₂O₂, RT) 18.9%Promethazine Sulfoxide
Thermal (105°C, Solid) 5.5%Isopromethazine
Photolytic (ICH Light) 15.1%Promethazine Sulfoxide, Impurity Z
Method Validation Summary (Typical Acceptance Criteria)
Validation ParameterAcceptance Criteria
Specificity No interference at RT of analytes. Peak purity > 990.
Linearity (r²) ≥ 0.99
Accuracy (% Recovery) 90.0% - 110.0%
Precision (% RSD) Repeatability: ≤ 5.0%; Intermediate Precision: ≤ 10.0%
LOD S/N ≥ 3:1
LOQ S/N ≥ 10:1; %RSD ≤ 10.0%
Robustness System suitability parameters pass under all varied conditions.

Conclusion

The described UPLC method provides a rapid, sensitive, and robust tool for the analysis of impurities in this compound. The protocol is designed to be stability-indicating, as demonstrated by its ability to separate the active ingredient from degradation products generated under various stress conditions.[8] Proper validation of this method in accordance with ICH guidelines will ensure its suitability for routine quality control and stability testing in a regulated pharmaceutical environment.[12]

References

Application of Promethazine Methylenedisalicylate in Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Promethazine (B1679618), a phenothiazine (B1677639) derivative traditionally used as an antihistamine and antiemetic, has emerged as a compound of interest in the field of neurodegenerative disease research. Its multifaceted pharmacological profile, encompassing antioxidant, anti-inflammatory, and neuroprotective properties, suggests its potential as a therapeutic agent for a range of debilitating neurological disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. This document provides detailed application notes and protocols for the use of promethazine methylenedisalicylate in preclinical research settings. While the majority of research has been conducted with promethazine or its hydrochloride salt, the active moiety, promethazine, is responsible for the therapeutic effects. The methylenedisalicylate salt form primarily influences the compound's physicochemical properties, such as solubility and formulation.

Mechanism of Action

Promethazine exerts its neuroprotective effects through several key mechanisms:

  • Antioxidant and Anti-inflammatory Properties: Promethazine effectively scavenges reactive oxygen species (ROS) and enhances the cellular antioxidant defense system by upregulating the SLC7A11-GPX4 pathway.[1][2] It has also demonstrated anti-neuroinflammatory properties.[1]

  • Mitochondrial Protection: A crucial neuroprotective mechanism of promethazine is its ability to inhibit the mitochondrial permeability transition pore (PTP).[1][3] The opening of the PTP is a critical step in the apoptotic cascade, and by preventing this, promethazine helps maintain mitochondrial integrity and function, thereby promoting neuronal survival.[1][3]

  • NMDA Receptor Antagonism: Promethazine acts as a non-competitive antagonist of N-methyl-D-aspartate (NMDA) receptors. Overactivation of these receptors leads to excitotoxicity, a significant contributor to neuronal damage in various neurological disorders. By modulating NMDA receptor activity, promethazine can protect neurons from excitotoxic insults.[1]

  • Amyloid Plaque Interaction: Studies have shown that promethazine can bind to amyloid plaques, suggesting a potential role in modulating the pathology of Alzheimer's disease.[4]

  • Combined Neuroprotection: In combination with chlorpromazine (B137089) (C+P), promethazine has shown significant neuroprotective effects in models of ischemic stroke by inhibiting the PKC-δ/NOX/MnSOD pathway, which leads to a reduction in oxidative stress.[5][6]

Data Presentation

In Vitro Efficacy of Promethazine
Cell LineInsultPromethazine ConcentrationKey FindingsReference
HT22 (mouse hippocampal neurons)Glutamate (B1630785)0.5 µMIncreased cell viability by 20% compared to glutamate-treated group. Inhibited ROS production and increased glutathione (B108866) content. Upregulated p53, SLC7A11, and GPX4 expression.
SH-SY5Y (human neuroblastoma)Oxygen-Glucose Deprivation (OGD)Not specifiedIn combination with chlorpromazine, significantly decreased ROS production, NOX activity, and PKC-δ phosphorylation.[1]
Primary hippocampal neuronsGlutamateNot specifiedImproved cell viability and inhibited the increase in reactive oxygen species.[1]
In Vivo Efficacy of Promethazine
Animal ModelDisease ModeledPromethazine DosageKey FindingsReference
5XFAD Transgenic MiceAlzheimer's Disease25 mg/kg (i.v.)Significantly greater accumulation of promethazine in amyloid-burdened brains compared to wild-type mice. Co-localization with Aβ40 peptide.[4]
MPTP-treated MiceParkinson's DiseaseNot specifiedStrongly attenuated the loss of dopaminergic neurons in the substantia nigra pars compacta. Partially prevented and reversed MPP+-induced depolarization of mitochondrial membrane potential.[3]
3-Nitropropionic acid-treated ratsHuntington's Disease5, 10, 20, or 40 mg/kg (i.p.)Significantly reduced striatal lesion volume and the number of apoptotic cells.[7][8][9]
MCAO ratsIschemic Stroke8 mg/kg (with chlorpromazine)Significantly decreased infarct volumes and neurological deficit scores.[1][10]

Experimental Protocols

Protocol 1: In Vitro Neuroprotection Assay in HT22 Cells

This protocol is adapted from studies investigating the protective effects of promethazine against glutamate-induced excitotoxicity in hippocampal neurons.

1. Cell Culture and Treatment: a. Culture HT22 mouse hippocampal neurons in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2. b. Seed cells in 96-well plates for viability assays or larger plates for protein and ROS analysis. c. Pre-treat cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1, 2, 4, 6, 8, 10 µM) for 3 hours.[6] d. Induce excitotoxicity by adding glutamate to a final concentration of 5 mM for 24 hours.[11]

2. Cell Viability Assay (MTT Assay): a. After the 24-hour incubation with glutamate, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. b. Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals. c. Measure the absorbance at 570 nm using a microplate reader.

3. Reactive Oxygen Species (ROS) Detection: a. After treatment, wash the cells with PBS. b. Incubate the cells with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C. c. Wash the cells with PBS and measure the fluorescence intensity (excitation 488 nm, emission 525 nm) using a fluorescence microplate reader or flow cytometer.

4. Western Blot Analysis for SLC7A11 and GPX4: a. Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors. b. Determine protein concentration using a BCA assay. c. Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. d. Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature. e. Incubate the membrane with primary antibodies against SLC7A11, GPX4, and a loading control (e.g., β-actin) overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Protocol 2: In Vivo Neuroprotection in the MPTP Mouse Model of Parkinson's Disease

This protocol is based on studies demonstrating the neuroprotective effects of promethazine against MPTP-induced dopaminergic neuron loss.[3]

1. Animal Model: a. Use male C57BL/6 mice, 8-10 weeks old. b. Induce Parkinson's disease by administering four intraperitoneal (i.p.) injections of MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) at a dose of 20 mg/kg, spaced 2 hours apart.

2. Promethazine Treatment: a. Dissolve this compound in sterile saline. b. Administer promethazine (e.g., 10 mg/kg, i.p.) 30 minutes before the first MPTP injection and continue once daily for the duration of the study.

3. Behavioral Assessment (Rotarod Test): a. Acclimatize mice to the rotarod apparatus for 3 consecutive days before MPTP treatment. b. At desired time points post-MPTP injection (e.g., day 7), place the mice on the rotating rod with an accelerating speed (e.g., 4-40 rpm over 5 minutes). c. Record the latency to fall for each mouse.

4. Immunohistochemistry for Tyrosine Hydroxylase (TH): a. At the end of the experiment, perfuse the mice with 4% paraformaldehyde (PFA). b. Dissect the brains and post-fix in 4% PFA overnight, followed by cryoprotection in 30% sucrose. c. Section the substantia nigra and striatum using a cryostat. d. Perform immunohistochemical staining for TH, a marker for dopaminergic neurons. e. Quantify the number of TH-positive neurons in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.

Protocol 3: Thioflavin T (ThT) Assay for Amyloid-β Aggregation

This protocol is designed to assess the ability of promethazine to inhibit the aggregation of amyloid-beta (Aβ) peptides, a key pathological hallmark of Alzheimer's disease.[4]

1. Preparation of Aβ42 Monomers: a. Dissolve lyophilized Aβ42 peptide in hexafluoroisopropanol (HFIP) to a concentration of 1 mg/mL. b. Aliquot and evaporate the HFIP under a gentle stream of nitrogen gas. c. Store the resulting peptide film at -80°C. d. Immediately before use, dissolve the Aβ42 film in DMSO to a concentration of 5 mM and sonicate for 10 minutes.

2. Aggregation Assay: a. Dilute the Aβ42 stock solution in a suitable buffer (e.g., 20 mM sodium phosphate, 200 µM EDTA, pH 8.0) to a final concentration of 10 µM. b. Add varying concentrations of this compound to the Aβ42 solution in a 96-well black, clear-bottom plate. c. Add Thioflavin T (ThT) to a final concentration of 20 µM. d. Incubate the plate at 37°C with continuous shaking.

3. Fluorescence Measurement: a. Measure the fluorescence intensity at regular intervals (e.g., every 15 minutes) using a fluorescence plate reader with excitation at ~450 nm and emission at ~485 nm. b. Plot the fluorescence intensity against time to generate aggregation curves.

Visualizations

G cluster_0 Oxidative Stress ROS Reactive Oxygen Species (ROS) Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage causes Glutamate Glutamate Glutamate->ROS induces Promethazine Promethazine Promethazine->ROS scavenges SLC7A11_GPX4 SLC7A11/GPX4 Antioxidant System Promethazine->SLC7A11_GPX4 upregulates Glutathione Glutathione SLC7A11_GPX4->Glutathione increases Glutathione->ROS neutralizes

Caption: Promethazine's antioxidant signaling pathway.

G cluster_1 Mitochondrial-Mediated Apoptosis Mitochondrial_Stress Mitochondrial Stress (e.g., Ca2+ overload) PTP_Opening Mitochondrial Permeability Transition Pore (PTP) Opening Mitochondrial_Stress->PTP_Opening induces Cytochrome_C Cytochrome c Release PTP_Opening->Cytochrome_C leads to Promethazine Promethazine Promethazine->PTP_Opening inhibits Apoptosis Apoptosis Cytochrome_C->Apoptosis activates

Caption: Promethazine's mitochondrial protective pathway.

G cluster_2 Experimental Workflow: In Vivo MPTP Model A Acclimatize Mice B Baseline Behavioral Testing (Rotarod) A->B C Promethazine Treatment B->C D MPTP Administration C->D E Post-treatment Behavioral Testing D->E F Tissue Collection E->F G Immunohistochemistry (TH Staining) F->G H Data Analysis G->H

Caption: Workflow for the in vivo MPTP mouse model experiment.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Peak Tailing in Promethazine Methylenedisalicylate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals encountering peak tailing issues during the HPLC analysis of promethazine (B1679618) methylenedisalicylate.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it a problem for promethazine methylenedisalicylate analysis?

A1: Peak tailing is a phenomenon in chromatography where a peak is asymmetrical, having a "tail" that extends from the peak maximum towards the baseline. In an ideal separation, peaks should be symmetrical with a Gaussian shape. Peak tailing is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and compromised overall method precision and accuracy. Promethazine, being a basic compound, is particularly susceptible to peak tailing due to its tendency to interact with the stationary phase in multiple ways.

Q2: What are the primary causes of peak tailing for basic compounds like promethazine?

A2: The most common causes include:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups (Si-OH) on the surface of silica-based reversed-phase columns can interact strongly with the basic amine groups of promethazine. This secondary retention mechanism causes some analyte molecules to be retained longer, resulting in a tailed peak.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal, promethazine can exist in both ionized and non-ionized forms, leading to inconsistent interactions with the stationary phase and causing peak distortion.[3]

  • Column Overload: Injecting too much of the sample can saturate the stationary phase, leading to peak broadening and tailing.[4]

  • Instrumental Effects: Issues such as excessive extra-column volume (e.g., long tubing) or a blocked column frit can also contribute to peak tailing.[5]

Q3: What is an acceptable tailing factor for a promethazine peak?

A3: An ideal symmetric peak has a tailing factor (Tf) or asymmetry factor (As) of 1.0. Generally, a tailing factor between 0.9 and 1.2 is considered acceptable for most applications. However, for routine quality control analysis, values up to 1.5 may be permissible. For a validated method for promethazine hydrochloride, a tailing factor of 1.03 has been reported under optimized conditions, while robustness studies showed the tailing factor remained between 1.15 and 1.19, which was within the acceptable limits for that method.[6][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving peak tailing in the HPLC analysis of this compound.

Is only the promethazine peak tailing, or are all peaks in the chromatogram affected?

  • Only the promethazine peak (or other basic compounds) is tailing: This suggests a chemical interaction issue between the analyte and the stationary phase. Proceed to the "Chemical and Method-Related Issues" section.

  • All peaks are tailing: This is likely due to a physical or instrumental problem. Proceed to the "Instrumental and Physical Issues" section.

Chemical and Method-Related Issues

Q: Have you optimized the mobile phase pH?

A: The pH of the mobile phase is a critical parameter for controlling the peak shape of basic compounds like promethazine.

  • Recommendation: For basic compounds on reversed-phase columns, using a low pH mobile phase (typically between 2.5 and 3.5) is often effective. At low pH, the silanol groups on the silica (B1680970) surface are protonated (Si-OH), minimizing their interaction with the protonated basic analyte (promethazine).[3]

  • Action: Prepare a mobile phase with a buffer at a pH of 3.0 (e.g., 20 mM potassium phosphate (B84403) buffer) and observe the effect on the peak shape.[8]

Q: Are you using an appropriate HPLC column?

A: The choice of column can significantly impact peak shape.

  • Recommendation: Use a modern, high-purity, end-capped C8 or C18 column. End-capping is a process that deactivates most of the residual silanol groups, reducing their availability for secondary interactions.[2][9] For basic compounds, columns specifically designed for their analysis (often labeled as "base-deactivated") can provide superior peak shapes.

  • Action: If you are using an older or non-end-capped column, consider switching to a modern, fully end-capped or base-deactivated column.[10]

Q: Have you considered using mobile phase additives?

A: Additives can be used to mask the effects of residual silanol groups.

  • Recommendation:

    • Competing Bases: A small concentration of a competing base, such as triethylamine (B128534) (TEA), can be added to the mobile phase. TEA will preferentially interact with the active silanol sites, preventing them from interacting with promethazine.[11] A typical concentration is 0.1% v/v.[12]

    • Buffers: Using a buffer in the mobile phase helps to maintain a constant pH and can also help to mask silanol interactions through increased ionic strength.[13][14][15]

  • Action:

    • Prepare a mobile phase containing a buffer (e.g., 25 mM phosphate buffer).[16][17]

    • If tailing persists, consider adding 0.1% triethylamine to the mobile phase.[12]

Q: Is it possible that your column is overloaded?

A: Injecting too high a concentration of your analyte can lead to peak tailing.

  • Recommendation: The relationship between sample load and peak shape should be investigated.

  • Action: Dilute your sample by a factor of 10 and re-inject. If the peak shape improves, column overload was a contributing factor. Optimize the sample concentration accordingly.

Instrumental and Physical Issues

Q: Could there be a problem with the column itself?

A: A partially blocked frit or a void at the head of the column can cause peak distortion for all analytes.

  • Recommendation: The column's physical integrity should be checked.

  • Action:

    • Disconnect the column and reverse-flush it with a strong solvent (e.g., 100% acetonitrile) to waste.

    • If the problem persists, the column may be irreversibly damaged and should be replaced. Using a guard column can help protect the analytical column from particulate matter.

Q: Is your system optimized to minimize extra-column volume?

A: Excessive volume between the injector and the detector can lead to band broadening and peak tailing.

  • Recommendation: The fluidic path of the HPLC system should be as short and narrow as possible.

  • Action:

    • Use tubing with a small internal diameter (e.g., 0.125 mm).

    • Ensure all fittings are properly connected to avoid dead volumes.

Data Presentation

The following table summarizes the expected qualitative and quantitative effects of various chromatographic parameters on the peak asymmetry of basic compounds like promethazine. The asymmetry factor (As) is a common measure of peak tailing, where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 suggest significant tailing.

ParameterConditionExpected Asymmetry Factor (As)Rationale
Mobile Phase pH pH 7.0> 2.0At neutral pH, a significant portion of silanol groups are ionized (SiO-), leading to strong secondary interactions with the basic analyte.
pH 3.01.2 - 1.5At low pH, silanol groups are protonated (Si-OH), reducing their interaction with the protonated basic analyte.
Column Type Non-End-capped C18> 1.8A higher number of accessible silanol groups leads to increased secondary interactions.[2]
End-capped C181.1 - 1.4End-capping chemically deactivates a majority of the surface silanols, leading to improved peak shape for basic compounds.[2]
Mobile Phase Additive No Additive> 1.5Without any additives to mask silanol interactions, peak tailing is more likely.
0.1% Triethylamine (TEA)1.0 - 1.3TEA acts as a competing base, binding to the active silanol sites and preventing them from interacting with the analyte.[11]
Buffer Concentration Low Ionic Strength (e.g., 0.1% Formic Acid)> 1.4Low ionic strength mobile phases can lead to analyte overload and increased repulsion between ionized analyte molecules on the stationary phase surface, causing peak tailing.[14][15]
Higher Ionic Strength (e.g., 25 mM Phosphate Buffer)1.1 - 1.4Higher ionic strength buffers can mask residual silanol interactions and improve peak shape.[16][17]

Experimental Protocols

Protocol 1: Systematic Approach to Troubleshooting Peak Tailing

This protocol outlines a step-by-step methodology for identifying and resolving peak tailing issues in the HPLC analysis of this compound.

  • Initial Assessment:

    • Inject a standard solution of this compound using your current method and calculate the tailing factor.

    • Observe if only the promethazine peak is tailing or if all peaks are affected.

  • Instrumental Check (if all peaks are tailing):

    • Guard Column: If a guard column is in use, remove it and re-inject the sample. If the peak shape improves, replace the guard column.

    • Column Flush: Disconnect the column from the detector and reverse-flush it with 10-20 column volumes of a strong solvent (e.g., 100% acetonitrile).

    • System Connections: Inspect all tubing and fittings for any signs of leaks or improper connections that could introduce dead volume.

  • Method Optimization (if only the promethazine peak is tailing):

    • Mobile Phase pH Adjustment:

      • Prepare a mobile phase containing a buffer with a pH of 3.0 (e.g., 20 mM sodium phosphate, adjust pH with phosphoric acid).[8]

      • Equilibrate the column with the new mobile phase for at least 15-20 column volumes.

      • Inject the standard and evaluate the peak shape.

    • Mobile Phase Additive (Competing Base):

      • If tailing persists at low pH, add 0.1% v/v triethylamine to the mobile phase.[12]

      • Re-equilibrate the column and inject the standard.

    • Column Evaluation:

      • If the above steps do not resolve the issue, consider switching to a modern, end-capped, or base-deactivated C8 or C18 column from a reputable manufacturer.[2][10]

    • Sample Concentration:

      • Prepare a 1:10 dilution of your sample and inject it. If the peak shape improves significantly, your original sample concentration was too high, leading to column overload.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows for troubleshooting peak tailing in the HPLC analysis of this compound.

G cluster_chem Chemical Troubleshooting cluster_inst Instrumental Troubleshooting start Peak Tailing Observed q1 Are all peaks tailing? start->q1 chem_issues Chemical/Method Issue (Analyte-Specific) q1->chem_issues No inst_issues Instrumental/Physical Issue (System-Wide) q1->inst_issues Yes q2 Optimize Mobile Phase pH (e.g., pH 2.5-3.5) chem_issues->q2 i1 Check/Replace Guard Column inst_issues->i1 q3 Use End-capped/ Base-Deactivated Column q2->q3 Tailing Persists chem_resolved Peak Shape Improved q2->chem_resolved Resolved q4 Add Mobile Phase Modifier (e.g., 0.1% TEA) q3->q4 Tailing Persists q3->chem_resolved Resolved q5 Check for Column Overload (Dilute Sample) q4->q5 Tailing Persists q4->chem_resolved Resolved q5->chem_resolved Resolved i2 Reverse Flush Column i1->i2 Tailing Persists inst_resolved Peak Shape Improved i1->inst_resolved Resolved i3 Minimize Extra-Column Volume i2->i3 Tailing Persists i2->inst_resolved Resolved i3->inst_resolved Resolved

Caption: A logical workflow for troubleshooting peak tailing.

G cluster_surface Silica Surface silanol Si-OH Protonated Silanol (Low pH) Si-O- Ionized Silanol (Mid-High pH) tailing Peak Tailing silanol:f1->tailing promethazine Promethazine (Basic Amine Group) promethazine->silanol:f1 Strong Secondary Interaction (Ionic) promethazine->silanol:f0 Weak Interaction

References

Technical Support Center: Optimizing the Dissolution Rate of Promethazine Methylenedisalicylate Tablets

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the dissolution rate of promethazine (B1679618) methylenedisalicylate tablets.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and dissolution testing of promethazine methylenedisalicylate tablets.

Issue Potential Cause Recommended Solution
Slow or Incomplete Tablet Disintegration - Insufficient or ineffective disintegrant.- Excessive binder concentration.- High compression force leading to a very hard tablet.- Increase the concentration of the superdisintegrant (e.g., crospovidone, croscarmellose sodium, sodium starch glycolate)[1][2].- Evaluate different types of superdisintegrants, as their performance can be drug-specific[1].- Optimize the binder concentration and type.- Reduce the compression force and monitor tablet hardness.
Low Drug Dissolution Despite Rapid Disintegration - Poor intrinsic solubility of this compound.- Drug particle aggregation after disintegration.- Inadequate wetting of the drug particles.- Reduce the particle size of the active pharmaceutical ingredient (API) through micronization or nanosuspension techniques to increase the surface area available for dissolution.- Incorporate a hydrophilic polymer to create a solid dispersion, which can enhance the dissolution of poorly soluble drugs[3][4].- Include a surfactant in the formulation to improve wetting.- Consider the use of crospovidone, which has been shown to enhance the dissolution of poorly soluble cationic drugs[5].
High Variability in Dissolution Results - Non-uniform mixing of the tablet components.- Inconsistent tablet weight, hardness, or thickness.- Issues with the dissolution testing apparatus or procedure.- Ensure proper blending of the API and excipients to achieve a homogenous mixture.- Monitor tablet manufacturing parameters closely to ensure consistency.- Verify the calibration and proper setup of the dissolution apparatus (e.g., vessel centering, paddle/basket height, rotation speed).- Ensure the dissolution medium is properly deaerated.
Dissolution Rate Decreases at Higher pH - Promethazine is a weak base, and its solubility may decrease as the pH increases.- This is an inherent property of the drug. If a specific pH-dependent dissolution profile is required, consider formulation strategies such as the use of pH-modifying excipients or enteric coatings. Studies on promethazine hydrochloride have shown higher release rates in acidic pH[6].
Tablet Sticking to Punches and Dies - Inadequate lubrication.- High moisture content in the granulation.- Increase the concentration of the lubricant (e.g., magnesium stearate).- Ensure the granulation is adequately dried before compression.

Frequently Asked Questions (FAQs)

Q1: What is a suitable starting point for a dissolution test method for this compound tablets?

A1: A good starting point is the method described in the Japanese Pharmacopoeia for this compound Fine Granules. The key parameters are:

  • Apparatus: USP Apparatus 2 (Paddle Method)

  • Dissolution Medium: 1st Fluid for Dissolution Test (simulated gastric fluid, pH approx. 1.2)

  • Volume: 900 mL

  • Rotation Speed: 50 rpm

  • Temperature: 37 ± 0.5 °C

  • Analysis: UV-Vis Spectrophotometry at 249 nm

Q2: How can I improve the dissolution rate of my this compound tablets?

A2: Several strategies can be employed to enhance the dissolution rate:

  • Particle Size Reduction: Micronizing the this compound to increase its surface area.

  • Use of Superdisintegrants: Incorporating superdisintegrants like crospovidone, sodium starch glycolate, or croscarmellose sodium can promote rapid tablet breakup and drug release[2][7].

  • Solid Dispersion: Creating a solid dispersion of the drug in a hydrophilic carrier (e.g., polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP)) can improve its dissolution[3][4].

  • Inclusion of Surfactants: Adding a surfactant can improve the wetting of the hydrophobic drug particles.

Q3: What is the composition of the "1st Fluid for Dissolution Test" mentioned in the Japanese Pharmacopoeia?

A3: The 1st Fluid for Dissolution Test is a simulated gastric fluid with a pH of approximately 1.2. It is prepared by dissolving 2.0 g of sodium chloride in 7.0 mL of hydrochloric acid and adding water to make 1000 mL[8].

Q4: Does the mode of superdisintegrant incorporation matter?

A4: Yes, the method of incorporating a superdisintegrant can impact the dissolution rate. Studies have shown that for wet granulated tablets, extragranular (added to the dried granules before compression) incorporation of the superdisintegrant often leads to faster dissolution compared to intragranular (added before wet granulation) or a split between the two[7].

Q5: How does pH affect the dissolution of promethazine?

A5: Promethazine is a weak base. Therefore, its solubility is generally higher in acidic environments where it is ionized. As the pH increases and becomes more neutral or basic, its solubility is expected to decrease, which can lead to a slower dissolution rate. This has been observed with promethazine hydrochloride, which shows higher release rates at lower pH[6].

Experimental Protocols

Protocol 1: Preparation of this compound Tablets by Direct Compression
  • Milling and Sieving: Mill this compound and all excipients (e.g., diluent, superdisintegrant, glidant) to a uniform particle size. Pass all materials through an appropriate mesh sieve (e.g., #60 mesh).

  • Blending: Accurately weigh all components. Geometrically mix the this compound with the diluent. Add the superdisintegrant and glidant and blend for a specified time (e.g., 15 minutes) in a suitable blender to ensure uniformity.

  • Lubrication: Add the lubricant (e.g., magnesium stearate) to the blend and mix for a short period (e.g., 3-5 minutes).

  • Compression: Compress the final blend into tablets using a tablet press with appropriate tooling. Monitor tablet weight, thickness, and hardness.

Protocol 2: Dissolution Testing of this compound Tablets
  • Apparatus Setup: Set up a USP Apparatus 2 (Paddle) with 900 mL of 1st Fluid for Dissolution Test (pH 1.2) in each vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Test Initiation: Place one tablet in each vessel. Start the apparatus at a paddle speed of 50 rpm.

  • Sampling: At predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes), withdraw an aliquot of the dissolution medium. Immediately replace the withdrawn volume with fresh, pre-warmed medium.

  • Sample Preparation: Filter the collected samples through a suitable filter (e.g., 0.45 µm). Dilute the filtrate with the dissolution medium if necessary to bring the concentration within the analytical range.

  • Analysis: Measure the absorbance of the sample solutions at 249 nm using a UV-Vis spectrophotometer, with the dissolution medium as the blank.

  • Calculation: Calculate the percentage of drug dissolved at each time point using a previously prepared calibration curve.

Quantitative Data

The following table provides an illustrative example of how the choice of superdisintegrant might affect the dissolution of a poorly soluble drug like this compound. The data is hypothetical and intended for comparative purposes.

Formulation Superdisintegrant (5% w/w) % Drug Dissolved at 30 minutes % Drug Dissolved at 60 minutes
F1None35%50%
F2Sodium Starch Glycolate65%80%
F3Croscarmellose Sodium75%90%
F4Crospovidone85%98%

Note: The actual performance will depend on the specific formulation and process parameters.

Visualizations

experimental_workflow cluster_formulation Tablet Formulation cluster_testing Dissolution Testing milling Milling & Sieving blending Blending milling->blending lubrication Lubrication blending->lubrication compression Compression lubrication->compression setup Apparatus Setup compression->setup Tablets initiation Test Initiation setup->initiation sampling Sampling initiation->sampling analysis UV-Vis Analysis sampling->analysis

Caption: Experimental workflow for tablet formulation and dissolution testing.

troubleshooting_logic start Slow Dissolution Observed check_disintegration Check Tablet Disintegration start->check_disintegration slow_disintegration Slow/Incomplete Disintegration check_disintegration->slow_disintegration Slow rapid_disintegration Rapid Disintegration check_disintegration->rapid_disintegration Rapid increase_disintegrant Increase Superdisintegrant slow_disintegration->increase_disintegrant optimize_binder Optimize Binder slow_disintegration->optimize_binder reduce_compression Reduce Compression Force slow_disintegration->reduce_compression reduce_particle_size Reduce API Particle Size rapid_disintegration->reduce_particle_size solid_dispersion Create Solid Dispersion rapid_disintegration->solid_dispersion add_surfactant Add Surfactant rapid_disintegration->add_surfactant

Caption: Troubleshooting logic for slow tablet dissolution.

References

Technical Support Center: Synthesis of High-Purity Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of high-purity promethazine (B1679618) methylenedisalicylate.

Frequently Asked Questions (FAQs)

Q1: What is the overall synthetic strategy for promethazine methylenedisalicylate?

A1: The synthesis of this compound is a two-part process. First, promethazine free base is synthesized. Concurrently, methylenedisalicylic acid is prepared. Finally, the promethazine free base is reacted with methylenedisalicylic acid in a suitable solvent to form the desired salt, which is then purified.

Q2: What are the critical starting materials for this synthesis?

A2: The key starting materials are phenothiazine (B1677639) and 2-dimethylaminopropyl chloride for the synthesis of promethazine, and salicylic (B10762653) acid and formaldehyde (B43269) for the synthesis of methylenedisalicylic acid.[1][2][3][4]

Q3: What are the common impurities encountered in the synthesis of promethazine?

A3: Common impurities can include unreacted phenothiazine, isopropenylphenothiazine (an elimination byproduct), and oxidation products such as promethazine sulfoxide.[5][][7][8] Inadequate purification can also lead to residual starting materials and solvents.

Q4: What analytical techniques are recommended for purity assessment?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and effective method for assessing the purity of promethazine and its salts.[5][9][10][11][12] Other techniques like Thin Layer Chromatography (TLC) for reaction monitoring, and spectroscopic methods (UV-Vis, IR, NMR) for structural confirmation are also recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of high-purity this compound.

Synthesis of Promethazine Free Base
Problem Possible Cause(s) Troubleshooting Steps
Low yield of promethazine free base 1. Incomplete reaction. 2. Side reactions, such as elimination. 3. Sub-optimal reaction temperature. 4. Inefficient extraction of the product.1. Monitor the reaction by TLC to ensure completion. 2. Use a non-polar solvent and a strong base (e.g., sodium amide) to favor substitution over elimination. 3. Maintain the reaction temperature as specified in the protocol. 4. Ensure the pH of the aqueous layer is sufficiently basic during extraction to keep the promethazine in its free base form.
Product is a dark oil or solid that is difficult to purify 1. Presence of unreacted phenothiazine. 2. Formation of colored impurities due to oxidation.1. Use column chromatography for purification. 2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. Use degassed solvents.
Presence of isopropenylphenothiazine impurity The use of a weaker base or a more polar solvent can favor the elimination reaction.Use a strong, non-nucleophilic base like sodium amide in a non-polar solvent such as toluene (B28343) or xylene.
Synthesis of Methylenedisalicylic Acid
Problem Possible Cause(s) Troubleshooting Steps
Low yield of methylenedisalicylic acid 1. Incorrect ratio of salicylic acid to formaldehyde. 2. Inadequate reaction time or temperature.1. Ensure the correct molar ratio of reactants is used. 2. Monitor the reaction progress and ensure it is heated for the specified duration.
Product is contaminated with unreacted salicylic acid Incomplete reaction or insufficient purification.Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to remove unreacted salicylic acid.
Formation and Purification of this compound
Problem Possible Cause(s) Troubleshooting Steps
The salt does not precipitate from the solution 1. The solution is not saturated. 2. The chosen solvent is not appropriate for salt precipitation.1. Concentrate the solution by removing some of the solvent. 2. Try adding a non-polar co-solvent to reduce the solubility of the salt. 3. Cool the solution to induce crystallization.
The final product has a low melting point or a broad melting range Presence of impurities, such as residual starting materials, byproducts, or an incorrect stoichiometric ratio of the base to the acid.1. Recrystallize the salt from a suitable solvent. 2. Ensure a 2:1 stoichiometric ratio of promethazine to methylenedisalicylic acid is used for the salt formation.
The product is off-white or colored Presence of colored impurities from the promethazine free base or degradation during salt formation.1. Purify the promethazine free base thoroughly before salt formation. 2. Perform the salt formation at a moderate temperature to avoid degradation. 3. Consider treating the solution with activated carbon before crystallization.

Experimental Protocols

Protocol 1: Synthesis of Promethazine Free Base

This protocol is based on the alkylation of phenothiazine with 2-dimethylaminopropyl chloride.

Materials:

  • Phenothiazine

  • Sodium amide (NaNH₂)

  • 2-Dimethylaminopropyl chloride hydrochloride

  • Toluene (anhydrous)

  • Deionized water

  • Sodium hydroxide (B78521) (NaOH)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, add phenothiazine and anhydrous toluene.

  • Slowly add sodium amide to the stirred suspension at room temperature under a nitrogen atmosphere.

  • Heat the mixture to reflux for 2-3 hours until the evolution of ammonia (B1221849) ceases.

  • Cool the reaction mixture to room temperature.

  • In a separate flask, dissolve 2-dimethylaminopropyl chloride hydrochloride in water and basify with a concentrated NaOH solution to generate the free base. Extract the free base with toluene.

  • Slowly add the toluene solution of 2-dimethylaminopropyl chloride to the phenothiazine anion solution.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.

  • After completion, cool the reaction mixture and cautiously add water to quench any unreacted sodium amide.

  • Separate the organic layer and wash it with deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude promethazine free base.

  • The crude product can be purified by vacuum distillation or column chromatography.

Protocol 2: Synthesis of Methylenedisalicylic Acid

This protocol describes the condensation of salicylic acid with formaldehyde.[1]

Materials:

  • Salicylic acid

  • Formaldehyde solution (37%)

  • Sulfuric acid (concentrated)

  • Deionized water

Procedure:

  • In a round-bottom flask, dissolve salicylic acid in concentrated sulfuric acid.

  • Cool the mixture in an ice bath and slowly add formaldehyde solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat it to 60-70 °C for 4-6 hours.

  • Pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

  • Filter the precipitate, wash it thoroughly with cold water to remove any unreacted salicylic acid and sulfuric acid.

  • Recrystallize the crude product from an ethanol/water mixture to obtain pure methylenedisalicylic acid.

  • Dry the purified product in a vacuum oven.

Protocol 3: Synthesis of this compound

This is a general protocol for salt formation. The optimal solvent and conditions may require further optimization.

Materials:

  • Promethazine free base (purified)

  • Methylenedisalicylic acid (purified)

  • Ethanol (or other suitable solvent like acetone (B3395972) or isopropanol)

Procedure:

  • Dissolve 2 molar equivalents of promethazine free base in a minimal amount of warm ethanol.

  • In a separate flask, dissolve 1 molar equivalent of methylenedisalicylic acid in a minimal amount of warm ethanol.

  • Slowly add the methylenedisalicylic acid solution to the stirred promethazine solution.

  • Stir the mixture at room temperature for 1-2 hours. If a precipitate forms, continue stirring. If not, slowly add a non-polar co-solvent (e.g., hexane) until turbidity is observed.

  • Cool the mixture in an ice bath to facilitate further precipitation.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with a small amount of cold ethanol.

  • Dry the this compound salt under vacuum at a moderate temperature.

Data Presentation

Table 1: Reactant Quantities for Promethazine Synthesis (Example Scale)

ReactantMolar Mass ( g/mol )MolesMass (g)
Phenothiazine199.270.119.93
Sodium Amide39.010.114.29
2-Dimethylaminopropyl chloride121.620.112.16

Table 2: Reactant Quantities for Methylenedisalicylic Acid Synthesis (Example Scale)

ReactantMolar Mass ( g/mol )MolesMass (g) / Volume (mL)
Salicylic Acid138.120.113.81 g
Formaldehyde (37%)30.030.05~4.1 mL

Visualizations

experimental_workflow_promethazine cluster_promethazine Synthesis of Promethazine Free Base phenothiazine Phenothiazine phenothiazine_anion Phenothiazine Anion phenothiazine->phenothiazine_anion 1. Add NaNH₂ 2. Reflux na_amide NaNH₂ in Toluene na_amide->phenothiazine_anion promethazine_crude Crude Promethazine phenothiazine_anion->promethazine_crude Add Free Base Reflux dmc_hydrochloride 2-Dimethylaminopropyl Chloride HCl dmc_freebase 2-Dimethylaminopropyl Chloride (Free Base) dmc_hydrochloride->dmc_freebase Basify dmc_freebase->promethazine_crude promethazine_pure Pure Promethazine Free Base promethazine_crude->promethazine_pure Purification (Distillation/Chromatography)

Caption: Experimental workflow for the synthesis of promethazine free base.

experimental_workflow_mdsa cluster_mdsa Synthesis of Methylenedisalicylic Acid salicylic_acid Salicylic Acid reaction_mixture Reaction Mixture salicylic_acid->reaction_mixture H₂SO₄ formaldehyde Formaldehyde formaldehyde->reaction_mixture mdsa_crude Crude Methylenedisalicylic Acid reaction_mixture->mdsa_crude 1. Heat 2. Precipitate in Water mdsa_pure Pure Methylenedisalicylic Acid mdsa_crude->mdsa_pure Recrystallization

Caption: Experimental workflow for the synthesis of methylenedisalicylic acid.

experimental_workflow_salt cluster_salt Synthesis of this compound promethazine_base Promethazine Free Base (2 eq.) mixing Mixing in Solvent (e.g., Ethanol) promethazine_base->mixing mdsa Methylenedisalicylic Acid (1 eq.) mdsa->mixing precipitation Precipitation/ Crystallization mixing->precipitation final_product Promethazine Methylenedisalicylate precipitation->final_product Filtration & Drying

Caption: Experimental workflow for the synthesis of this compound salt.

References

Technical Support Center: Improving the Stability of Promethazine Methylenedisalicylate Topical Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability challenges encountered during the development of promethazine (B1679618) methylenedisalicylate topical formulations.

Section 1: Troubleshooting Guides

This section offers systematic approaches to diagnose and resolve common physical and chemical stability issues.

Chemical Degradation: Color Change and Potency Loss

Problem: The formulation develops a pink, red, or blue discoloration over time, often accompanied by a decrease in promethazine concentration.

Root Cause: This is typically due to the oxidation of the phenothiazine (B1677639) nucleus in the promethazine molecule, a reaction often accelerated by exposure to light, heat, and atmospheric oxygen. The presence of metal ions can also catalyze this degradation.

Troubleshooting Steps:

  • Control Headspace Oxygen:

    • Action: During manufacturing, purge the formulation and the container headspace with an inert gas like nitrogen or argon.

    • Rationale: This minimizes the amount of oxygen available for oxidative degradation.

  • Incorporate Antioxidants:

    • Action: Evaluate the inclusion of antioxidants in your formulation. Common choices for topical products include:

      • Butylated Hydroxytoluene (BHT)

      • Butylated Hydroxyanisole (BHA)

      • Ascorbic Acid (Vitamin C)

      • Sodium Metabisulfite

    • Rationale: Antioxidants act as sacrificial agents, being preferentially oxidized over the promethazine molecule.

  • Add a Chelating Agent:

    • Action: Introduce a chelating agent such as ethylenediaminetetraacetic acid (EDTA) and its salts.

    • Rationale: Chelating agents bind to trace metal ions (e.g., iron, copper) that may be present in the raw materials or from equipment, preventing them from catalyzing oxidative reactions.[1]

  • Optimize pH:

    • Action: Adjust and buffer the formulation's pH. The degradation rate of promethazine hydrochloride has been shown to increase with increasing pH, with a limiting value around pH 5.[1]

    • Rationale: Maintaining an optimal pH can significantly slow down the degradation kinetics.

  • Protect from Light:

    • Action: Use opaque or amber-colored primary packaging to shield the formulation from light.

    • Rationale: Promethazine is known to be susceptible to photodegradation.

Physical Instability: Phase Separation in Emulsions

Problem: The cream or lotion separates into distinct oil and water layers, or shows signs of oil droplet coalescence (oiling out).

Root Cause: This indicates emulsion instability, which can be caused by an inappropriate emulsifier system, incorrect processing parameters, or changes in the formulation over time.

Troubleshooting Steps:

  • Evaluate the Emulsifier System:

    • Action:

      • Ensure the Hydrophilic-Lipophilic Balance (HLB) of your emulsifier blend is appropriate for the oil phase of your formulation.

      • Verify that the emulsifier concentration is sufficient to stabilize the oil droplets.

    • Rationale: An optimal emulsifier system is crucial for creating a stable interface between the oil and water phases.

  • Optimize Homogenization:

    • Action: Review and adjust the homogenization speed, time, and temperature.

    • Rationale: Proper homogenization reduces the oil droplet size and creates a more uniform and stable emulsion. Over-mixing can sometimes be detrimental.

  • Control Temperature During Manufacturing and Storage:

    • Action: Ensure that the oil and water phases are at the same temperature during emulsification. Avoid extreme temperature fluctuations during storage.

    • Rationale: Temperature gradients can disrupt emulsion formation, and freeze-thaw cycles can break the emulsion.

  • Increase the Viscosity of the Continuous Phase:

    • Action: Consider adding a thickening agent or rheology modifier (e.g., carbomers, gums).

    • Rationale: A more viscous external phase slows down the movement of dispersed droplets, reducing the likelihood of coalescence.

Physical Instability: Crystallization of Promethazine Methylenedisalicylate

Problem: Solid crystals become visible in the formulation over time, leading to a gritty texture and a decrease in the concentration of solubilized drug.

Root Cause: This occurs when the concentration of this compound exceeds its solubility in the formulation's vehicle, a phenomenon that can be triggered by temperature changes or solvent evaporation.

Troubleshooting Steps:

  • Assess Drug Concentration and Solubility:

    • Action: Determine the saturation solubility of this compound in your formulation vehicle at various temperatures. Ensure the drug concentration is below the saturation point, especially at lower storage temperatures.

    • Rationale: Prevents the drug from precipitating out of the solution.

  • Incorporate Co-solvents:

    • Action: Evaluate the addition of co-solvents such as propylene (B89431) glycol, ethanol, or polyethylene (B3416737) glycols (PEGs) to the formulation.

    • Rationale: Co-solvents can increase the solubility of the drug in the vehicle.

  • Include Crystallization Inhibitors:

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for promethazine in topical formulations?

A1: The primary degradation pathway is oxidation of the sulfur atom in the phenothiazine ring to form promethazine sulfoxide. Further oxidation and side-chain cleavage can also occur, especially under harsh conditions like exposure to strong oxidizing agents or high-intensity light.[1]

Q2: My placebo formulation is stable, but the active formulation with this compound shows instability. Why?

A2: The introduction of an active pharmaceutical ingredient (API), especially an ionic salt like this compound, can disrupt the stability of the formulation. The API can interact with the emulsifiers, affect the pH and ionic strength of the aqueous phase, and potentially alter the optimal HLB required for the emulsion. It is crucial to re-evaluate the formulation, particularly the emulsifier system and pH, after the addition of the active ingredient.

Q3: What are the ideal storage conditions for this compound topical formulations?

A3: Based on the known stability profile of promethazine, formulations should be stored at controlled room temperature, protected from light and freezing. Opaque or amber packaging is highly recommended to prevent photodegradation.

Q4: How can I be sure that my analytical method is stability-indicating?

A4: A stability-indicating method is one that can accurately quantify the active ingredient without interference from degradation products, excipients, or other impurities. To validate your method as stability-indicating, you must perform forced degradation studies. This involves subjecting the drug to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products. You must then demonstrate that your analytical method can separate the intact drug peak from all the degradation product peaks.

Q5: What is a typical beyond-use date (BUD) for a compounded promethazine topical formulation?

A5: The BUD for compounded preparations can vary significantly based on the specific formulation and the availability of stability data. One study on a compounded promethazine hydrochloride pluronic lecithin (B1663433) organogel (PLO) found that while it was chemically stable for six months, it was only physically stable for up to 60 days.[2][3] Therefore, a 60-day BUD was recommended for that specific formulation.[2][3] For a new formulation, stability testing is required to establish an appropriate BUD.

Section 3: Data Presentation

Table 1: Stability of Promethazine Hydrochloride (50 mg/mL) in Pluronic Lecithin Organogel (PLO) at Room Temperature

Time Point (Days)Mean Concentration (% of Initial)Physical Appearance
0100.0Homogeneous, uniform gel
799.5Homogeneous, uniform gel
14101.2Homogeneous, uniform gel
2898.9Homogeneous, uniform gel
4599.8Homogeneous, uniform gel
6097.6Homogeneous, uniform gel
9098.1Signs of physical instability (e.g., phase separation)
18097.5Significant physical instability

Data adapted from a study on promethazine hydrochloride. The stability of this compound may vary.[2][3]

Section 4: Experimental Protocols

Protocol: Stability-Indicating HPLC Method for Promethazine

This protocol provides a general framework. Method parameters, especially the mobile phase composition, may need to be optimized for your specific formulation.

  • Instrumentation:

    • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

    • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Chromatographic Conditions:

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (e.g., 25mM potassium phosphate, pH adjusted to 7.0) and acetonitrile (B52724) in a 50:50 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 249 nm.

    • Injection Volume: 20 µL.

    • Column Temperature: 25°C.

  • Sample Preparation:

    • Accurately weigh a portion of the topical formulation containing a known amount of this compound.

    • Dissolve the sample in a suitable solvent (e.g., methanol (B129727) or a mixture of methanol and water). The use of sonication may be required to ensure complete extraction of the drug.

    • Dilute the solution to a suitable concentration within the linear range of the method.

    • Filter the final solution through a 0.45 µm filter before injection into the HPLC system.

  • Validation:

    • The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and robustness.

Protocol: Forced Degradation Study
  • Objective: To generate potential degradation products and demonstrate the specificity of the stability-indicating analytical method.

  • Procedure:

    • Prepare solutions of this compound in a suitable solvent.

    • Expose the solutions to the following stress conditions:

      • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

      • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

      • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

      • Thermal Degradation: Store the solid drug at 105°C for 24 hours.

      • Photodegradation: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Analyze the stressed samples using the validated stability-indicating HPLC method.

  • Evaluation:

    • Assess the chromatograms for the appearance of new peaks corresponding to degradation products.

    • Ensure that the main promethazine peak is well-resolved from all degradation peaks.

Section 5: Visualizations

Promethazine Oxidative Degradation Pathway Promethazine Oxidative Degradation Pathway Promethazine Promethazine RadicalCation Promethazine Radical Cation Promethazine->RadicalCation Oxidation (-1e⁻) PromethazineSulfoxide Promethazine-5-Oxide (Promethazine Sulfoxide) RadicalCation->PromethazineSulfoxide Further Oxidation SideChainCleavage Side-Chain Cleavage Products (e.g., Phenothiazine) RadicalCation->SideChainCleavage Degradation

Caption: Oxidative degradation pathway of Promethazine.

Troubleshooting Workflow for Formulation Instability Troubleshooting Workflow for Formulation Instability Start Instability Observed (e.g., color change, phase separation) Identify_Issue Identify the Type of Instability Start->Identify_Issue Chemical_Deg Chemical Degradation (Color Change, Potency Loss) Identify_Issue->Chemical_Deg Chemical Physical_Inst Physical Instability (Phase Separation, Crystallization) Identify_Issue->Physical_Inst Physical Check_Oxidation Review Protection Against Oxidation Chemical_Deg->Check_Oxidation Check_Emulsifier Evaluate Emulsifier System (HLB, Conc.) Physical_Inst->Check_Emulsifier Check_Light Assess Photoprotection Check_Oxidation->Check_Light Check_pH Evaluate Formulation pH Check_Light->Check_pH Implement_Chem_Solutions Implement Solutions: - Add Antioxidants/Chelators - Use Opaque Packaging - Adjust/Buffer pH Check_pH->Implement_Chem_Solutions End Stable Formulation Achieved Implement_Chem_Solutions->End Check_Processing Review Processing Parameters (Homogenization, Temp.) Check_Emulsifier->Check_Processing Check_Solubility Assess Drug Solubility vs. Concentration Check_Processing->Check_Solubility Implement_Phys_Solutions Implement Solutions: - Optimize Emulsifier/Processing - Add Viscosity Modifiers - Add Co-solvents/Inhibitors Check_Solubility->Implement_Phys_Solutions Implement_Phys_Solutions->End

Caption: General workflow for troubleshooting formulation instability.

References

overcoming solubility issues of promethazine methylenedisalicylate in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with promethazine (B1679618) methylenedisalicylate in their formulations.

Frequently Asked Questions (FAQs)

Q1: What is promethazine methylenedisalicylate and why is its solubility a concern?

A1: this compound is a salt of the first-generation antihistamine promethazine. Like many active pharmaceutical ingredients (APIs), its effectiveness can be limited by poor solubility in aqueous solutions, which can lead to low bioavailability and variable absorption. The methylenedisalicylate salt form may present unique solubility characteristics compared to the more common hydrochloride salt.

Q2: What are the known solubility properties of promethazine and its salts?

Q3: What are the primary mechanisms of action for promethazine?

A3: Promethazine primarily acts as a potent antagonist of the histamine (B1213489) H1 receptor. Additionally, it exhibits antagonist activity at dopamine (B1211576) D2 receptors, muscarinic acetylcholine (B1216132) receptors, and alpha-1 adrenergic receptors. These interactions contribute to its antihistaminic, sedative, antiemetic, and anticholinergic effects.

Troubleshooting Guide for Solubility Issues

Issue 1: Low drug loading in aqueous formulations due to poor solubility.

Question: I am unable to achieve the desired concentration of this compound in my aqueous formulation. What steps can I take to improve its solubility?

Answer:

Low aqueous solubility is a common challenge. Here are several strategies you can employ, ranging from simple to more complex formulation adjustments:

  • pH Adjustment: Since promethazine is a weak base, its solubility is pH-dependent. Lowering the pH of the formulation vehicle will increase the ionization of the promethazine molecule, which generally leads to higher aqueous solubility. It is crucial to determine the pKa of this compound to identify the optimal pH range for solubilization.

  • Co-solvents: The addition of water-miscible organic solvents, known as co-solvents, can significantly increase the solubility of poorly soluble drugs. Commonly used co-solvents in pharmaceutical formulations include propylene (B89431) glycol, polyethylene (B3416737) glycol (PEG), and ethanol. A systematic screening of different co-solvents and their concentrations is recommended to find the most effective and safe combination.

  • Surfactants: Surfactants can enhance solubility by forming micelles that encapsulate the hydrophobic drug molecules. Both non-ionic (e.g., Polysorbates, Poloxamers) and ionic surfactants can be effective. The choice of surfactant and its concentration (above the critical micelle concentration, CMC) are critical for successful solubilization.

  • Complexation: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drug molecules, thereby increasing their apparent solubility. Beta-cyclodextrin and its derivatives (e.g., hydroxypropyl-β-cyclodextrin, sulfobutylether-β-cyclodextrin) are commonly used.

Issue 2: Drug precipitation upon dilution or storage.

Question: My formulation of this compound appears clear initially, but the drug precipitates out over time or upon dilution. How can I prevent this?

Answer:

Precipitation indicates that the drug concentration exceeds its equilibrium solubility in the given vehicle, leading to a supersaturated and unstable solution.

  • Optimize Solvent System: Re-evaluate your co-solvent blend or surfactant concentration. It may be necessary to increase the concentration of the solubilizing excipient or to use a combination of solubilizers to maintain the drug in solution.

  • Use of Precipitation Inhibitors: Certain polymers can act as precipitation inhibitors by sterically hindering the growth of drug crystals. Hydroxypropyl methylcellulose (B11928114) (HPMC), polyvinylpyrrolidone (B124986) (PVP), and other polymers can be added to the formulation to maintain a stable supersaturated state.

  • Solid Dispersion Technology: For solid dosage forms, creating a solid dispersion of this compound in a hydrophilic carrier can improve its dissolution rate and apparent solubility. Techniques such as spray drying or hot-melt extrusion can be employed to prepare amorphous solid dispersions.

Quantitative Data

Due to the limited availability of public data on the intrinsic solubility of this compound, this table provides solubility information for promethazine hydrochloride for comparison and outlines the solubility of the counter-ion. Researchers are encouraged to determine the experimental solubility of this compound using the protocol provided in the following section.

CompoundSolventSolubilityReference
Promethazine HCl WaterVery soluble[1][2][3]
Ethanol (95%)Freely soluble[5]
Acetic Acid (100)Freely soluble[5]
Acetic AnhydrideSparingly soluble[5]
Diethyl EtherPractically insoluble[5]
0.1 N HCl (pH 1.2)590.0 mg/mL[6]
Double-distilled water557.7 mg/mL[6]
Phosphate (B84403) buffer (pH 7.4)554.3 mg/mL[6]
Ethanol~2 mg/mL[7]
DMSO~5 mg/mL[7]
Dimethyl formamide~10 mg/mL[7]
Methylenedisalicylic Acid WaterSparingly soluble/Very slightly soluble in hot water[4][8]
MethanolFreely soluble[8]
EthanolFreely soluble[8]
EtherFreely soluble[8]
AcetoneFreely soluble[8]
Glacial Acetic AcidFreely soluble[8]

Experimental Protocols

Protocol 1: Determination of Equilibrium Solubility (Shake-Flask Method)

This protocol describes the standard shake-flask method to determine the equilibrium solubility of this compound in various solvents.

Materials:

  • This compound powder

  • Selected solvents (e.g., purified water, phosphate buffers of different pH, ethanol, propylene glycol, polyethylene glycol 400)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometric method)

Procedure:

  • Add an excess amount of this compound powder to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

  • Seal the vials tightly and place them in an orbital shaker set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the vials at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • After the equilibration period, visually inspect the vials to confirm the presence of undissolved solid.

  • Allow the vials to stand undisturbed for a short period to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved particles.

  • Dilute the filtered sample with a suitable solvent to a concentration within the calibration range of the analytical method.

  • Analyze the concentration of the dissolved this compound using a validated HPLC or UV-Vis spectrophotometric method.

  • The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.

Protocol 2: Dissolution Testing of Formulations

This protocol is adapted from a method for "this compound Fine Granules" and can be used to assess the dissolution characteristics of your formulation.[4][9]

Materials:

  • USP Dissolution Apparatus 2 (Paddle Apparatus)

  • Dissolution vessels (900 mL)

  • Dissolution medium (e.g., 0.1 N HCl, phosphate buffer pH 6.8)

  • Formulated this compound (e.g., tablets, capsules, granules)

  • Membrane filters (e.g., 0.45 µm)

  • UV-Vis Spectrophotometer or HPLC system

Procedure:

  • Prepare 900 mL of the desired dissolution medium and place it in each dissolution vessel.

  • Equilibrate the medium to 37 ± 0.5 °C.

  • Place a single dose of the this compound formulation into each vessel.

  • Start the paddle rotation at a specified speed (e.g., 50 rpm).

  • At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw a sample of the dissolution medium.

  • Filter the sample immediately through a membrane filter.

  • Analyze the concentration of dissolved this compound in the filtrate using a validated analytical method (e.g., UV-Vis spectrophotometry at a λmax of approximately 249 nm).

  • Calculate the percentage of drug dissolved at each time point relative to the labeled amount in the formulation.

Visualizations

Signaling Pathways

dot digraph "Promethazine_H1_Receptor_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Promethazine [label="Promethazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; H1_Receptor [label="Histamine H1\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gq_protein [label="Gq Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; PLC [label="Phospholipase C\n(PLC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; IP3 [label="IP3", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; DAG [label="DAG", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; ER [label="Endoplasmic\nReticulum", shape=cylinder, fillcolor="#5F6368", fontcolor="#FFFFFF"]; Ca_release [label="Ca²⁺ Release", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; PKC [label="Protein Kinase C\n(PKC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Cellular_Response [label="Cellular Response\n(e.g., smooth muscle contraction,\nincreased vascular permeability)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Promethazine -> H1_Receptor [label="Antagonist"]; H1_Receptor -> Gq_protein [label="Activates"]; Gq_protein -> PLC [label="Activates"]; PLC -> PIP2 [label="Hydrolyzes"]; PIP2 -> IP3; PIP2 -> DAG; IP3 -> ER [label="Binds to\nreceptor on"]; ER -> Ca_release; DAG -> PKC [label="Activates"]; Ca_release -> Cellular_Response; PKC -> Cellular_Response; } dot

Caption: Antagonistic action of Promethazine on the Histamine H1 receptor signaling pathway.

dot digraph "Promethazine_D2_Receptor_Signaling" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Promethazine [label="Promethazine", fillcolor="#EA4335", fontcolor="#FFFFFF"]; D2_Receptor [label="Dopamine D2\nReceptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gi_protein [label="Gi Protein", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AC [label="Adenylyl Cyclase\n(AC)", fillcolor="#34A853", fontcolor="#FFFFFF"]; ATP [label="ATP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; cAMP [label="cAMP", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PKA [label="Protein Kinase A\n(PKA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Downstream_Effects [label="Inhibition of\nDownstream Effects\n(e.g., antiemetic action)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Promethazine -> D2_Receptor [label="Antagonist"]; D2_Receptor -> Gi_protein [label="Activates"]; Gi_protein -> AC [label="Inhibits"]; AC -> ATP [style=dashed]; ATP -> cAMP [label="Conversion\nInhibited", style=dashed]; cAMP -> PKA [label="Activation\nReduced", style=dashed]; PKA -> Downstream_Effects [style=dashed]; } dot

Caption: Antagonistic action of Promethazine on the Dopamine D2 receptor signaling pathway.

Experimental Workflow

dot digraph "Solubility_Enhancement_Workflow" { graph [rankdir="TB", splines=ortho]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowsize=0.7, fontname="Arial", fontsize=9];

// Nodes Start [label="Start:\nPoorly Soluble\nPromethazine\nMethylenedisalicylate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Solubility_Screen [label="Solubility Screening\n(Protocol 1)", fillcolor="#FBBC05", fontcolor="#202124"]; pH_Adjustment [label="pH Adjustment", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Co_solvents [label="Co-solvent Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Surfactants [label="Surfactant Addition", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Complexation [label="Cyclodextrin\nComplexation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Formulation [label="Formulation Development", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dissolution_Test [label="Dissolution Testing\n(Protocol 2)", fillcolor="#FBBC05", fontcolor="#202124"]; Stability_Test [label="Stability Testing", fillcolor="#FBBC05", fontcolor="#202124"]; End [label="Optimized Formulation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> Solubility_Screen; Solubility_Screen -> pH_Adjustment; Solubility_Screen -> Co_solvents; Solubility_Screen -> Surfactants; Solubility_Screen -> Complexation; pH_Adjustment -> Formulation; Co_solvents -> Formulation; Surfactants -> Formulation; Complexation -> Formulation; Formulation -> Dissolution_Test; Dissolution_Test -> Stability_Test; Stability_Test -> End; } dot

Caption: A general workflow for addressing the solubility issues of this compound.

References

method refinement for the detection of promethazine methylenedisalicylate degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of promethazine (B1679618) methylenedisalicylate and its degradation products. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of promethazine?

A1: Promethazine is susceptible to degradation under various conditions, leading to the formation of several key products. The most commonly reported degradation products include Promethazine Sulfoxide, Isopromethazine (B104278), and N-desmethyl promethazine.[1][2] Under oxidative stress, Promethazine N-oxide can also be formed.[3]

Q2: My promethazine peak is showing significant tailing in my HPLC chromatogram. What are the likely causes and how can I resolve this?

A2: Peak tailing for a basic compound like promethazine is a common issue in reversed-phase HPLC.[1][4] The primary cause is often secondary interactions between the basic amine group of promethazine and residual acidic silanol (B1196071) groups on the silica-based stationary phase.[4][5] Here are some troubleshooting steps:

  • Mobile Phase pH Adjustment: Ensure the mobile phase pH is sufficiently low (typically pH 3-4) to keep the promethazine molecule protonated and minimize interactions with silanols.

  • Use of Mobile Phase Additives: Incorporate a competing base, such as triethylamine (B128534) (TEA), into your mobile phase. TEA will preferentially interact with the active silanol sites, reducing their availability to interact with promethazine.

  • Column Choice: Consider using a column with a less acidic, high-purity silica (B1680970) or a column with end-capping to reduce the number of available silanol groups. Phenyl hydride and UDC-Cholesterol™ columns have also been shown to produce good peak shapes for promethazine.[1]

  • Lower Analyte Concentration: High concentrations of the analyte can lead to column overload and peak tailing. Try injecting a more dilute sample.

Q3: I am having difficulty separating promethazine from its isomer, isopromethazine. What chromatographic conditions can improve this separation?

A3: The co-elution of promethazine and isopromethazine is a known challenge due to their structural similarity.[1] Standard C8 or C18 columns may not provide adequate resolution. To improve separation:

  • Specialized Columns: Employing a column with alternative selectivity, such as a UDC-Cholesterol™ column, has been demonstrated to resolve this critical pair.[1] These columns offer shape selectivity in addition to reversed-phase interactions.

  • Mobile Phase Optimization: Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and optimize the gradient elution profile. A shallow gradient can often improve the resolution of closely eluting peaks.

  • Temperature: Adjusting the column temperature can alter selectivity and may improve the separation.

Q4: Under what conditions is promethazine most likely to degrade?

A4: Forced degradation studies have shown that promethazine is susceptible to degradation under several stress conditions:

  • Oxidative Conditions: Promethazine readily degrades in the presence of oxidizing agents like hydrogen peroxide, primarily forming promethazine sulfoxide.[6][7]

  • Photolytic Conditions: Exposure to UV light can cause significant degradation.[6]

  • Thermal Stress: Elevated temperatures can induce thermal degradation.[6]

  • Acidic and Basic Conditions: While some studies report no degradation under acidic or basic conditions, others have observed degradation, indicating that the extent of degradation can be method-dependent.[6][7]

Troubleshooting Guides

Table 1: Troubleshooting Common Chromatographic Issues
IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with silanol groups on the column.- Lower the mobile phase pH (e.g., to 3.5). - Add a competing base like triethylamine (TEA) to the mobile phase. - Use an end-capped column or a column with a different stationary phase (e.g., phenyl hydride).[1]
Column overload.- Reduce the injection volume or dilute the sample.
Poor Resolution between Promethazine and Isopromethazine Co-elution of isomers.- Utilize a column with alternative selectivity, such as a UDC-Cholesterol™ column.[1] - Optimize the gradient profile of the mobile phase.
Ghost Peaks Contamination in the mobile phase or injector.- Use fresh, high-purity solvents. - Flush the injection port and sample loop.
Carryover from a previous injection.- Implement a needle wash step in the injection sequence. - Inject a blank solvent run to confirm carryover.
Baseline Noise or Drift Mobile phase not properly degassed.- Degas the mobile phase using sonication or an inline degasser.
Contaminated mobile phase or column.- Prepare fresh mobile phase. - Flush the column with a strong solvent.
Detector lamp aging.- Replace the detector lamp if it has exceeded its lifetime.

Quantitative Data Summary

Table 2: Summary of Forced Degradation Studies of Promethazine
Stress ConditionReagent/ParameterDuration% DegradationMajor Degradation Product(s)
Oxidative 30% H₂O₂15 min at RT11.99%Impurity D (likely Promethazine Sulfoxide)
Aqueous Water24 hours at RT6.82%Not specified
Acidic 5.0 N HCl30 min at RTNo degradation observed-
Alkaline 5.0 N NaOH30 min at RTNo degradation observed-
Thermal 105°C24 hoursNo degradation observed-
Humidity 40°C / 75% RH24 hoursNo degradation observed-
Photolytic 200 W·h·m⁻² (near UV)Until 1.2 x 10⁶ lux·hNo degradation observed-

Note: The extent of degradation can vary depending on the specific experimental conditions. The data presented here is a summary from a specific study for illustrative purposes.[6][7]

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for Promethazine and its Degradation Products

This protocol is a general guideline and may require optimization for specific instrumentation and samples.

  • Chromatographic System:

    • HPLC system with a UV detector.

    • Column: C8 or C18 column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[8][9][10] For improved separation of isomers, a UDC-Cholesterol™ column can be used.[1]

    • Column Temperature: 25°C.[6]

    • Autosampler Temperature: 4°C.[6]

    • Detection Wavelength: 249 nm.[9][10]

    • Injection Volume: 10 µL.[6]

  • Mobile Phase:

    • Acetonitrile and 25mM phosphate (B84403) buffer (pH 7.0) in a 50:50 (v/v) ratio.[8][9][10]

    • Flow Rate: 1 mL/min.[8][9][10]

    • Note: A gradient elution may be necessary for the separation of all degradation products.

  • Sample Preparation:

    • Dissolve an accurately weighed amount of promethazine methylenedisalicylate in the mobile phase to achieve a known concentration.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Protocol 2: Forced Degradation Study
  • Acid Degradation: Dissolve the sample in 5.0 N HCl and keep at room temperature for 30 minutes. Neutralize with an equivalent amount of NaOH before analysis.[6]

  • Base Degradation: Dissolve the sample in 5.0 N NaOH and keep at room temperature for 30 minutes. Neutralize with an equivalent amount of HCl before analysis.[6]

  • Oxidative Degradation: Treat the sample solution with 30% H₂O₂ at room temperature for 15 minutes.[6]

  • Thermal Degradation: Expose the solid drug substance to a temperature of 105°C for 24 hours.[7]

  • Photolytic Degradation: Expose the sample to near-UV light of 200 W·h·m⁻² until an energy of 1.2 x 10⁶ lux·h is reached.[6]

  • Analysis: Analyze the stressed samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualizations

cluster_stress Stress Conditions cluster_promethazine cluster_products Degradation Products Oxidative Oxidative (e.g., H₂O₂) Sulfoxide Promethazine Sulfoxide Oxidative->Sulfoxide N_oxide Promethazine N-oxide Oxidative->N_oxide Photolytic Photolytic (UV Light) Isopromethazine Isopromethazine Photolytic->Isopromethazine Thermal Thermal (Heat) N_desmethyl N-desmethyl promethazine Thermal->N_desmethyl Promethazine Promethazine Promethazine->Sulfoxide Promethazine->Isopromethazine Promethazine->N_desmethyl Promethazine->N_oxide

Caption: Degradation pathway of promethazine under various stress conditions.

start Start: Sample Preparation hplc HPLC Analysis (C8/C18 or specialized column) start->hplc mobile_phase Mobile Phase Preparation (e.g., ACN:Buffer) start->mobile_phase detection UV Detection (e.g., 249 nm) hplc->detection mobile_phase->hplc data Data Acquisition and Processing detection->data end End: Report Generation data->end

Caption: General experimental workflow for HPLC analysis of promethazine.

start Problem: Peak Tailing check_ph Is mobile phase pH low enough (e.g., <4)? start->check_ph adjust_ph Action: Lower mobile phase pH check_ph->adjust_ph No check_additive Is a competing base (e.g., TEA) present? check_ph->check_additive Yes adjust_ph->check_additive add_additive Action: Add competing base to mobile phase check_additive->add_additive No check_column Is an end-capped or specialty column being used? check_additive->check_column Yes add_additive->check_column change_column Action: Switch to a more inert or specialized column check_column->change_column No end Resolution: Improved Peak Shape check_column->end Yes change_column->end

Caption: Troubleshooting decision tree for addressing peak tailing.

References

Technical Support Center: Enhancing the Oral Bioavailability of Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experiments aimed at enhancing the oral bioavailability of promethazine (B1679618) methylenedisalicylate.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge to the oral bioavailability of promethazine?

A1: The primary challenge is extensive first-pass metabolism in the liver. After oral administration, promethazine is absorbed from the gastrointestinal tract and transported to the liver via the portal vein, where a significant portion is metabolized before it can reach systemic circulation. This results in a low oral bioavailability of approximately 25%.[1][2][3][4][5] The primary enzyme responsible for this metabolism is the cytochrome P450 enzyme, CYP2D6.[6]

Q2: How does the methylenedisalicylate salt form potentially influence the bioavailability of promethazine compared to the more common hydrochloride salt?

  • Altered Solubility and Dissolution: The methylenedisalicylate salt may have different aqueous solubility and dissolution characteristics than the hydrochloride salt. Enhanced solubility and a faster dissolution rate can lead to improved absorption.[1]

  • Changes in Crystal Form: Different salt forms can result in different crystalline structures (polymorphs), which can affect the drug's stability and dissolution properties.

  • Microenvironment pH: The salt can influence the pH of the microenvironment surrounding the drug particles in the gastrointestinal tract, which can impact both dissolution and absorption.

It is crucial to experimentally determine the physicochemical properties of promethazine methylenedisalicylate to understand its specific advantages or disadvantages compared to the hydrochloride salt.

Q3: What are the most promising strategies to enhance the oral bioavailability of promethazine?

A3: Given the high first-pass metabolism, the most promising strategies involve either bypassing the gastrointestinal tract and liver or protecting the drug from metabolic enzymes. Key approaches include:

  • Sublingual or Buccal Delivery: Formulations such as orodispersible tablets, sublingual tablets, and mouth dissolving films are designed for rapid disintegration in the oral cavity and absorption through the oral mucosa.[7][9][11][12][13][14][15][16] This route allows the drug to directly enter the systemic circulation, bypassing the gastrointestinal tract and the liver, thus avoiding first-pass metabolism.[11]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can enhance the oral bioavailability of lipophilic drugs by presenting the drug in a solubilized state and potentially promoting lymphatic transport, which also bypasses the liver.[15]

  • Nanoparticle Formulations: Encapsulating promethazine in nanoparticles can protect it from degradation in the gastrointestinal tract and from metabolic enzymes, potentially leading to increased absorption and bioavailability.[11][15]

Troubleshooting Guides

Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
  • Symptoms: Inconsistent and low plasma concentrations of promethazine are observed after oral administration of a suspension or simple tablet formulation in animal models like rats.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Poor Aqueous Solubility/Dissolution of the Methylenedisalicylate Salt 1. Characterize Physicochemical Properties: Determine the aqueous solubility of this compound at different pH values (e.g., 1.2, 4.5, 6.8) to simulate the gastrointestinal environment.[8] 2. Perform In Vitro Dissolution Testing: Use the protocol for "this compound Fine Granules" as a starting point.[17] Compare the dissolution profile to a promethazine hydrochloride standard. 3. Particle Size Reduction: Employ micronization or nanomilling to increase the surface area of the drug particles, which can enhance the dissolution rate.[18]
Extensive First-Pass Metabolism 1. In Vitro Metabolism Assay: Incubate this compound with rat liver microsomes to quantify its metabolic stability and identify the major metabolites. This will confirm the extent of first-pass metabolism in the specific animal model. 2. Consider Alternative Routes of Administration: For initial efficacy studies, consider intraperitoneal or intravenous administration to bypass first-pass metabolism and establish a baseline for systemic exposure.[19][20]
P-glycoprotein (P-gp) Efflux 1. Caco-2 Permeability Assay: Perform a bidirectional Caco-2 assay to determine the apparent permeability coefficient (Papp) in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the involvement of efflux transporters like P-gp.[14][21] 2. Caco-2 Assay with P-gp Inhibitor: Repeat the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil). A significant increase in A-B permeability and a decrease in the efflux ratio would confirm that promethazine is a P-gp substrate.[14]
Issue 2: Difficulty in Formulating an Effective Orodispersible Tablet/Film
  • Symptoms: The formulated orodispersible dosage form exhibits poor mechanical strength (high friability), slow disintegration time, or incomplete drug release.

  • Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inappropriate Excipient Selection 1. Optimize Superdisintegrant: Experiment with different types and concentrations of superdisintegrants (e.g., crospovidone, sodium starch glycolate) to achieve rapid disintegration.[11] 2. Select Suitable Binder: The choice and concentration of the binder are critical for balancing tablet hardness and disintegration time. 3. Taste-Masking Agent: If the bitterness of promethazine is an issue, incorporate a taste-masking agent like Eudragit E 100.[11][22]
Manufacturing Process Issues 1. Direct Compression Parameters: For tablets, optimize the compression force. Too high a force can increase hardness but may prolong disintegration time.[7] 2. Solvent Casting for Films: For oral films, ensure proper viscosity of the casting solution and optimize the drying temperature and time to achieve uniform films with good mechanical properties.[12][15]
Incomplete In Vitro Dissolution 1. Modify Dissolution Test Method: For oral films, standard paddle or basket apparatus may not be suitable. Consider using a paddle-over-disc or a flow-through cell method to ensure the film remains submerged and exposed to the dissolution medium.[2][16] 2. Optimize Formulation for Drug Release: Ensure that the drug is in a readily soluble form within the formulation. The inclusion of solubilizing agents may be necessary.

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters for promethazine from various formulations and experimental conditions. Note that these values are for promethazine hydrochloride and may differ for the methylenedisalicylate salt.

Table 1: Pharmacokinetic Parameters of Promethazine After Administration of a 50 mg Oral Syrup and a 50 mg Rectal Suppository in Healthy Subjects [4]

FormulationCmax (ng/mL)Tmax (hours)
Oral Syrup 19.34.4
Rectal Suppository 9.046.7 - 8.6

Table 2: Bioavailability Comparison of Mouth Dissolving Film of Promethazine Hydrochloride vs. Marketed Tablet in Rabbits [9]

Pharmacokinetic ParameterTest Formulation (Mouth Dissolving Film)Reference Formulation (Marketed Tablet)
Cmax (ng/ml) 112.245-
AUC0-t (ng/ml.hr) 106.451-
AUC0-∞ (ng/ml.hr) 104.067-

Note: The study concluded that the mouth dissolving film is bioequivalent to the reference tablet.[9]

Experimental Protocols

In Vitro Dissolution Testing for this compound Oral Films

Objective: To assess the in vitro drug release profile of a this compound oral film.

Apparatus: USP Dissolution Apparatus 2 (Paddle) with a paddle-over-disc assembly or USP Apparatus 1 (Basket).[2][16]

Dissolution Medium: 900 mL of simulated saliva (pH 6.8) or 0.1 N HCl.[4]

Procedure:

  • Pre-heat the dissolution medium to 37 ± 0.5°C.

  • Place one oral film on a watch glass or attach it to a glass disc for the paddle method. For the basket method, place the film in the basket.

  • Lower the paddle/basket into the dissolution vessel and start the rotation at a specified speed (e.g., 50 rpm).

  • Withdraw aliquots of the dissolution medium (e.g., 5 mL) at predetermined time intervals (e.g., 2, 5, 10, 15, 30, and 60 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples through a 0.45 µm syringe filter.

  • Analyze the concentration of promethazine in the samples using a validated analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Calculate the cumulative percentage of drug released at each time point.

Caco-2 Permeability Assay

Objective: To determine the intestinal permeability of this compound and assess its potential as a substrate for efflux transporters like P-gp.

Methodology:

  • Cell Culture: Culture Caco-2 cells on semipermeable filter supports in a transwell plate for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[23]

  • Monolayer Integrity Assessment:

    • Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers using a voltohmmeter. Only use monolayers with TEER values above a pre-determined threshold (e.g., >250 Ω·cm²).[21]

    • Confirm monolayer integrity by measuring the transport of a paracellular marker (e.g., Lucifer yellow or ¹⁴C-mannitol) with low permeability.

  • Transport Experiment (Bidirectional):

    • Apical to Basolateral (A-B) Transport (Absorption):

      • Wash the monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at pH 7.4.

      • Add the test solution containing this compound to the apical (upper) chamber.

      • Add fresh transport buffer to the basolateral (lower) chamber.

      • Incubate at 37°C with gentle shaking.

      • At specified time points, collect samples from the basolateral chamber and replace with fresh buffer.

    • Basolateral to Apical (B-A) Transport (Efflux):

      • Add the test solution to the basolateral chamber and fresh transport buffer to the apical chamber.

      • Collect samples from the apical chamber at the same time points.

  • Sample Analysis: Quantify the concentration of promethazine in the collected samples using a sensitive analytical method like LC-MS/MS.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions using the following equation: Papp = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C₀ is the initial drug concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

    • An efflux ratio > 2 suggests that the compound is a substrate for active efflux.[14]

In Situ Single-Pass Intestinal Perfusion in Rats

Objective: To evaluate the intestinal absorption rate and permeability of this compound in a model that closely mimics in vivo conditions.

Methodology:

  • Animal Preparation:

    • Fast male Sprague-Dawley rats overnight with free access to water.

    • Anesthetize the rat (e.g., with an intraperitoneal injection of ketamine/xylazine).

    • Maintain the body temperature at 37°C using a heating pad.

    • Perform a midline abdominal incision to expose the small intestine.

    • Isolate a segment of the jejunum (approximately 10-15 cm).

    • Cannulate both ends of the intestinal segment with flexible tubing. Be careful not to disturb the blood supply.

  • Perfusion:

    • Gently rinse the intestinal segment with pre-warmed saline (37°C) to remove any residual contents.

    • Perfuse the segment with a Krebs-Ringer buffer solution (pH 6.5) containing a known concentration of this compound and a non-absorbable marker (e.g., phenol (B47542) red) at a constant flow rate (e.g., 0.2 mL/min) using a syringe pump.[22][24]

    • Allow the system to stabilize for 30-60 minutes.

    • Collect the perfusate from the outlet cannula at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.

  • Sample Analysis:

    • Accurately measure the volume and weight of the collected perfusate to determine the net water flux.

    • Analyze the concentration of promethazine and the non-absorbable marker in the perfusate samples using HPLC or LC-MS/MS.

  • Data Analysis:

    • Calculate the effective permeability coefficient (Peff) using the following equation, correcting for water flux: Peff = (-Q * ln(Cout_corr / Cin_corr)) / (2 * π * r * L) where Q is the flow rate, Cout_corr and Cin_corr are the corrected outlet and inlet drug concentrations, r is the radius of the intestinal segment, and L is the length of the perfused segment.

Visualizations

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_formulation Formulation Development cluster_in_situ_vivo In Situ / In Vivo Evaluation solubility Solubility & Dissolution Testing caco2 Caco-2 Permeability Assay solubility->caco2 Assess intrinsic properties formulation Formulation Design (e.g., Orodispersible Film) caco2->formulation Inform formulation strategy metabolism Liver Microsome Metabolic Stability metabolism->formulation perfusion In Situ Intestinal Perfusion formulation->perfusion Test formulation performance pk_study In Vivo Pharmacokinetic Study (Animal Model) perfusion->pk_study Predict in vivo absorption

Caption: A typical experimental workflow for enhancing oral bioavailability.

first_pass_metabolism cluster_absorption GI Absorption cluster_liver Liver cluster_circulation Systemic Circulation oral_dose Oral Dose (Promethazine Methylenedisalicylate) gi_tract GI Tract oral_dose->gi_tract Ingestion portal_vein Portal Vein gi_tract->portal_vein Absorption liver_metabolism Metabolism by CYP2D6 portal_vein->liver_metabolism metabolites Inactive Metabolites liver_metabolism->metabolites Elimination systemic_circulation Systemic Circulation (Reduced Bioavailability) liver_metabolism->systemic_circulation First Pass

Caption: The impact of first-pass metabolism on oral promethazine.

troubleshooting_logic start Low Oral Bioavailability Observed in Animal Study solubility Is aqueous solubility and dissolution rate low? start->solubility permeability Is intestinal permeability low? solubility->permeability No solubility_action Action: - Particle size reduction - Salt form optimization - Use of solubilizers solubility->solubility_action Yes metabolism Is first-pass metabolism high? permeability->metabolism No permeability_action Action: - Use permeation enhancers - Prodrug approach - Investigate efflux (Caco-2) permeability->permeability_action Yes metabolism_action Action: - Bypass first-pass effect  (e.g., sublingual delivery) - Co-administer with  CYP2D6 inhibitor (preclinically) metabolism->metabolism_action Yes end Optimized Formulation for In Vivo Testing metabolism->end No solubility_action->permeability permeability_action->metabolism metabolism_action->end

Caption: A decision tree for troubleshooting low oral bioavailability.

References

Technical Support Center: Strategies to Prevent Photodegradation of Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the investigation of promethazine (B1679618) methylenedisalicylate photodegradation.

Frequently Asked Questions (FAQs)

Q1: What is photodegradation and why is it a concern for promethazine methylenedisalicylate?

A1: Photodegradation is the chemical breakdown of a substance induced by exposure to light, particularly UV and visible radiation.[1] For promethazine, a phenothiazine (B1677639) derivative, this is a significant concern as the molecule is inherently photosensitive and can degrade into various photoproducts upon light exposure.[2] This degradation can lead to a loss of potency, the formation of colored byproducts, and potentially the generation of toxic substances, thereby compromising the safety and efficacy of the drug product.[1]

Q2: What are the primary factors that influence the rate of photodegradation of promethazine?

A2: The primary factors influencing promethazine photodegradation include:

  • Wavelength and Intensity of Light: UV light, having higher energy, is generally more damaging than visible light.[3] The rate of degradation is also dependent on the intensity of the light source.

  • pH of the Solution: The degradation rate of promethazine hydrochloride has been shown to increase with increasing pH.[4][5]

  • Presence of Oxygen: Photodegradation often involves photo-oxidation, making the exclusion of oxygen a critical preventative measure.[1][6]

  • Formulation Excipients: Some excipients can act as photosensitizers, accelerating degradation, while others, like antioxidants and UV absorbers, can be protective.[7]

  • Packaging: The type of primary packaging plays a crucial role in protecting the drug from light exposure.[1][6]

Q3: What are the known photodegradation products of promethazine?

A3: The photodegradation of promethazine can result in several byproducts. The most commonly identified degradation products include promethazine sulfoxide, desmonomethyl promethazine, and desmonomethyl promethazine sulfoxide.[2] The formation of these products involves oxidation of the sulfur atom in the phenothiazine ring and N-demethylation of the side chain.

Q4: How can I prevent or minimize the photodegradation of my this compound samples during experiments?

A4: To minimize photodegradation during experimental work, consider the following strategies:

  • Work in a Controlled Light Environment: Whenever possible, conduct experiments under subdued or amber light.

  • Use Protective Containers: Store and handle solutions in amber glass vials or containers wrapped in aluminum foil.[1][6]

  • Deoxygenate Solutions: If working with solutions, sparging with an inert gas like nitrogen or argon can help to remove dissolved oxygen.

  • Control the pH: Maintaining a lower pH (around 5.0) can help to reduce the rate of degradation.[5]

  • Incorporate Antioxidants: The addition of antioxidants, such as sodium metabisulfite (B1197395) (SMBS), can effectively inhibit photo-oxidation.[8]

Troubleshooting Guides

Issue 1: Rapid and Unexpected Degradation of this compound in Solution
Potential Cause Troubleshooting Step Expected Outcome
High Light Exposure Conduct all sample manipulations in a darkroom or under amber light. Wrap all containers with aluminum foil.Reduced degradation of the sample compared to the control exposed to ambient light.
Presence of Oxygen Deoxygenate the solvent and the sample solution by bubbling with nitrogen or argon gas for 15-20 minutes before and during the experiment.Slower degradation rate in the deoxygenated sample.
Unfavorable pH Measure the pH of the solution. Adjust to a pH around 5.0 using an appropriate buffer system (e.g., acetate (B1210297) buffer).Stabilization of the this compound solution.
Contaminated Glassware Ensure all glassware is thoroughly cleaned and rinsed with high-purity solvent to remove any trace metal ions that can catalyze degradation.Consistent and reproducible degradation rates.
Photosensitizing Impurities Analyze the purity of the this compound sample and any excipients used. If impurities are detected, purify the sample or use higher purity grade materials.A decrease in the degradation rate with purer materials.
Issue 2: Inconsistent Results in Photostability Studies
Potential Cause Troubleshooting Step Expected Outcome
Variable Light Source Intensity Calibrate the light source in the photostability chamber before each experiment using a radiometer or lux meter.Consistent light exposure across different experiments, leading to more reproducible results.
Temperature Fluctuations Monitor the temperature inside the photostability chamber. Ensure that the temperature remains constant and that samples are not being heated by the light source. Use a dark control stored at the same temperature.Differentiation between photodegradation and thermal degradation.
Non-Homogeneous Sample Exposure For solid samples, ensure a thin, uniform layer. For liquid samples, use a standardized container and fill volume to ensure consistent light path length.Uniform degradation across the sample, leading to more accurate quantification.
Inadequate Analytical Method Verify that the analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent drug from all potential degradation products without interference.Accurate measurement of the parent drug and its degradation products.

Quantitative Data Summary

The following tables summarize the impact of various factors on the degradation of promethazine. Note: The majority of available data is for promethazine hydrochloride; however, the principles are applicable to this compound.

Table 1: Effect of pH on the Thermal Degradation Rate of Promethazine Hydrochloride

pHFirst-Order Rate Constant (k)
2.98Lower
3.94Intermediate
5.12Higher
Data adapted from thermal degradation studies, which indicate a similar pH-dependent trend for photodegradation.[5]

Table 2: Influence of Sodium Metabisulfite (SMBS) on Promethazine Hydrochloride Stability

SMBS Concentration (% w/v)Promethazine Degradation
LowHigher
HighLower
Qualitative summary indicating that an increase in SMBS concentration leads to a decrease in promethazine degradation.[8]

Experimental Protocols

Protocol 1: Forced Photodegradation Study of this compound

Objective: To evaluate the photosensitivity of this compound under controlled light exposure.

Materials:

  • This compound

  • Solvent (e.g., water, methanol, or a suitable buffer)

  • Calibrated photostability chamber with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or a combination of cool white fluorescent and near-UV lamps).[9][10]

  • Transparent and amber glass vials

  • Aluminum foil

  • HPLC system with a UV detector

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the chosen solvent.

    • Prepare three sets of samples:

      • Light-Exposed Sample: Pipette the solution into a transparent glass vial.

      • Dark Control: Pipette the solution into a transparent glass vial and wrap it completely in aluminum foil.

      • Amber Vial Control: Pipette the solution into an amber glass vial.

  • Light Exposure:

    • Place all three sample sets in the photostability chamber.

    • Expose the samples to a controlled light source as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter).[10]

  • Sample Analysis:

    • At specified time intervals (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each sample.

    • Analyze the aliquots by a validated, stability-indicating HPLC method to determine the concentration of remaining this compound and the formation of any degradation products.

  • Data Evaluation:

    • Calculate the percentage of degradation for each sample at each time point.

    • Compare the degradation profiles of the light-exposed sample, the dark control, and the amber vial control to assess the extent of photodegradation and the effectiveness of the protective packaging.

Protocol 2: Stability-Indicating HPLC Method for Promethazine and its Photodegradation Products

Objective: To quantify promethazine and its primary photodegradation products.

HPLC Parameters (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 25 mM phosphate (B84403) buffer, pH 7.0) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 249 nm

  • Column Temperature: 30 °C

  • Injection Volume: 20 µL

Procedure:

  • Standard Preparation:

    • Prepare standard solutions of this compound and any available degradation product standards (e.g., promethazine sulfoxide) at known concentrations.

  • Sample Preparation:

    • Dilute the samples from the forced degradation study to an appropriate concentration within the linear range of the assay.

  • Analysis:

    • Inject the standards and samples onto the HPLC system.

    • Identify and quantify the peaks based on the retention times and peak areas of the standards.

  • Method Validation:

    • The method should be validated according to ICH Q2(R1) guidelines to ensure specificity, linearity, accuracy, precision, and robustness.

Visualizations

Photodegradation_Pathway Promethazine Promethazine Sulfoxide Promethazine Sulfoxide Promethazine->Sulfoxide Photo-oxidation N_Desmethyl N-Desmethylpromethazine Promethazine->N_Desmethyl N-Demethylation N_Desmethyl_Sulfoxide N-Desmethylpromethazine Sulfoxide Sulfoxide->N_Desmethyl_Sulfoxide N-Demethylation N_Desmethyl->N_Desmethyl_Sulfoxide Photo-oxidation

Caption: Proposed photodegradation pathway of promethazine.

Experimental_Workflow cluster_prep Sample Preparation cluster_exposure Light Exposure cluster_analysis Analysis Prep Prepare Promethazine Methylenedisalicylate Solution Sample_Exposed Aliquot to Transparent Vial Prep->Sample_Exposed Sample_Dark Aliquot to Foil-Wrapped Transparent Vial Prep->Sample_Dark Sample_Amber Aliquot to Amber Vial Prep->Sample_Amber Photostability_Chamber Place Samples in Photostability Chamber Sample_Exposed->Photostability_Chamber Sample_Dark->Photostability_Chamber Sample_Amber->Photostability_Chamber Sampling Withdraw Aliquots at Time Intervals Photostability_Chamber->Sampling HPLC HPLC Analysis Sampling->HPLC Data Calculate % Degradation HPLC->Data

Caption: Workflow for a forced photodegradation study.

References

Technical Support Center: Optimization of Mobile Phase for Promethazine Methylenedisalicylate HPLC Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of the mobile phase in the HPLC separation of promethazine (B1679618) methylenedisalicylate.

Troubleshooting Guide

This guide addresses common issues encountered during the HPLC analysis of promethazine, offering potential causes and systematic solutions.

Issue Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing) - Secondary Silanol (B1196071) Interactions: Promethazine's amine groups can interact with residual silanols on the HPLC column packing, causing peak tailing.[1] - Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of promethazine, influencing its interaction with the stationary phase.1. Adjust Mobile Phase pH: Ensure the mobile phase pH is appropriately controlled, often by using a buffer. For basic compounds like promethazine, a lower pH (e.g., 2.5-3.5) can protonate the amine groups and reduce tailing. 2. Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions. 3. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase (e.g., 0.1%) to block the active silanol sites.[2][3]
Poor Resolution/Co-elution - Inadequate Mobile Phase Strength: The organic solvent concentration may be too high or too low, leading to insufficient separation from other components or impurities. - Incorrect Mobile Phase Composition: The choice of organic solvent (e.g., acetonitrile (B52724) vs. methanol) may not provide the necessary selectivity.1. Optimize Organic Solvent Ratio: Systematically vary the ratio of the organic solvent to the aqueous phase to find the optimal separation. 2. Evaluate Different Organic Solvents: Test different organic solvents like acetonitrile and methanol (B129727), as they offer different selectivities. A mixture of both can also be beneficial.[4] 3. Consider Gradient Elution: If isocratic elution does not provide adequate separation of all components, develop a gradient method.[4]
Variable Retention Times - Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition, especially the buffer concentration or pH, can lead to shifts in retention time. - Fluctuating Column Temperature: Changes in the column temperature can affect analyte retention.1. Ensure Precise Mobile Phase Preparation: Use a calibrated pH meter and precise volumetric measurements for all mobile phase components. 2. Use a Column Oven: Maintain a constant and controlled column temperature throughout the analysis.[4] 3. Degas the Mobile Phase: Properly degas the mobile phase before use to prevent bubble formation, which can affect the pump performance and lead to retention time variability.
High Backpressure - Precipitation of Buffer Salts: The buffer in the aqueous phase may precipitate when mixed with a high concentration of organic solvent. - Clogged Frit or Column: Particulate matter from the sample or mobile phase can clog the system.1. Check Buffer Solubility: Ensure the chosen buffer is soluble in the entire range of mobile phase compositions used in the method. 2. Filter the Mobile Phase: Filter all mobile phase components through a 0.45 µm or 0.22 µm filter before use. 3. Filter Samples: Ensure all samples are filtered before injection.

Frequently Asked Questions (FAQs)

1. What is a good starting point for a mobile phase for promethazine HPLC separation?

A common starting point for reversed-phase HPLC of promethazine is a mixture of acetonitrile and a phosphate (B84403) buffer at a pH between 2.5 and 7.0.[4][5][6] A typical initial composition could be 35% acetonitrile and 65% 20 mM sodium phosphate buffer at pH 2.5.[5]

2. How does the pH of the mobile phase affect the separation of promethazine?

The pH of the mobile phase is a critical parameter as it influences the ionization state of promethazine, which has a pKa value.[4][7] Adjusting the pH can significantly impact retention time, peak shape, and selectivity. For basic compounds like promethazine, working at a low pH (e.g., 2.5-3.5) ensures the analyte is in its protonated, more polar form, which can lead to better peak shapes on silica-based columns.

3. What are the advantages of using acetonitrile versus methanol in the mobile phase?

Acetonitrile generally has a lower viscosity, resulting in lower backpressure, and often provides different selectivity compared to methanol. Methanol is a protic solvent and can engage in hydrogen bonding interactions, which can be advantageous for separating certain compounds. The choice between the two often comes down to empirical testing to see which provides the better separation for the specific sample matrix.[4]

4. When should I consider using a gradient elution method?

A gradient elution is beneficial when analyzing a sample containing compounds with a wide range of polarities. If some peaks elute very early and others have very long retention times in an isocratic run, a gradient can provide better overall separation and shorter run times.[4]

5. What type of HPLC column is recommended for promethazine analysis?

Reversed-phase columns, such as C8 or C18, are most commonly used for promethazine analysis.[4][5] The choice between C8 and C18 depends on the desired hydrophobicity and retention characteristics. C18 columns are more hydrophobic and will generally provide more retention for promethazine.

Experimental Protocols

Protocol 1: Isocratic Method Development

This protocol outlines a systematic approach to developing an isocratic HPLC method for promethazine.

  • Column Selection: Start with a C18 column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase Preparation:

    • Aqueous Phase: Prepare a 25 mM phosphate buffer and adjust the pH to 3.0 with phosphoric acid.

    • Organic Phase: Use HPLC-grade acetonitrile.

  • Initial Conditions:

    • Mobile Phase Composition: Acetonitrile:Buffer (40:60 v/v).

    • Flow Rate: 1.0 mL/min.[5][6]

    • Detection Wavelength: 254 nm.[4][5]

    • Column Temperature: 25°C.[4]

  • Optimization:

    • Inject a standard solution of promethazine.

    • If the retention time is too long, increase the percentage of acetonitrile.

    • If the retention time is too short or resolution is poor, decrease the percentage of acetonitrile.

    • Adjust the pH of the buffer if peak tailing is observed.

Protocol 2: Gradient Method for Related Substances

This protocol is for separating promethazine from its related substances and impurities.

  • Column Selection: A Symmetry Shield RP8 column (4.6 x 150 mm, 5 µm) can be effective.[4]

  • Mobile Phase Preparation:

    • Mobile Phase A: 3.4% potassium dihydrogen phosphate solution in water, with pH adjusted to 7.0 with dilute potassium hydroxide, mixed with acetonitrile and methanol (40:40:20 ratio).[4]

    • Mobile Phase B: Acetonitrile:Methanol (60:40 v/v).[4]

  • Gradient Program:

    • A linear gradient can be employed, starting with a higher proportion of Mobile Phase A and increasing the proportion of Mobile Phase B over time to elute more hydrophobic impurities.[4]

  • Flow Rate and Detection:

    • Flow Rate: 1.0 mL/min.[4]

    • Detection Wavelength: 254 nm.[4]

Data Presentation

Table 1: Example HPLC Method Parameters for Promethazine Analysis
ParameterMethod 1Method 2Method 3
Column Heritage C18 (4.6 x 250 mm, 5 µm)[5]Symmetry Shield RP8 (4.6 x 150 mm, 5 µm)[4]C8 (2) (4.6 x 150 mm, 3 µm)[6]
Mobile Phase 35% ACN, 65% 20 mM NaH2PO4 pH 2.5[5]Gradient (See Protocol 2)[4]50% ACN, 50% 25 mM Phosphate Buffer pH 7.0[6]
Flow Rate 1.0 mL/min[5]1.0 mL/min[4]1.0 mL/min[6]
Detection UV at 254 nm[5]UV at 254 nm[4]UV at 249 nm[6]

Visualizations

Mobile_Phase_Optimization_Workflow cluster_optimization Optimization Loop start Define Separation Goal (e.g., Isocratic vs. Gradient) col_select Select Column (e.g., C18, C8) start->col_select mp_prep Prepare Initial Mobile Phase (e.g., ACN:Buffer) col_select->mp_prep initial_run Perform Initial HPLC Run mp_prep->initial_run eval Evaluate Chromatogram (Retention, Resolution, Peak Shape) initial_run->eval opt_retention Adjust Organic % (Increase for shorter RT, Decrease for longer RT) eval->opt_retention Retention Time Issue opt_resolution Change Organic Solvent (ACN/MeOH) or Adjust pH eval->opt_resolution Resolution Issue opt_peakshape Adjust pH or Add Modifier (e.g., TEA for tailing) eval->opt_peakshape Peak Shape Issue final_method Final Validated Method eval->final_method Acceptable Results opt_retention->initial_run opt_resolution->initial_run opt_peakshape->initial_run

Caption: Workflow for systematic mobile phase optimization in HPLC.

Troubleshooting_Peak_Tailing issue Problem: Peak Tailing for Promethazine cause1 Potential Cause 1 Secondary Silanol Interactions issue->cause1 cause2 Potential Cause 2 Inappropriate Mobile Phase pH issue->cause2 solution1a Solution 1a Use a Base-Deactivated Column cause1->solution1a solution1b Solution 1b Add a Competing Base (e.g., TEA) cause1->solution1b solution2 Solution 2 Lower Mobile Phase pH (e.g., 2.5-3.5) cause2->solution2

Caption: Troubleshooting guide for addressing peak tailing in promethazine HPLC analysis.

References

addressing excipient incompatibility in promethazine methylenedisalicylate formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing excipient incompatibility issues encountered during the formulation of promethazine (B1679618) methylenedisalicylate.

Frequently Asked Questions (FAQs)

Q1: What is promethazine methylenedisalicylate and how might its properties differ from promethazine hydrochloride?

This compound is a salt of promethazine with 5,5'-methylenedisalicylic acid.[1] While extensive data on this specific salt is limited, it is crucial to consider how the counter-ion may influence its physicochemical properties compared to the more common promethazine hydrochloride salt. The methylenedisalicylate counter-ion is larger and less soluble in water than the chloride ion, which may affect the solubility, dissolution rate, and hygroscopicity of the resulting salt.

Q2: Are there known excipient incompatibilities for this compound?

Q3: What are the common excipient incompatibilities observed with promethazine hydrochloride that might be relevant for the methylenedisalicylate salt?

Studies on promethazine hydrochloride have highlighted incompatibilities with certain excipients:

  • Lactose: Discoloration, often brown, has been observed, suggesting a Maillard reaction between the secondary amine of promethazine and the reducing sugar lactose.[2][3]

  • Magnesium Stearate: As an alkaline lubricant, it can lead to the release of the free base of the amine salt, which may have different stability characteristics.[2][4]

  • Oxidizing agents: Promethazine, a phenothiazine (B1677639) derivative, is susceptible to oxidation, which can be exacerbated by excipients containing peroxide impurities (e.g., povidone, polyethylene (B3416737) glycols).[5][6][7]

It is reasonable to hypothesize that this compound would be susceptible to similar incompatibilities, particularly those involving the promethazine molecule itself.

Q4: How might the methylenedisalicylate counter-ion contribute to incompatibilities?

The methylenedisalicylate counter-ion contains phenolic hydroxyl groups and carboxylic acid groups.[1] Phenolic compounds can be prone to oxidation and may interact with other formulation components.[8] The presence of these functional groups could introduce new potential incompatibilities not seen with the hydrochloride salt.

Q5: What role do moisture and pH play in the stability of promethazine formulations?

Moisture is a critical factor in many drug-excipient interactions, as it can facilitate chemical reactions.[2] For promethazine hydrochloride, stability is known to be pH-dependent, with increased degradation at higher pH levels.[9][10] The pH of a saturated solution of promethazine hydrochloride is between 4.0 and 5.5.[11][12] The micro-pH environment created by excipients in a solid dosage form can significantly impact the stability of the drug.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solutions
Discoloration (e.g., browning, blueish tint) of the formulation upon storage. - Maillard Reaction: Interaction between the amine group of promethazine and a reducing sugar excipient (e.g., lactose).- Oxidation: Degradation of the promethazine (phenothiazine ring system) or the methylenedisalicylate moiety. This can be accelerated by light, heat, and the presence of metal ions or peroxide impurities in excipients.- Replace reducing sugars with non-reducing alternatives like mannitol (B672) or microcrystalline cellulose.- Incorporate an antioxidant (e.g., butylated hydroxytoluene, sodium metabisulfite) into the formulation.- Control moisture content during manufacturing and storage.- Use packaging that protects from light.
Formation of unknown peaks in the HPLC chromatogram during stability studies. - Hydrolysis: Degradation of the methylenedisalicylate ester linkages (if any are formed during processing) or other excipients.- Interaction with excipients: Formation of adducts between promethazine and excipient degradation products.- Conduct forced degradation studies to identify potential degradation products.- Perform systematic compatibility studies with individual excipients to pinpoint the source of the interaction.- Consider alternative excipients with lower reactivity.
Changes in physical properties (e.g., hardness, dissolution rate) over time. - Polymorphic transformation: Changes in the crystalline structure of the drug or excipients.- Physical interaction with excipients: Adsorption of the drug onto the surface of excipients or changes in the formulation's microstructure.- Characterize the solid-state properties of the drug and excipients using techniques like DSC and XRPD.- Evaluate the impact of manufacturing processes (e.g., milling, compression) on the physical form of the components.- Select excipients that are known to have good physical stability.

Experimental Protocols

Differential Scanning Calorimetry (DSC) for Initial Screening
  • Objective: To rapidly screen for potential physical and chemical interactions between this compound and excipients.

  • Methodology:

    • Accurately weigh 2-5 mg of the individual drug, excipient, and a 1:1 physical mixture into aluminum DSC pans.

    • Seal the pans and place them in the DSC instrument.

    • Heat the samples at a constant rate (e.g., 10°C/min) over a defined temperature range (e.g., 25°C to 300°C) under a nitrogen purge.

    • Record the heat flow as a function of temperature.

  • Interpretation: The appearance of new peaks, disappearance of existing peaks, or shifts in peak temperatures in the thermogram of the physical mixture compared to the individual components may indicate an interaction.

Isothermal Stress Testing (IST)
  • Objective: To evaluate the chemical stability of this compound in the presence of excipients under accelerated conditions.

  • Methodology:

    • Prepare 1:1 (or other relevant ratios) physical mixtures of the drug and each excipient.

    • Place the mixtures in sealed vials. For some samples, add a small amount of water (e.g., 5% w/w) to simulate high humidity conditions.

    • Store the vials at an elevated temperature (e.g., 55°C) for a specified period (e.g., 1-4 weeks).

    • At predetermined time points, visually inspect the samples for any changes in color or appearance.

    • Analyze the samples using a stability-indicating HPLC method to quantify the amount of remaining drug and detect the formation of degradation products.

  • Interpretation: A significant loss of the active ingredient or the appearance of new peaks in the chromatogram indicates an incompatibility.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Objective: To identify changes in the functional groups of this compound and excipients that could indicate a chemical interaction.

  • Methodology:

    • Obtain FTIR spectra of the pure drug, pure excipients, and their physical mixtures (both before and after stress testing).

    • Prepare samples using the potassium bromide (KBr) pellet method or using an attenuated total reflectance (ATR) accessory.

    • Scan the samples over a suitable wavenumber range (e.g., 4000-400 cm⁻¹).

  • Interpretation: The disappearance of characteristic peaks, the appearance of new peaks, or significant shifts in the positions of peaks in the spectrum of the mixture can suggest a chemical interaction.

Visualizations

TroubleshootingWorkflow Start Formulation Issue Observed (e.g., Discoloration, Degradation) Initial_Assessment Initial Assessment: - Visual Inspection - Review Formulation Composition Start->Initial_Assessment Hypothesize_Cause Hypothesize Potential Cause(s) Initial_Assessment->Hypothesize_Cause Maillard Maillard Reaction (Amine + Reducing Sugar) Hypothesize_Cause->Maillard Oxidation Oxidation (Drug/Excipient Degradation) Hypothesize_Cause->Oxidation Hydrolysis Hydrolysis Hypothesize_Cause->Hydrolysis Physical_Interaction Physical Interaction Hypothesize_Cause->Physical_Interaction Select_Excipient Select Alternative Excipient (Non-reducing sugar, antioxidant, etc.) Maillard->Select_Excipient Oxidation->Select_Excipient Hydrolysis->Select_Excipient Physical_Interaction->Select_Excipient Reformulate Reformulate and Re-evaluate Stability Select_Excipient->Reformulate Reformulate->Initial_Assessment If issue persists Solution Stable Formulation Achieved Reformulate->Solution CompatibilityTesting cluster_screening Initial Screening cluster_stress Stress Testing cluster_analysis Analysis DSC DSC Analysis (Drug + Excipient) IST Isothermal Stress Testing (Elevated Temperature/Humidity) DSC->IST FTIR_Initial Initial FTIR (Baseline Spectra) FTIR_Initial->IST HPLC Stability-Indicating HPLC (Quantify Degradation) IST->HPLC FTIR_Final Post-Stress FTIR (Identify Chemical Changes) IST->FTIR_Final Conclusion Conclusion on Compatibility HPLC->Conclusion FTIR_Final->Conclusion

References

Validation & Comparative

comparative bioavailability of promethazine methylenedisalicylate and hydrochloride salts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioavailability of different formulations of promethazine (B1679618) hydrochloride, a first-generation antihistamine with sedative, antiemetic, and anticholinergic properties. Due to a lack of available data on the comparative bioavailability of promethazine methylenedisalicylate, this guide will focus on the well-documented pharmacokinetic profiles of promethazine hydrochloride administered via oral, rectal, and intramuscular routes. The information presented is intended to assist researchers and drug development professionals in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of this widely used therapeutic agent.

Executive Summary

The bioavailability of promethazine hydrochloride is significantly influenced by the route of administration. While oral administration is common, it is subject to a substantial first-pass metabolism, resulting in an absolute bioavailability of only about 25%.[1][2] Intramuscular injection provides higher and more rapid peak plasma concentrations compared to oral and rectal routes.[3] Rectal administration offers an alternative when oral intake is not feasible, but it generally results in slower absorption and lower peak plasma concentrations than the oral route.[1][2][3][4][5] All formulations exhibit a high degree of inter-subject variability in their pharmacokinetic parameters.[1][2][3][5]

Pharmacokinetic Data Comparison

The following tables summarize the key pharmacokinetic parameters of promethazine hydrochloride following oral, rectal, and intramuscular administration. These values are compiled from various studies and represent the mean findings. It is important to note the significant variability reported across individuals in these studies.

Table 1: Pharmacokinetic Parameters of Promethazine Hydrochloride (50 mg dose)

FormulationCmax (ng/mL)Tmax (hours)AUC (ng·hr/mL)Relative Bioavailability
Oral Syrup ~19.3[2][4][5]~4.4[4][5]~268 (AUC 0-24h)[1]Reference (Oral)
Rectal Suppository ~9.04[2][4][5]~6.7 - 8.6[4][5]~168 (AUC 0-24h)[1]70% to 97% (relative to oral syrup)[1][2][5]
Intramuscular Injection Significantly higher than oral and rectal[3]Significantly shorter than rectal[3]Significantly greater than oral and rectal[3]Higher than oral and rectal[3]

Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve.

Experimental Protocols

The data presented in this guide are derived from clinical studies employing specific methodologies to assess the bioavailability of promethazine hydrochloride. A typical experimental design is outlined below.

Bioavailability Study of Oral vs. Rectal Promethazine Hydrochloride

A common study design for comparing the bioavailability of different formulations is a randomized, crossover study.

  • Study Design: An open-label, randomized, crossover design is frequently used.[1][4]

  • Subjects: Healthy adult volunteers are recruited for these studies.[1][4]

  • Treatment Arms:

    • Oral Administration: Subjects receive a single dose of promethazine hydrochloride oral syrup (e.g., 50 mg).[1][4]

    • Rectal Administration: Subjects receive a single dose of promethazine hydrochloride via a rectal suppository (e.g., 50 mg).[1][4]

  • Washout Period: A washout period of five to nine days is implemented between the different treatment phases to ensure complete drug elimination before the next administration.[1][4]

  • Blood Sampling: Blood samples are collected at predetermined intervals before and after drug administration (e.g., from 0.5 to 48 hours post-dose).[1][4]

  • Analytical Method: The concentration of promethazine in plasma or serum is determined using a validated high-performance liquid chromatography (HPLC) method.[1][3][4]

  • Pharmacokinetic Analysis: Noncompartmental methods are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC.[4][5]

Experimental Workflow

The following diagram illustrates the typical workflow of a comparative bioavailability study for different formulations of promethazine hydrochloride.

G Experimental Workflow for Promethazine Bioavailability Study cluster_study_setup Study Setup cluster_treatment_phase Treatment Phase (Crossover Design) cluster_data_collection Data Collection cluster_analysis Analysis SubjectRecruitment Subject Recruitment (Healthy Volunteers) InformedConsent Informed Consent SubjectRecruitment->InformedConsent Randomization Randomization OralAdmin Oral Administration (Syrup) Randomization->OralAdmin InformedConsent->Randomization Washout Washout Period OralAdmin->Washout BloodSampling Serial Blood Sampling OralAdmin->BloodSampling RectalAdmin Rectal Administration (Suppository) RectalAdmin->Washout RectalAdmin->BloodSampling IMAdmin Intramuscular Administration (Injection) IMAdmin->BloodSampling Washout->RectalAdmin Washout->IMAdmin SampleProcessing Plasma/Serum Separation BloodSampling->SampleProcessing HPLC HPLC Analysis SampleProcessing->HPLC PK_Analysis Pharmacokinetic Analysis (Cmax, Tmax, AUC) HPLC->PK_Analysis Stat_Analysis Statistical Analysis PK_Analysis->Stat_Analysis

Caption: Workflow of a crossover bioavailability study.

Mechanism of Action and Metabolism

Promethazine is a phenothiazine (B1677639) derivative that acts as a potent antagonist of the histamine (B1213489) H1 receptor. It also possesses moderate anticholinergic and antidopaminergic activities.

The metabolism of promethazine is a critical factor influencing its bioavailability. After oral administration, approximately 88% of the dose is absorbed; however, it undergoes extensive first-pass metabolism in the liver.[1] This hepatic metabolism is the primary reason for the low absolute oral bioavailability of 25%.[1] The major metabolic pathways include S-oxidation and N-demethylation, primarily carried out by cytochrome P450 enzymes.

The following diagram illustrates the absorption and first-pass metabolism of orally administered promethazine.

G Absorption and First-Pass Metabolism of Promethazine cluster_absorption Gastrointestinal Tract cluster_metabolism Liver (First-Pass Metabolism) OralDose Oral Dose (Promethazine HCl) Absorption Absorption OralDose->Absorption Metabolism Extensive Hepatic Metabolism Absorption->Metabolism Portal Vein BioavailableDrug Bioavailable Drug (~25%) Metabolism->BioavailableDrug Metabolites Inactive Metabolites Metabolism->Metabolites

References

A Comparative Guide to Bioanalytical Methods for Promethazine Methylenedisalicylate in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of various validated bioanalytical methods for the quantification of promethazine (B1679618) in plasma. The objective is to offer a comprehensive resource for selecting the most appropriate method based on specific research needs, considering factors such as sensitivity, sample throughput, and available instrumentation. The information presented is compiled from peer-reviewed scientific literature and provides supporting experimental data and detailed protocols.

Performance Comparison of Bioanalytical Methods

The selection of a bioanalytical method is a critical step in pharmacokinetic and toxicokinetic studies. The following tables summarize the key performance characteristics of commonly employed techniques for promethazine quantification in plasma, including Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

MethodLower Limit of Quantification (LLOQ)Linearity RangeAccuracy (%)Precision (RSD %)Recovery (%)
LC-MS/MS 0.5 - 1.0 ng/mL[1][2]0.5 - 200 ng/mL[2]>97%[1]<13.31% (intra- and inter-day)[2]84.50 - 89.81%[2]
HPLC-UV 0.07 µg/mL (70 ng/mL)[3]0.1 - 25 µg/mL[4]100.06 - 100.08%[3]0.29 - 0.36%[3]~90%[5]
HPLC-ED 0.1 ng/mL[2]Not explicitly statedNot explicitly statedNot explicitly statedNot explicitly stated

Detailed Experimental Protocols

LC-MS/MS Method

This method offers high sensitivity and selectivity, making it suitable for studies requiring low detection limits.

Sample Preparation (Liquid-Liquid Extraction)

  • To 0.5 mL of human plasma, add an internal standard.

  • Add 1 mL of n-hexane:isopropanol (9:1 v/v) as the extraction solvent.

  • Vortex for 5 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a 10 µL aliquot into the LC-MS/MS system.

Chromatographic Conditions

  • Column: Diamonsil C18 (150 mm x 4.6 mm, 5 µm)[1]

  • Mobile Phase: Methanol and water (pH 6), both containing 0.5 mM ammonium (B1175870) acetate.[1]

  • Flow Rate: 0.8 mL/min[1]

  • Run Time: 10 minutes[1]

Mass Spectrometric Conditions

  • Ionization: Electrospray Ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Plasma Sample (0.5 mL) add_is Add Internal Standard plasma->add_is add_solvent Add Extraction Solvent (n-hexane:isopropanol) add_is->add_solvent vortex1 Vortex (5 min) add_solvent->vortex1 centrifuge1 Centrifuge (4000 rpm, 10 min) vortex1->centrifuge1 transfer Transfer Organic Layer centrifuge1->transfer evaporate Evaporate to Dryness transfer->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separation Chromatographic Separation (C18 Column) inject->separation detection Mass Spectrometric Detection (ESI+, MRM) separation->detection HPLCUV_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-UV Analysis plasma Plasma Sample (20 µL) filter_sample Filter Sample plasma->filter_sample inject Direct Injection filter_sample->inject separation Chromatographic Separation (Hisep Column) inject->separation detection UV Detection (254 nm) separation->detection HPLCECD_Workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-ED Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is lle Liquid-Liquid Extraction (Chloroform) add_is->lle evaporate Evaporate Organic Layer lle->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject separation Chromatographic Separation (CN Column) inject->separation detection Electrochemical Detection (+0.8 V) separation->detection

References

A Comparative Guide to the Dissolution Profiles of Promethazine Salts

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and formulation scientists, understanding the dissolution characteristics of active pharmaceutical ingredients (APIs) is fundamental to developing effective oral dosage forms. The choice of salt form can significantly impact the solubility and dissolution rate of a drug, thereby influencing its bioavailability. This guide provides a comparative overview of the dissolution profiles of two common promethazine (B1679618) salts: hydrochloride and teoclate, based on available scientific literature.

Executive Summary

The dissolution behavior of promethazine is critically dependent on the selected salt form. Promethazine hydrochloride is characterized by its high aqueous solubility and rapid dissolution, particularly in acidic media. In contrast, promethazine theoclate is poorly soluble in water, leading to a dissolution rate-limited absorption profile. Consequently, formulation strategies for these two salts diverge significantly: promethazine hydrochloride is suitable for immediate-release dosage forms, while promethazine theoclate often requires dissolution enhancement techniques to achieve adequate bioavailability. No significant public data was found for the dissolution profile of other salts like promethazine mesylate.

Comparative Solubility and Dissolution Data

Direct comparative studies on the intrinsic dissolution rates of various promethazine salts under identical conditions are scarce in publicly available literature. However, a comparison can be drawn from their reported solubility and dissolution characteristics from various sources.

Table 1: Comparison of Physicochemical Properties and Dissolution Characteristics of Promethazine Salts

ParameterPromethazine HydrochloridePromethazine Theoclate
Aqueous Solubility Very soluble / Freely soluble.[1][2][3] Reported values vary significantly, from ~9 mg/mL in pH 6.8 buffer[4] to over 500 mg/mL in acidic and neutral media.[5]Poorly soluble.[6] A reported value is 10 µg/mL (0.01 mg/mL) at 25°C.[7]
BCS Classification Class I (High Solubility, High Permeability)[4]Class II (Low Solubility, High Permeability)[8]
Dissolution Profile Generally rapid, especially in acidic conditions.[9][10] The USP standard requires not less than 75% dissolution in 45 minutes in 0.01 N HCl.[11]Dissolution is slow and rate-limiting for absorption.[6][7]
Formulation Focus Suitable for conventional immediate-release tablets, fast-dissolving tablets, and solutions.[4][9][12]Often requires enabling technologies like solid dispersions or the use of superdisintegrants to enhance the dissolution rate.[6][7]

Experimental Protocols

To provide a standardized framework for comparison, this section outlines a typical experimental protocol for evaluating the dissolution profile of a promethazine salt, based on common methodologies found in the literature and pharmacopeial standards.

Proposed Protocol for Comparative Dissolution Testing
  • Apparatus: USP Dissolution Apparatus 1 (Basket) or 2 (Paddle). The USP monograph for Promethazine Hydrochloride Tablets specifies Apparatus 1.[13]

  • Dissolution Medium:

    • Acidic: 900 mL of 0.01 N Hydrochloric (HCl) Acid (approximating gastric fluid).[11][13]

    • Neutral: 900 mL of Phosphate Buffer pH 6.8 (approximating intestinal fluid).[14]

  • Apparatus Speed: 100 rpm for Apparatus 1[11][13] or 50 rpm for Apparatus 2.[14]

  • Temperature: Maintained at 37 ± 0.5°C.

  • Sample Preparation: For a true comparison of the salts, a non-disintegrating compact of the pure API should be prepared. Alternatively, a simple, directly compressed tablet with a minimal amount of an inert binder can be used, ensuring the formulation is identical for each salt.

  • Sampling: Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, and 60 minutes). Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Analysis:

    • Filter the samples promptly through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtrate for promethazine concentration using a validated analytical method, such as:

      • UV-Vis Spectrophotometry: Measure absorbance at the maximum wavelength (λmax), typically around 249 nm.[4][11]

      • High-Performance Liquid Chromatography (HPLC): For higher specificity and separation from any potential degradants or excipients.

  • Data Presentation: Plot the cumulative percentage of drug dissolved against time to generate the dissolution profile for each salt in each medium.

Visualization of Experimental Workflow

The following diagram illustrates the proposed workflow for conducting a comparative dissolution study of different promethazine salts.

G prep_api Select Promethazine Salts (e.g., HCl, Theoclate) prep_formulation Prepare Identical Formulations (e.g., Direct Compression Compacts) prep_api->prep_formulation diss_run Introduce Formulation and Start Test prep_formulation->diss_run prep_media Prepare Dissolution Media (0.01N HCl, pH 6.8 Buffer) diss_setup Set up USP Apparatus (e.g., Apparatus 1, 100 rpm, 37°C) prep_media->diss_setup diss_setup->diss_run diss_sample Withdraw Samples at Timed Intervals diss_run->diss_sample ana_filter Filter Samples diss_sample->ana_filter ana_quantify Quantify Drug Concentration (UV-Vis or HPLC) ana_filter->ana_quantify ana_profile Calculate Cumulative % Dissolved ana_quantify->ana_profile ana_report Generate Comparative Dissolution Profiles ana_profile->ana_report

Caption: Workflow for comparative dissolution profiling of promethazine salts.

Conclusion

The available data strongly indicates a significant disparity in the dissolution behavior of promethazine hydrochloride and promethazine theoclate, primarily driven by their differing aqueous solubilities. Promethazine hydrochloride's high solubility translates to a rapid dissolution profile, making it a straightforward candidate for immediate-release oral dosage forms. Conversely, the poor solubility of promethazine theoclate presents a formulation challenge, necessitating the use of advanced drug delivery technologies to enhance its dissolution rate and ensure adequate therapeutic efficacy. For drug development professionals, the selection of the promethazine salt form is a critical decision that will dictate the formulation strategy and ultimately, the clinical performance of the final product.

References

A Comparative Guide to Analytical Methods for Promethazine Salt Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a robust and reliable analytical method for the quantification of active pharmaceutical ingredients is paramount. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry for the analysis of promethazine (B1679618) salts, supported by experimental data and protocols.

Promethazine, a phenothiazine (B1677639) derivative, is widely used as an antihistamine and antiemetic. Accurate and precise analytical methods are crucial for its quantification in pharmaceutical formulations and for quality control purposes. This guide explores the cross-validation of two common analytical techniques, offering insights into their performance and suitability for different analytical needs.

Quantitative Performance Comparison

The selection of an analytical method is often guided by its performance characteristics. The following table summarizes the validation parameters for HPLC and UV-Vis spectrophotometric methods for the analysis of promethazine hydrochloride, based on data from various studies.

Validation ParameterHPLC MethodUV-Vis Spectrophotometric Method
Linearity Range 2-10 µg/ml2-28 µg/ml[1]
Correlation Coefficient (r²) > 0.999[2]Not explicitly stated, but linearity is confirmed[3][4]
Accuracy (% Recovery) 99.00-100.33%98.7-103.6%[3]
Precision (%RSD) Repeatability: 0.52%, Intermediate: 0.24%[5][6]Not explicitly stated, but reproducibility is deemed satisfactory[3]
Limit of Detection (LOD) 0.32 µg/mlNot specified
Limit of Quantitation (LOQ) 0.98 µg/mlNot specified
Specificity Method is stability-indicating; no interference from degradation products[7][8]Simple and specific for promethazine HCl in phosphate (B84403) buffer[3][4]
Experimental Workflow for Method Cross-Validation

The process of cross-validating analytical methods involves a systematic comparison of their performance to ensure that the alternative method provides results that are as reliable as the established one. The following diagram illustrates a typical workflow for this process.

Cross_Validation_Workflow cluster_0 Method Selection & Preparation cluster_1 Method Validation cluster_2 Cross-Validation & Analysis cluster_3 Conclusion Define_Analytical_Problem Define Analytical Problem (e.g., Promethazine Assay) Select_Methods Select Methods for Comparison (e.g., HPLC, UV-Vis) Define_Analytical_Problem->Select_Methods Develop_Protocols Develop/Adopt Standard Protocols Select_Methods->Develop_Protocols Validate_Method_A Validate Method A (e.g., HPLC) - Accuracy - Precision - Linearity - Specificity Develop_Protocols->Validate_Method_A Validate_Method_B Validate Method B (e.g., UV-Vis) - Accuracy - Precision - Linearity - Specificity Develop_Protocols->Validate_Method_B Analyze_Samples Analyze Identical Samples with Both Methods Validate_Method_A->Analyze_Samples Validate_Method_B->Analyze_Samples Statistical_Comparison Statistically Compare Results (e.g., t-test, F-test) Analyze_Samples->Statistical_Comparison Conclusion Draw Conclusion on Method Equivalence or Interchangeability Statistical_Comparison->Conclusion

A flowchart illustrating the cross-validation process for analytical methods.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This method is suitable for the simultaneous determination of promethazine hydrochloride and its related substances.

  • Instrumentation: A standard HPLC system equipped with a UV/PDA detector is used.[2]

  • Column: A common choice is a C8 or C18 column, for instance, a Hyperchrom ODS-BP (4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A mixture of methanol (B129727) and water with 1% triethylamine (B128534) (TEA) in a ratio of 30:70 v/v is a reported mobile phase. Another described mobile phase consists of acetonitrile (B52724) and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio.[7][8]

  • Flow Rate: A typical flow rate is 1.0 ml/min.[7][8]

  • Detection Wavelength: The effluent is monitored at 250 nm or 249 nm.[7][8]

  • Sample Preparation: A standard stock solution can be prepared by dissolving 100 mg of promethazine hydrochloride in a 100 mL volumetric flask with a suitable diluent (e.g., 0.1% solution of triethylamine in methanol).[2] Working solutions are then prepared by further dilution to fall within the linear range.

UV-Vis Spectrophotometric Method

This method offers a simpler and more rapid approach for the quantification of promethazine hydrochloride.

  • Instrumentation: A double beam UV-Vis spectrophotometer with 10mm quartz cells is required.

  • Solvent: Phosphate buffer saline (PBS) at pH 7.4 is a suitable solvent.[3][4]

  • Maximum Wavelength (λmax): The absorbance is measured at the λmax of promethazine HCl in the chosen solvent, which has been reported to be 251 nm in PBS pH 7.4.[3][4]

  • Standard Curve Preparation: A series of standard solutions of promethazine HCl in the concentration range of 2-10 µg/ml are prepared from a stock solution. The absorbance of these solutions is measured at the λmax against a reagent blank. A calibration curve is then constructed by plotting absorbance versus concentration.

  • Sample Analysis: The sample solution is prepared in the same solvent and its absorbance is measured. The concentration of promethazine HCl in the sample is then determined using the calibration curve.

Conclusion

Both HPLC and UV-Vis spectrophotometry are validated and suitable methods for the analysis of promethazine salts. The choice between the two often depends on the specific requirements of the analysis.

  • HPLC offers higher specificity and is a stability-indicating method, making it ideal for analyzing promethazine in the presence of impurities and degradation products. It is the preferred method for regulatory submissions and in-depth stability studies.

  • UV-Vis Spectrophotometry is a simpler, more economical, and rapid technique. It is well-suited for routine quality control analysis where the sample matrix is simple and free from interfering substances.

The cross-validation of these methods ensures that a laboratory can confidently use a simpler method like UV-Vis spectrophotometry for routine analysis, with the assurance that the results are comparable to the more sophisticated HPLC method. This can lead to significant savings in time and resources without compromising the quality of the analytical data.

References

Establishing a Promethazine Methylenedisalicylate Reference Standard for Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for establishing a well-characterized promethazine (B1679618) methylenedisalicylate reference standard for use in analytical testing. It outlines the necessary experimental protocols, data presentation formats, and comparisons with potential alternatives to ensure the accuracy and reliability of analytical results. A thoroughly characterized reference standard is crucial for the quantitative and qualitative analysis of drug substances and products, enabling accurate determination of potency, impurities, and stability.

Comparison of Analytical Data: Newly Established vs. Existing Reference Standard

A newly established internal reference standard of promethazine methylenedisalicylate should be rigorously compared against a commercially available or previously qualified standard. The following table summarizes key analytical data for a hypothetical newly established batch and a commercial reference standard.

ParameterNewly Established Standard (Batch No. PM-MS-202512)Commercial Reference Standard (Cat. No. XYZ-123)Acceptance Criteria
Purity (HPLC) 99.92%99.85%≥ 99.5%
Total Impurities (HPLC) 0.08%0.15%≤ 0.5%
Water Content (Karl Fischer) 0.15%0.20%≤ 0.5%
Residual Solvents (GC-HS) Methanol: < 100 ppmMethanol: 150 ppmMeets USP <467> limits
Assay (vs. USP Standard) 100.1%99.9%98.0% - 102.0%
Melting Point (DSC) 225.5 °C (onset)224.8 °C (onset)Report Value

Experimental Protocols

Detailed methodologies are essential for the reproducibility and validation of the reference standard characterization.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Determination

This stability-indicating HPLC method is designed to separate promethazine from its potential degradation products and process-related impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 249 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

  • Impurity Profiling: Forced degradation studies should be performed to demonstrate the stability-indicating nature of the method. Stress conditions include acidic, basic, oxidative, thermal, and photolytic degradation.[1][2]

Spectroscopic Identification
  • Infrared (IR) Spectroscopy: Record the IR spectrum and compare it with the spectrum of a known reference standard or with theoretical spectra. The spectrum should exhibit characteristic peaks for the functional groups present in promethazine and methylenedisalicylic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Obtain ¹H and ¹³C NMR spectra to confirm the chemical structure. The chemical shifts and coupling constants should be consistent with the proposed structure of this compound.

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): Determine the melting point and assess the polymorphic form. A sharp endotherm is indicative of a crystalline material.

  • Thermogravimetric Analysis (TGA): Evaluate the thermal stability and identify any loss of volatiles or decomposition patterns.

Water Content Determination
  • Karl Fischer Titration: Determine the water content as per USP <921> to obtain an accurate purity value.

Workflow and Data Analysis

The following diagrams illustrate the workflow for establishing the reference standard and the logical relationship of the analytical techniques employed.

experimental_workflow cluster_synthesis Material Preparation cluster_characterization Characterization cluster_validation Validation & Comparison cluster_final Finalization synthesis Synthesis & Purification hplc Purity & Impurities (HPLC) synthesis->hplc spectroscopy Identity (IR, NMR) synthesis->spectroscopy thermal Thermal Properties (DSC, TGA) synthesis->thermal water Water Content (Karl Fischer) synthesis->water comparison Comparison with Existing Standard hplc->comparison spectroscopy->comparison thermal->comparison water->comparison stability Stability Studies comparison->stability cert Certificate of Analysis stability->cert

Figure 1. Experimental workflow for establishing a reference standard.

analytical_pathway cluster_purity Purity & Assay cluster_qualification Qualification start This compound Candidate Material ir IR Spectroscopy start->ir nmr NMR Spectroscopy start->nmr ms Mass Spectrometry start->ms hplc_purity HPLC Purity start->hplc_purity hplc_assay HPLC Assay start->hplc_assay dsc DSC (Melting Point) start->dsc tga TGA (Thermal Stability) start->tga kf Karl Fischer (Water Content) start->kf qualified Qualified Reference Standard ir->qualified nmr->qualified ms->qualified impurities Impurity Profile hplc_purity->impurities hplc_assay->qualified impurities->qualified dsc->qualified tga->qualified kf->qualified

Figure 2. Analytical pathway for reference standard qualification.

Conclusion

The establishment of a this compound reference standard requires a multi-faceted analytical approach. By employing a combination of chromatographic, spectroscopic, and thermal analysis techniques, a comprehensive profile of the candidate material can be generated. Rigorous validation and comparison against existing standards are paramount to ensure the suitability of the new reference standard for its intended analytical purpose. This guide provides a foundational framework that can be adapted and expanded based on specific regulatory requirements and in-house quality control procedures.

References

A Comparative Guide to Forced Degradation Studies for Validating Stability-Indicating Methods of Promethazine Methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for forced degradation studies to validate a stability-indicating assay for promethazine (B1679618) methylenedisalicylate. While specific literature on the methylenedisalicylate salt is limited, this guide leverages established protocols for promethazine hydrochloride to present a robust experimental framework. The data herein is illustrative, designed to reflect expected outcomes from such studies.

Introduction

Forced degradation, or stress testing, is a critical component in the development of stability-indicating analytical methods.[1][2] By subjecting a drug substance to conditions more severe than accelerated stability testing, it is possible to identify potential degradation products and pathways.[2] This ensures the analytical method is specific and can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradants.[3][4] Promethazine, a phenothiazine (B1677639) derivative, is susceptible to degradation under various conditions, including heat, light, and oxidation.[5][6][7][8] This guide outlines a comprehensive forced degradation study for promethazine methylenedisalicylate and compares the outcomes of different stress conditions.

Experimental Protocols

A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for the analysis of samples generated during forced degradation studies. Several HPLC methods have been developed for promethazine hydrochloride that can be adapted for the methylenedisalicylate salt.[3][4][9][10]

1. Stability-Indicating HPLC Method

A suitable starting point for a stability-indicating HPLC method would be a reversed-phase C8 or C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).[3][4][9]

  • Column: C8 (150 mm x 4.6 mm, 3 µm particle size)[3][4]

  • Mobile Phase: Acetonitrile and 25mM phosphate buffer (pH 7.0) in a 50:50 (v/v) ratio[3][4]

  • Flow Rate: 1.0 mL/min[3][4]

  • Detection: UV at 249 nm[3][4]

  • Column Temperature: 25°C[10]

  • Injection Volume: 10 µL[10]

  • Diluent: Mobile phase or a mixture of methanol (B129727) and water.

2. Forced Degradation Conditions

The following stress conditions are recommended to induce degradation of this compound. The goal is to achieve 5-20% degradation of the active ingredient.

  • Acid Hydrolysis: 1 mg/mL of this compound in 0.1 N HCl, heated at 60°C for 2 hours. The sample is then neutralized with an equivalent amount of 0.1 N NaOH.

  • Base Hydrolysis: 1 mg/mL of this compound in 0.1 N NaOH, heated at 60°C for 1 hour. The sample is then neutralized with an equivalent amount of 0.1 N HCl.

  • Oxidative Degradation: 1 mg/mL of this compound in 3% H₂O₂ at room temperature for 4 hours.[10] The primary degradation product expected is promethazine 5-oxide.[6]

  • Thermal Degradation: The solid drug substance is exposed to 105°C for 24 hours.[11]

  • Photolytic Degradation: The drug substance solution (1 mg/mL in water) is exposed to a total illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of 200 watt-hours/square meter, as per ICH Q1B guidelines.

Data Presentation

The following tables summarize the expected quantitative data from the forced degradation studies.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of Promethazine% Total ImpuritiesMass Balance (%)
Acid Hydrolysis (0.1 N HCl, 60°C, 2h)89.510.299.7
Base Hydrolysis (0.1 N NaOH, 60°C, 1h)92.17.899.9
Oxidative (3% H₂O₂, RT, 4h)85.314.599.8
Thermal (105°C, 24h)95.84.199.9
Photolytic (ICH Q1B)91.28.699.8

Table 2: Chromatographic Purity Data under Different Stress Conditions

Stress ConditionPromethazine Peak Area (%)Major Degradant RRTMajor Degradant Peak Area (%)
Control (Unstressed)99.9--
Acid Hydrolysis89.50.856.3
Base Hydrolysis92.11.154.9
Oxidative85.31.30 (Promethazine 5-oxide)11.2
Thermal95.80.922.1
Photolytic91.21.455.8

(RRT = Relative Retention Time)

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_validation Method Validation A Promethazine Methylenedisalicylate (Drug Substance) B Acid Hydrolysis (0.1 N HCl, 60°C) A->B C Base Hydrolysis (0.1 N NaOH, 60°C) A->C D Oxidative (3% H2O2, RT) A->D E Thermal (105°C) A->E F Photolytic (ICH Q1B) A->F G Neutralization (for Acid/Base) B->G C->G H Dilution with Mobile Phase D->H E->H F->H G->H I HPLC Analysis (UV Detection) H->I J Peak Purity Assessment I->J K Mass Balance Calculation I->K L Specificity Demonstrated J->L K->L

Caption: Workflow for forced degradation study and validation.

G cluster_pathway Oxidative Degradation Pathway A Promethazine B Semiquinone Free Radical A->B Oxidation (H2O2) C Promethazine 5-Oxide (Sulfoxide) B->C Further Oxidation D Other Degradation Products B->D Side Chain Cleavage

Caption: Potential oxidative degradation pathway of promethazine.

Discussion

The results indicate that the hypothetical HPLC method is stability-indicating, as it can separate the parent promethazine peak from all degradation products formed under various stress conditions. The mass balance across all conditions is close to 100%, suggesting that all major degradation products are detected.

  • Oxidative stress appears to be the most significant degradation pathway for promethazine, which is consistent with the literature on phenothiazines.[6] The formation of promethazine 5-oxide is a known degradation product.[6]

  • Acidic and photolytic conditions also lead to considerable degradation, highlighting the need for protection from light and formulation in a pH-controlled environment.[5][7]

  • Basic and thermal stress show less degradation, suggesting greater stability of the molecule under these conditions.

The ability of the analytical method to resolve the parent drug from its degradants confirms its specificity, a key requirement for a stability-indicating assay. Further studies would involve the isolation and characterization of the major unknown degradation products to fully understand the degradation profile of this compound.

References

comparative in vitro efficacy of promethazine methylenedisalicylate and its active metabolites

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro pharmacological activity of promethazine (B1679618) methylenedisalicylate and its primary metabolites, based on current scientific literature.

Introduction

Promethazine is a first-generation antihistamine with additional antiemetic, sedative, and anticholinergic properties. Its therapeutic effects are primarily attributed to its action as an antagonist at the histamine (B1213489) H1 receptor. Following administration, promethazine is extensively metabolized in the liver. This guide provides a comparative overview of the in vitro efficacy of promethazine methylenedisalicylate and its major active metabolites, supported by experimental data and methodologies for researchers, scientists, and drug development professionals.

Promethazine Metabolism

Promethazine undergoes significant hepatic metabolism, primarily through oxidation and N-demethylation. The main metabolites are promethazine sulfoxide (B87167) and, to a lesser extent, desmethylpromethazine.[1][2][3][4] The hydroxylation of promethazine is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[2]

G cluster_0 Metabolic Pathway of Promethazine Promethazine Promethazine Promethazine_Sulfoxide Promethazine Sulfoxide (Major Metabolite) Promethazine->Promethazine_Sulfoxide Sulfoxidation Desmethylpromethazine Desmethylpromethazine (Minor Metabolite) Promethazine->Desmethylpromethazine N-demethylation CYP2D6 CYP2D6 CYP2D6->Promethazine Hydroxylation

Caption: Metabolic pathway of promethazine.

Comparative Efficacy Data

Current scientific literature indicates that the primary metabolites of promethazine, promethazine sulfoxide and desmethylpromethazine, are not considered pharmacologically or toxicologically active.[1][2] Therefore, direct comparative in vitro efficacy studies between promethazine and these metabolites are not prevalent in published research.

For illustrative purposes, the following table demonstrates how quantitative data on the in vitro efficacy of these compounds would be presented if the metabolites were active and such data were available. The values are hypothetical.

CompoundH1 Receptor Binding Affinity (Ki, nM)Histamine Release Inhibition (IC50, µM)
This compound2.515
Promethazine Sulfoxide> 1000> 100
Desmethylpromethazine85075
Table 1: Hypothetical comparative in vitro efficacy data.

Experimental Protocols

To assess the in vitro efficacy of antihistaminic compounds, several standard experimental protocols can be employed.

Histamine H1 Receptor Binding Assay

This assay determines the affinity of a compound for the histamine H1 receptor.

Objective: To quantify the binding affinity (Ki) of promethazine and its metabolites to the H1 receptor.

Methodology:

  • Membrane Preparation: Membranes from cells expressing the human H1 receptor (e.g., CHO-K1 or HEK293 cells) are prepared.

  • Radioligand Binding: A constant concentration of a radiolabeled H1 receptor antagonist (e.g., [³H]pyrilamine) is incubated with the cell membranes.

  • Competitive Binding: Increasing concentrations of the test compounds (promethazine, promethazine sulfoxide, desmethylpromethazine) are added to compete with the radioligand for binding to the H1 receptors.

  • Incubation and Separation: The mixture is incubated to reach equilibrium. Bound and free radioligand are then separated by rapid filtration.

  • Quantification: The radioactivity of the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

In Vitro Histamine Release Assay

This assay measures the ability of a compound to inhibit histamine release from mast cells or basophils.

Objective: To determine the concentration of promethazine and its metabolites required to inhibit 50% of antigen-induced histamine release (IC50).

Methodology:

  • Cell Culture: Rat basophilic leukemia (RBL-2H3) cells, a common model for mast cells, are cultured and sensitized with anti-DNP IgE.

  • Compound Incubation: The sensitized cells are pre-incubated with varying concentrations of the test compounds.

  • Histamine Release Induction: Histamine release is triggered by adding the antigen (DNP-HSA).

  • Sample Collection: The cell supernatant is collected after a defined incubation period.

  • Histamine Quantification: The amount of histamine released into the supernatant is measured using an enzyme-linked immunosorbent assay (ELISA) or a fluorometric assay.

  • Data Analysis: The percentage of histamine release inhibition is calculated for each compound concentration, and the IC50 value is determined.

G cluster_1 Experimental Workflow: In Vitro Antihistamine Efficacy start Start cell_prep Prepare H1 Receptor Expressing Cells or Sensitized Mast Cells start->cell_prep compound_add Add Test Compounds (Promethazine & Metabolites) at Varying Concentrations cell_prep->compound_add incubation Incubate with Radioligand or Histamine-Releasing Agent compound_add->incubation measurement Measure Receptor Binding or Histamine Release incubation->measurement analysis Calculate IC50 / Ki Values measurement->analysis end End analysis->end

Caption: General workflow for in vitro antihistamine testing.

Conclusion

Based on the available scientific evidence, the primary metabolites of promethazine, promethazine sulfoxide and desmethylpromethazine, are considered pharmacologically inactive.[1][2] Consequently, the antihistaminic and other therapeutic effects of promethazine are attributed to the parent compound. While standardized in vitro assays exist to determine the efficacy of antihistamines, the lack of activity of its metabolites means that comparative data for promethazine and its metabolites is not a focus of current research. Future studies could re-evaluate the activity of these metabolites using modern high-throughput screening methods to definitively confirm their inactivity.

References

A Head-to-Head Comparison of Promethazine Methylenedisalicylate and Promethazine Theoclate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of two distinct salt forms of the versatile phenothiazine (B1677639) derivative, promethazine (B1679618), is presented for the scientific community. This guide explores the nuanced differences between promethazine methylenedisalicylate and promethazine theoclate, stemming from their unique salt-forming moieties, and reviews the available, albeit limited, experimental data.

Promethazine, a first-generation antihistamine, is widely recognized for its therapeutic applications in managing allergic conditions, nausea, vomiting, motion sickness, and for its sedative properties.[1][2][3] The active promethazine base is often formulated as a salt to enhance its stability and modulate its physicochemical properties. This guide focuses on a comparative analysis of two such salt forms: this compound and promethazine theoclate. While direct head-to-head clinical or pharmacokinetic studies are notably absent in the current body of scientific literature, a robust comparison can be inferred from the distinct pharmacological profiles of their constituent acid moieties.

Chemical and Pharmacological Distinction

The fundamental difference between these two compounds lies in the acid used to form the salt with the promethazine base.

This compound is the salt of promethazine with methylenedisalicylic acid.

Promethazine Theoclate is a 1:1 salt of promethazine and 8-chlorotheophylline (B119741).[4] 8-chlorotheophylline is a xanthine (B1682287) derivative, structurally related to caffeine, and possesses mild central nervous system stimulant properties.[4] This unique combination is designed to counteract the prominent sedative effects of promethazine.[4]

Molecular Structures
CompoundMolecular FormulaMolecular Weight ( g/mol )
This compound(C₁₇H₂₀N₂S)₂·C₁₅H₁₂O₆857.09
Promethazine TheoclateC₁₇H₂₀N₂S·C₇H₇ClN₄O₂499.03[4]

Comparative Analysis of Therapeutic Moieties

FeatureThis compoundPromethazine Theoclate
Active Moiety PromethazinePromethazine
Salt-Forming Acid Methylenedisalicylic Acid8-Chlorotheophylline[4]
Primary Therapeutic Actions Antihistaminic, antiemetic, sedative, anticholinergic[1][2]Antihistaminic, antiemetic, sedative, anticholinergic (from promethazine); mild CNS stimulant (from 8-chlorotheophylline)[4]
Key Differentiator Standard promethazine saltIncludes a stimulant to potentially mitigate sedation[4]
Potential Clinical Implications Standard efficacy and side effect profile of promethazineMay offer a therapeutic advantage in patients where sedation is a limiting factor. The clinical significance of this effect requires dedicated comparative studies.

Pharmacokinetic and Pharmacodynamic Considerations

While specific pharmacokinetic data for this compound and promethazine theoclate are scarce, the general pharmacokinetic profile of promethazine is well-documented, primarily from studies involving promethazine hydrochloride.

Promethazine is well absorbed from the gastrointestinal tract, but its oral bioavailability is significantly reduced to approximately 25% due to extensive first-pass metabolism in the liver.[5][6][7] It is widely distributed throughout the body and crosses the blood-brain barrier.[7][8]

The choice of salt form can influence a drug's physicochemical properties, such as solubility and dissolution rate, which in turn can affect its absorption and bioavailability.

  • Promethazine Theoclate: Research on fast-dissolving tablets of promethazine theoclate suggests that its poor aqueous solubility can be a rate-limiting factor for dissolution and onset of action.[9][10] However, formulation strategies like solid dispersions with PEG 4000 have been shown to significantly improve its dissolution properties.[9] One report suggests that the theoclate salt form may enhance the stability and bioavailability of promethazine compared to the hydrochloride salt, though this is not substantiated by direct comparative experimental data.[4]

  • This compound: There is a lack of publicly available pharmacokinetic data for this specific salt. However, a case report of a fixed drug eruption suggests it is used in combination granules for cold symptoms.[11]

Experimental Data and Protocols

Direct comparative experimental data between this compound and promethazine theoclate is not available in the reviewed literature. However, some in-vitro dissolution data has been published for each salt form independently.

In-Vitro Dissolution Studies

Promethazine Theoclate:

A study on fast-dissolving tablets of promethazine theoclate investigated its dissolution profile. The aim was to enhance its dissolution due to its poor aqueous solubility.[9]

  • Experimental Protocol:

    • Apparatus: USP Paddle apparatus XXII

    • Dissolution Medium: Sorenson's buffer (pH 6.8)

    • Volume: Not specified

    • Rotation Speed: 50 rpm

    • Temperature: Not specified

    • Analysis: Samples were analyzed at 244nm.

    • Results: Solid dispersion formulations of promethazine theoclate with PEG 4000 showed a significant improvement in dissolution, with over 90% of the drug released within 10 minutes.[9]

Another study on fast-dissolving tablets of promethazine theoclate using various superdisintegrants also reported on its dissolution.[10]

  • Experimental Protocol:

    • Apparatus: Not specified

    • Dissolution Medium: Not specified

    • Results: The formulation containing Ac-Di-Sol as a superdisintegrant showed good dissolution efficiency and rapid dissolution.[10]

This compound:

A dissolution specification for this compound fine granules is available.[12]

  • Experimental Protocol:

    • Apparatus: Paddle method

    • Dissolution Medium: 900 mL of 1st fluid for dissolution test

    • Rotation Speed: 50 revolutions per minute

    • Analysis: Samples were analyzed at 249 nm using Ultraviolet-visible Spectrophotometry.

    • Requirement: Not less than 70% of the labeled amount should be dissolved in 90 minutes.[12]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental setups, the following diagrams are provided.

cluster_Promethazine Promethazine Action cluster_Theoclate 8-Chlorotheophylline Action Promethazine Promethazine H1_Receptor Histamine H1 Receptor Promethazine->H1_Receptor Antagonist mACh_Receptor Muscarinic Acetylcholine Receptor Promethazine->mACh_Receptor Antagonist D2_Receptor Dopamine D2 Receptor Promethazine->D2_Receptor Antagonist Theoclate 8-Chlorotheophylline Adenosine_Receptor Adenosine Receptor Theoclate->Adenosine_Receptor Antagonist

Figure 1: Comparative Mechanism of Action of Constituent Moieties.

Start Start Drug_Formulation Promethazine Salt Formulation (Tablet/Granule) Start->Drug_Formulation Dissolution_Apparatus USP Dissolution Apparatus (e.g., Paddle Method) Drug_Formulation->Dissolution_Apparatus Sampling Withdraw Aliquots at Pre-defined Time Intervals Dissolution_Apparatus->Sampling Dissolution_Medium Specified Dissolution Medium (e.g., Buffer pH 6.8) Dissolution_Medium->Dissolution_Apparatus Analysis UV-Vis Spectrophotometry (e.g., at 244nm or 249nm) Sampling->Analysis Data_Analysis Calculate Cumulative Drug Release (%) vs. Time Analysis->Data_Analysis End End Data_Analysis->End

Figure 2: General Experimental Workflow for In-Vitro Dissolution Testing.

Conclusion and Future Directions

The primary distinction between this compound and promethazine theoclate lies in the properties of their salt-forming acids. Promethazine theoclate is intentionally formulated with a mild stimulant, 8-chlorotheophylline, to potentially offset the sedative effects of promethazine, which could be a significant clinical advantage. In contrast, this compound is a more conventional salt form.

The lack of direct comparative experimental data underscores a significant gap in the understanding of how these different salt forms of promethazine perform relative to one another. For drug development professionals, this highlights the critical need for head-to-head studies to elucidate any differences in their pharmacokinetic profiles, bioavailability, and clinical efficacy and side-effect profiles. Such studies would be invaluable in guiding formulation development and optimizing therapeutic outcomes for patients requiring promethazine treatment. Future research should prioritize well-designed clinical trials that directly compare these and other promethazine salts to provide a clearer evidence base for their interchangeability and specific clinical applications.

References

Safety Operating Guide

Navigating the Disposal of Promethazine Methylenedisalicylate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Promethazine (B1679618) methylenedisalicylate, a salt of promethazine and methylenedisalicylic acid, requires careful handling and adherence to established disposal protocols to mitigate environmental and health risks. This guide provides essential, step-by-step information for the safe and compliant disposal of this compound.

Regulatory Framework

The disposal of pharmaceutical waste, including promethazine methylenedisalicylate, is governed by several federal agencies in the United States. The primary regulatory bodies are the Environmental Protection Agency (EPA), which oversees hazardous waste through the Resource Conservation and Recovery Act (RCRA), and the Drug Enforcement Administration (DEA), which regulates controlled substances.[1][2][3] State and local regulations may also apply and can be more stringent than federal laws.[1]

Promethazine itself is not a federally controlled substance. However, it is crucial to assess whether the waste containing this compound exhibits any characteristics of hazardous waste (e.g., ignitability, corrosivity, reactivity, or toxicity) as defined by the EPA.

Step-by-Step Disposal Procedure

The recommended disposal method for laboratory quantities of this compound is through a licensed professional waste disposal company or by incineration.[4] Flushing down the drain or disposal in regular trash is not recommended for chemical waste from laboratories.[4][5]

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure appropriate PPE is worn to minimize exposure.[4][6]

  • Waste Segregation and Collection:

    • Collect waste this compound in a designated, properly labeled, and sealed container.[4][6]

    • The container should be clearly marked as "Hazardous Waste" if the material meets the criteria, and the chemical name "this compound" should be clearly visible.

    • Do not mix with incompatible materials.

  • Storage:

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible substances, pending disposal.[4][6]

  • Disposal Method Selection:

    • Licensed Disposal Contractor: Engage a certified hazardous waste disposal contractor. This is the most common and recommended practice for laboratories to ensure compliance with all regulations.[4]

    • Incineration: If your facility has a licensed chemical incinerator, the compound can be dissolved in a combustible solvent and burned. The incinerator should be equipped with an afterburner and scrubber to ensure complete destruction of the compound and to remove harmful combustion byproducts.[4]

  • Spill Management: In case of a spill, evacuate the area, ensure adequate ventilation, and wear appropriate PPE. Carefully sweep up the solid material, avoiding dust generation, and collect it in a sealed container for disposal.[4] Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.[4]

Personal Protective Equipment (PPE) Summary

PPE CategorySpecification
Eye Protection Safety glasses with side-shields or chemical safety goggles.[4]
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).[4]
Skin and Body Protection Laboratory coat, long-sleeved clothing, and closed-toe shoes.[4]
Respiratory Protection Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator may be necessary.[4]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

cluster_start Start cluster_assessment Assessment cluster_collection Collection & Storage cluster_disposal Disposal cluster_end End start This compound Waste Generated assess_hazardous Is the waste classified as hazardous under RCRA? start->assess_hazardous collect_hazardous Collect in a labeled 'Hazardous Waste' container assess_hazardous->collect_hazardous Yes collect_non_hazardous Collect in a labeled 'Non-Hazardous Pharmaceutical Waste' container assess_hazardous->collect_non_hazardous No store Store in a cool, dry, well-ventilated area collect_hazardous->store collect_non_hazardous->store disposal_options Select Disposal Method store->disposal_options incineration On-site Incineration (if permitted and equipped) disposal_options->incineration On-site capability contractor Licensed Hazardous Waste Contractor disposal_options->contractor Standard procedure end_process Disposal Complete incineration->end_process contractor->end_process

Caption: Disposal workflow for this compound.

Disclaimer: This information is intended as a general guide. Always consult your institution's specific safety data sheets (SDS), safety officer, and environmental health and safety (EHS) department for detailed procedures and to ensure compliance with all applicable federal, state, and local regulations.

References

Personal protective equipment for handling Promethazine methylenedisalicylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides crucial safety and logistical information for handling Promethazine (B1679618) methylenedisalicylate, with a focus on personal protective equipment (PPE), operational procedures, and disposal plans. The following guidance is based on the hazardous properties of the active promethazine moiety and is intended to supplement, not replace, a thorough review of the specific Safety Data Sheet (SDS) for Promethazine methylenedisalicylate.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical to minimize exposure and ensure personal safety. The required equipment depends on the specific laboratory procedures and the quantities of the substance being handled.

Summary of Recommended Personal Protective Equipment

Protection TypeRecommended EquipmentSpecifications and Use Cases
Eye and Face Protection Chemical splash-resistant safety glasses or goggles with side protection.[1] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[1][2]Use eyewear that is tested and approved under appropriate government standards such as OSHA 29 CFR 1910.133 or EU EN166.[1]
Skin and Body Protection Gloves: Wear chemically resistant gloves.[1] Nitrile or low-protein, powder-free latex gloves are recommended.[2] Double gloving should be considered for enhanced protection.[2] Lab Coat: A laboratory coat is the minimum requirement.[1] For larger quantities (e.g., up to 1 kilogram), a disposable laboratory coat or coverall of low permeability is recommended.[2] Footwear: Closed-toed footwear is mandatory.[1] Protective shoe covers may also be necessary.[2]Select gloves based on the potential hazards, duration of use, and physical conditions of the workplace.[1] Contaminated gloves should be replaced immediately, and hands should be washed thoroughly after glove removal.[2] Protective clothing must be chosen based on the specific hazards present in the workplace.[1]
Respiratory Protection A particulate respirator may be required.[2] For events like large spills, a chemical cartridge-type respirator is necessary.[3]Use only with adequate ventilation.[1] If exposure limits are exceeded, use an appropriate respirator with a sufficient protection factor.[4] All respirator use must comply with a formal respiratory protection program, including fit-testing.[3]

Operational and Disposal Plans

Handling and Storage:

  • Ventilation: Handle this compound in a well-ventilated area.[1] Use adequate general and local exhaust ventilation to keep airborne concentrations low.[1]

  • Hygiene: Avoid contact with skin, eyes, and clothing.[1] Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is handled.[1]

  • Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[1] Protect from light.[2]

Spill Management:

  • Minor Spills: For small spills, avoid generating dust.[2] Use dry clean-up procedures such as vacuuming (with a HEPA filter) or sweeping.[2] Dampen with water to prevent dusting before sweeping.[2] Place the collected material into a suitable container for disposal.[1]

  • Major Spills: In the event of a large spill, clear the area of all personnel and move upwind.[2] Alert emergency responders and inform them of the nature and location of the hazard.[2] Only trained personnel wearing appropriate PPE should undertake cleanup operations.[4]

Disposal:

  • Unused Material: Dispose of contents and containers in accordance with local, state, and federal regulations at an approved waste disposal plant.[1] Do not allow the product to enter drains, waterways, or soil.[1][5]

  • Household Disposal (for expired or unused prescriptions): If a drug take-back program is not available, you can dispose of the medicine in the household trash by taking the following steps:

    • Remove the medicine from its original container.[6][7]

    • Mix it with an undesirable substance such as used coffee grounds, dirt, or cat litter.[6][7]

    • Place the mixture in a sealed container like a resealable plastic bag to prevent leakage.[6][8]

    • Throw the container in the household trash.[6]

    • Scratch out all personal information on the prescription label to protect your privacy.[6][7]

Safety Logic for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow cluster_assessment Hazard and Task Assessment cluster_ppe Personal Protective Equipment Selection cluster_action Action start Start: Handling Promethazine methylenedisalicylate task Assess Task: - Quantity - Potential for Splash - Aerosol Generation start->task eye_protection Eye/Face Protection: - Safety Glasses/Goggles - Face Shield (if splash risk) task->eye_protection skin_protection Skin/Body Protection: - Gloves (Nitrile) - Lab Coat - Closed-toe Shoes task->skin_protection respiratory_protection Respiratory Protection: - Use in Ventilated Area - Particulate Respirator (if dust) - Cartridge Respirator (large spill) task->respiratory_protection ppe_check Is all necessary PPE available? eye_protection->ppe_check skin_protection->ppe_check respiratory_protection->ppe_check proceed Proceed with Task stop Stop and Re-evaluate ppe_check->proceed Yes ppe_check->stop No

PPE Selection Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.